Z-Thr-onb
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUXNWBDJGIBM-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical properties and solubility of Z-Thr-onb in organic solvents
This technical guide details the physical properties, solubility profile, and handling protocols for Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester), a specialized photocaged amino acid derivative used in peptide synthesis and chemical biology.[1]
Compound Identity & Chemical Structure
Z-Thr-onb is a heterobifunctional reagent combining the acid-stable Benzyloxycarbonyl (Z/Cbz) protecting group on the N-terminus with the photolabile o-nitrobenzyl (ONB) ester on the C-terminus.[1] This unique architecture allows for orthogonal deprotection strategies—chemical removal of the Z-group via hydrogenolysis (with care) or acid/base treatments, and physical removal of the ONB group via UV irradiation (365 nm).[1]
Chemical Specifications
| Property | Specification |
| Systematic Name | N-Benzyloxycarbonyl-L-threonine 2-nitrobenzyl ester |
| CAS Number | 16879-84-8 |
| Molecular Formula | C₁₉H₂₀N₂O₇ |
| Molecular Weight | 388.37 g/mol |
| Chirality | L-isomer (2S, 3R) |
| Protecting Groups | N-term: Z (Cbz); C-term: o-Nitrobenzyl (ONB) |
Structural Logic
The molecule consists of three distinct functional domains that dictate its solubility and reactivity:
-
Lipophilic Domain (Z-group): Provides solubility in organic solvents (DCM, EtOAc).[1]
-
Polar Domain (Threonine Side Chain): The free secondary hydroxyl (-OH) increases polarity compared to non-polar analogs (e.g., Z-Ala-onb), improving solubility in alcohols and DMSO but reducing it in hexanes.[1]
-
Photolabile Domain (ONB Ester): The o-nitro group introduces a strong dipole and serves as the chromophore for UV cleavage.
Figure 1: Functional domain analysis of Z-Thr-onb highlighting the balance between lipophilicity and polarity.[1]
Physical Properties
Experimental data derived from synthetic protocols indicates that Z-Thr-onb exists as a crystalline solid with distinct thermal properties.[1]
| Property | Value / Description | Source Validation |
| Appearance | Pale yellow to yellow crystalline powder | Nitro group chromophore imparts yellow color.[1] |
| Melting Point | 133.0°C – 135.0°C | Confirmed via US Patent 4,111,924 [1]. |
| UV Absorbance | Essential for photocleavage.[1] | |
| Stability | Light Sensitive; Moisture Stable | Must be stored in amber vials to prevent premature photolysis. |
Solubility Profile in Organic Solvents
The solubility of Z-Thr-onb is governed by the competition between the hydrophobic Z/Benzyl groups and the hydrogen-bonding capability of the Threonine hydroxyl group and the nitro moiety.[1]
Solvent Compatibility Table
| Solvent | Solubility Rating | Mechanistic Insight |
| DMF / DMSO | High (>100 mg/mL) | Dipolar aprotic solvents disrupt intermolecular H-bonds of the Thr-OH and amide backbone effectively.[1] |
| Ethyl Acetate | Good (>50 mg/mL) | Standard solvent for extraction/purification. The Z-group drives solubility here.[1] |
| DCM / Chloroform | Good | Chlorinated solvents solvate the aromatic rings (Z and ONB) efficiently. |
| Methanol / Ethanol | Moderate | Soluble due to the polar Thr-OH, but less effective than dipolar aprotic solvents for high concentrations.[1] |
| Water | Insoluble | The hydrophobic aromatic rings dominate; the single -OH is insufficient to confer water solubility.[1] |
| Hexanes / Ether | Low / Poor | The polarity of the nitro group and the hydroxyl side chain leads to precipitation in non-polar alkanes. |
Dissolution Protocol for Biological Assays
When using Z-Thr-onb in aqueous biological buffers, a "stock-dilute" method is required to prevent precipitation.[1]
-
Primary Solubilization: Dissolve Z-Thr-onb in 100% DMSO to a concentration of 50–100 mM. Vortex until the yellow solid is completely dissolved.
-
Secondary Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or media) while vortexing.
-
Critical Limit: Maintain final DMSO concentration < 1% (v/v) to avoid cellular toxicity or compound precipitation.
-
Observation: If turbidity occurs, the concentration exceeds the aqueous solubility limit (likely < 100 µM in pure water).[1]
-
Experimental Protocols
A. Solubility Verification Workflow
Before committing valuable material to a reaction, validate solubility using this step-wise logic.
Figure 2: Decision tree for solubilizing Z-Thr-onb for synthesis vs. biological applications.
B. Handling Light-Sensitive Materials
Since the o-nitrobenzyl ester is designed to cleave under UV light, strict handling procedures are necessary to maintain integrity.[1]
-
Ambient Light: Handle the solid and solutions under low-light conditions or yellow light (sodium lamps) which lack UV components.
-
Glassware: Use amber borosilicate glass vials for storage. If amber glass is unavailable, wrap clear vials tightly in aluminum foil.
-
Photocleavage (Uncaging):
-
Source: 365 nm UV LED or Mercury arc lamp.
-
Condition: Irradiate in a quartz cuvette (glass blocks UV) or an open well plate.
-
Side Reaction Control: The cleavage generates a nitroso-aldehyde byproduct.[1] If this byproduct interferes with downstream assays, include a scavenger (e.g., semicarbazide) in the buffer.[1]
-
References
-
Fujino, M., et al. (1978).[1] Method for removal of thiol-protecting groups. U.S. Patent No. 4,111,924. Washington, DC: U.S. Patent and Trademark Office.[1]
-
Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-threonine Product Specifications. Retrieved from Thermofisher.com.
-
PubChem. (n.d.). Z-Pro-ONp (Analogous Structure Data). National Library of Medicine. Retrieved from PubChem.[2] [1]
Sources
An In-depth Technical Guide to Z-Thr-onb: A Photolabile Threonine Derivative for Advanced Research Applications
This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester, commonly abbreviated as Z-Thr-onb. This specialized amino acid derivative incorporates a photolabile protecting group, rendering it a valuable tool for researchers and professionals in drug development, peptide chemistry, and cell biology. This document will delve into its chemical identity, synthesis, and potential applications, offering expert insights into its utility in creating "caged" peptides and other advanced molecular systems.
Introduction: The Concept of Photolabile Protecting Groups in Modern Drug Development
In the intricate landscape of drug discovery and cellular biology, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), also known as "caging" groups, are chemical moieties that can be removed by light, offering a non-invasive method to activate a molecule at a specific time and location.[1][2] The o-nitrobenzyl (onb) group is a classic and widely utilized PPG, known for its reliability in masking a variety of functional groups, including carboxylic acids.[3][4]
Z-Thr-onb is an L-threonine derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is esterified with an o-nitrobenzyl group. This dual protection strategy makes it a stable building block for peptide synthesis, with the added functionality of light-induced deprotection of the C-terminus. This unique feature allows for the creation of peptides and other molecules that can be activated on demand, a powerful capability in studying dynamic biological processes and developing targeted therapies.
Chemical Identity and Structure
While a specific CAS number for N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester is not readily found in major chemical databases, which can be the case for specialized research compounds, its chemical identity can be unambiguously established based on its constituent parts.
Predicted Full Chemical Name: (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, 2-nitrobenzyl ester
Common Abbreviations: Z-Thr-onb, Cbz-Thr-onb
The structure combines three key components:
-
L-Threonine: An essential amino acid with a secondary hydroxyl group.[5]
-
Benzyloxycarbonyl (Z or Cbz) group: A common amine protecting group in peptide synthesis, typically removed by hydrogenolysis.[6]
-
o-Nitrobenzyl (onb) ester: A photolabile protecting group for the carboxylic acid, which can be cleaved upon UV light irradiation.[4]
Below is a diagram illustrating the logical relationship of these components to form Z-Thr-onb.
Sources
- 1. scispace.com [scispace.com]
- 2. "Photochemical Synthesis of Amino Acid and Peptide Oxo-esters" by Alfredo Ornelas [scholarworks.utep.edu]
- 3. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of Z-Thr-ONB Under Standard Laboratory Conditions
Abstract
This technical guide provides a comprehensive analysis of the stability of N-α-carbobenzyloxy-L-Threonyl-O-(ortho-nitrobenzyl) ester (Z-Thr-ONB) under typical laboratory conditions. As a critical reagent in synthetic chemistry and drug development, understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing degradation, and maintaining the integrity of research outcomes. This document delves into the inherent chemical liabilities of the Z-Thr-ONB molecule, outlines protocols for assessing its stability, and provides evidence-based recommendations for its handling, storage, and use.
Introduction: Deconstructing the Stability of Z-Thr-ONB
Z-Thr-ONB is a multi-functional chemical entity, and its stability is not governed by a single factor but rather by the interplay of its constituent parts: the benzyloxycarbonyl (Z) protecting group, the o-nitrobenzyl (ONB) ester, and the threonyl backbone. A thorough understanding of the potential degradation pathways of each component is essential for predicting and mitigating instability.
The primary modes of degradation for Z-Thr-ONB are:
-
Photocleavage of the o-nitrobenzyl ester.
-
Hydrolysis of the ester linkage.
-
Thermal degradation .
-
Chemical incompatibility .
This guide will systematically address each of these factors, providing both theoretical background and practical, field-proven methodologies for their assessment and control.
The Core Moieties: An Analysis of Inherent Stability and Lability
The Benzyloxycarbonyl (Z) Group: A Bastion of Stability
The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely utilized amine protecting group in peptide synthesis, valued for its general stability under a range of conditions. It is notably resistant to mild acidic and basic conditions, which makes it compatible with many synthetic steps. However, its stability is not absolute.
Degradation Pathways for the Z-group:
-
Strong Acids: The Z-group can be cleaved by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid or neat trifluoroacetic acid (TFA) at elevated temperatures.
-
Catalytic Hydrogenolysis: The most common method for Z-group removal is catalytic hydrogenation (e.g., H₂/Pd-C), which proceeds under mild conditions.
Under standard laboratory storage and handling conditions, the Z-group of Z-Thr-ONB is considered highly stable.
The o-Nitrobenzyl (ONB) Ester: The Photolabile Trigger
The o-nitrobenzyl ester is the most labile component of the Z-Thr-ONB molecule, primarily due to its susceptibility to photocleavage. This property is often exploited in photolithography and for "caged" compounds in biological studies, but it represents a significant stability concern for routine laboratory use.
Mechanism of Photocleavage:
Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group undergoes an intramolecular redox reaction. This leads to the formation of an o-nitrosobenzaldehyde and the release of the carboxylic acid (in this case, the Z-Thr moiety). This process is irreversible and leads to the degradation of the Z-Thr-ONB molecule.
The quantum yield of this photocleavage is dependent on the specific substituents on the nitrobenzyl ring and the nature of the leaving group. For o-nitrobenzyl esters, the decomposition can be significant even with ambient laboratory light over extended periods.
The Ester Linkage: Susceptibility to Hydrolysis
The ester bond connecting the Z-threonine to the o-nitrobenzyl group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.
pH-Dependent Hydrolysis:
-
Alkaline Conditions (pH > 7): Ester hydrolysis is significantly accelerated at higher pH due to the presence of hydroxide ions, which act as nucleophiles.
-
Acidic Conditions (pH < 7): While generally more stable than in basic conditions, prolonged exposure to acidic environments can also lead to hydrolysis.
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at a slower rate.
The rate of hydrolysis is also influenced by temperature, with higher temperatures increasing the reaction rate.
Experimental Protocols for Stability Assessment
To ensure the integrity of Z-Thr-ONB for its intended application, a series of stability studies should be performed. The following protocols are designed to be self-validating and provide a clear picture of the compound's stability profile.
Photostability Testing
Objective: To quantify the degradation of Z-Thr-ONB upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a stock solution of Z-Thr-ONB in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Exposure Conditions:
-
Light-Exposed Sample: Aliquot the stock solution into a clear glass vial and expose it to a controlled light source. A calibrated photostability chamber is ideal, but for a qualitative assessment, exposure to ambient laboratory light can be used.
-
Dark Control: Wrap an identical aliquot in aluminum foil to protect it from light.
-
-
Time Points: Collect samples from both the light-exposed and dark control vials at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.
-
Detection: Monitor the absorbance at a wavelength where Z-Thr-ONB has a strong chromophore (e.g., 254 nm).
-
-
Data Interpretation: Compare the peak area of the Z-Thr-ONB in the light-exposed samples to the dark control at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of Z-Thr-ONB at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare solutions of Z-Thr-ONB in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Ensure all samples are protected from light.
-
Time Points: Collect samples at various time intervals. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for higher pH).
-
Analysis: Analyze the samples by HPLC as described in the photostability protocol.
-
Data Interpretation: Plot the concentration of Z-Thr-ONB versus time for each pH. The rate of degradation can be determined from the slope of the line.
| pH | Temperature (°C) | Expected Stability |
| 4.0 | 25 | High |
| 7.0 | 25 | Moderate |
| 9.0 | 25 | Low |
| 7.0 | 37 | Lower than at 25°C |
Table 1: Expected Relative Hydrolytic Stability of Z-Thr-ONB under Different Conditions.
Thermal Stability Assessment
Objective: To evaluate the impact of elevated temperatures on the stability of Z-Thr-ONB.
Methodology:
-
Sample Preparation: Place a known amount of solid Z-Thr-ONB in sealed, light-protected vials.
-
Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: After a set period (e.g., 1, 2, and 4 weeks), remove the vials and allow them to equilibrate to room temperature.
-
Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC to determine the purity.
-
Data Interpretation: Compare the purity of the heated samples to the sample stored at 4°C.
Recommended Handling and Storage Protocols
Based on the inherent chemical properties of Z-Thr-ONB and the results of stability testing, the following handling and storage procedures are recommended to maximize its shelf life and ensure its integrity.
Storage Conditions
-
Temperature: For long-term storage, Z-Thr-ONB should be stored as a solid at -20°C or below . For short-term storage (days to a few weeks), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Z-Thr-ONB is photosensitive and must be protected from light at all times. Store in an amber vial or a clear vial wrapped in aluminum foil.
-
Moisture: The compound is susceptible to hydrolysis. Store in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term) | Minimizes thermal degradation and hydrolysis. |
| 2-8°C (short-term) | ||
| Light | Protect from light | Prevents photocleavage of the ONB ester. |
| Humidity | Store in a dry environment | Minimizes hydrolysis of the ester linkage. |
| Atmosphere | Inert gas (optional) | Reduces the risk of oxidation. |
Table 2: Recommended Storage Conditions for Z-Thr-ONB.
Handling Procedures
-
Weighing and Dispensing: Whenever possible, handle solid Z-Thr-ONB in a controlled environment with low humidity. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Solution Preparation: Prepare solutions of Z-Thr-ONB immediately before use. If a stock solution must be prepared, it should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in light-protected containers.
-
Solvent Selection: Use anhydrous, high-purity solvents for preparing solutions to minimize water content and potential reactive impurities. Z-Thr-ONB is generally soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane.
Chemical Compatibility
Z-Thr-ONB is incompatible with the following classes of reagents, which can cause its degradation:
-
Strong Acids and Bases: Will cleave the Z-group and/or hydrolyze the ester.
-
Reducing Agents: Can reduce the nitro group of the ONB moiety.
-
Strong Oxidizing Agents: May lead to unwanted side reactions.
-
Primary and Secondary Amines: Can potentially react with the ester.
When planning experiments, it is crucial to consider the compatibility of all reagents with Z-Thr-ONB to avoid unintended degradation.
Conclusion
The stability of Z-Thr-ONB is a critical parameter that must be carefully managed to ensure the reliability of experimental results. The primary liabilities of the molecule are its photosensitive o-nitrobenzyl ester and its hydrolytically labile ester linkage. By implementing the recommended storage and handling protocols, and by being mindful of its chemical incompatibilities, researchers and drug development professionals can effectively mitigate the risks of degradation. Routine analytical assessment of purity is a best practice that validates the integrity of the compound throughout its use.
References
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]
- Bochenska, M., & Liberek, B. (2000). The o-nitrobenzyl group as a photolabile protection for the hydroxyl function of serine, threonine and tyrosine. Journal of the Chemical Society, Perkin Transactions 1, (18), 3143-3147.
-
Pirrung, M. C. (2002). Photoremovable protecting groups. Chemical reviews, 102(12), 4155–4166. [Link]
- Sigma-Aldrich. Safety Data Sheet. (A specific SDS for Z-Thr-ONB or a closely related compound would be cited here if available).
-
Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. [Link]
-
Wellbeing Magazine. (2026, January 5). What Should Researchers Know About Peptide Shelf Stability? Wellbeing Magazine. [Link]
-
Martin, V., Egelund, P. H. G., Johansson, H., Le Quement, S. T., Wojcik, F., & Pedersen, D. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8130-8145. [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. RSSL. [Link]
Synthesis pathways for generating Z-Thr-onb from L-threonine
An In-Depth Technical Guide to the Synthesis of Z-Thr-onb from L-Threonine
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-α-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester (Z-Thr-onb) from the readily available starting material, L-threonine. The synthesis is strategically designed as a two-step process, focusing on robust and reproducible protocols for N-terminal protection followed by C-terminal esterification. This document elucidates the causal reasoning behind the choice of protecting groups and coupling reagents, offering field-proven insights into process optimization, troubleshooting, and final product characterization. The protocols are presented to be self-validating, supported by in-text citations to authoritative literature, and visualized through detailed workflow and reaction mechanism diagrams. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules.
Introduction: Strategic Importance and Synthetic Hurdles
Significance of the Z-Thr-onb Building Block
N-α-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester, commonly abbreviated as Z-Thr-onb, is a valuable doubly protected amino acid derivative. Its utility is most pronounced in the convergent synthesis of complex peptides and depsipeptides. The strategic selection of the benzyloxycarbonyl (Z or Cbz) group for the amine and the o-nitrobenzyl (onb) group for the carboxylic acid provides an orthogonal protection scheme. This orthogonality is paramount, allowing for the selective deprotection of either terminus of the threonine residue without affecting the other, thereby enabling precise control over subsequent coupling reactions in a synthetic campaign. The o-nitrobenzyl ester, in particular, is a photolabile protecting group, which can be cleaved under neutral conditions using UV light, a method that preserves the integrity of other acid- or base-labile functionalities within a complex molecule.[1][2]
Core Synthetic Challenges
The synthesis of Z-Thr-onb from L-threonine, while conceptually straightforward, presents several key challenges that must be addressed to ensure high yield and purity:
-
Orthogonal Protection: The primary challenge is the sequential and selective protection of the amino and carboxyl groups of L-threonine. The chosen protecting groups must be stable to the reaction conditions used for their counterpart's installation. The Z-group is stable to the conditions of esterification, and the onb-ester is stable to the conditions of Z-group removal (catalytic hydrogenation).[3]
-
Stereochemical Integrity: L-threonine possesses two chiral centers (at the α- and β-carbons). It is critical that the synthetic pathway does not induce racemization or epimerization at either center. This necessitates the use of mild reaction conditions and carefully selected activating reagents, particularly during the esterification step.
-
Side-Chain Reactivity: The secondary hydroxyl group on the side chain of threonine is a potential site for undesired side reactions, such as O-acylation, during the activation of the carboxyl group. While typically less reactive than the α-amino group, its presence requires careful control of the reaction stoichiometry and conditions. For many syntheses, side-chain protection is necessary, but for this specific target, the synthesis can often be achieved without it, simplifying the overall process.[4][5]
The Core Synthetic Strategy: A Two-Step Pathway
The most reliable and field-validated approach to synthesizing Z-Thr-onb from L-threonine involves a sequential, two-step process. This strategy prioritizes the protection of the more nucleophilic α-amino group first, followed by the esterification of the carboxyl group.
Step 1: N-Terminal Protection – Synthesis of N-Cbz-L-threonine (Z-Thr-OH)
The initial step involves the protection of the α-amino group of L-threonine using benzyl chloroformate (Cbz-Cl), also known as benzyloxycarbonyl chloride. This classic transformation is typically performed under Schotten-Baumann conditions.[6]
Causality Behind the Method: The reaction proceeds in a biphasic system or an aqueous solution maintained at an alkaline pH. The base (e.g., NaOH or NaHCO₃) serves two critical functions: it deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Cbz-Cl, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Performing the reaction at low temperatures (0-5 °C) is crucial to minimize hydrolysis of the Cbz-Cl reagent and to prevent potential side reactions.
// Nodes for Reactants and Intermediates Threonine [label="L-Threonine\n(H₂N-CHR-COOH)"]; Base [label="OH⁻", shape=plaintext]; Deprotonated_Thr [label="⁻H₃N⁺-CHR-COO⁻\n(Zwitterion)"]; Nucleophilic_Amine [label="H₂N-CHR-COO⁻"]; CbzCl [label="Benzyl Chloroformate\n(Cbz-Cl)"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Z_Thr_OH [label="Z-Thr-OH\n(Product)"]; Chloride [label="Cl⁻", shape=plaintext];
// Reaction Flow Threonine -> Deprotonated_Thr [label="+ OH⁻", arrowhead=none]; Deprotonated_Thr -> Nucleophilic_Amine [label="Deprotonation", arrowhead=normal]; Nucleophilic_Amine -> Tetrahedral_Int [label="+ Cbz-Cl", arrowhead=normal]; CbzCl -> Tetrahedral_Int [arrowhead=none, style=dashed]; Tetrahedral_Int -> Z_Thr_OH [label="- Cl⁻", arrowhead=normal]; Z_Thr_OH -> Chloride [style=invis]; } Caption: Simplified mechanism of Schotten-Baumann N-protection.
Experimental Protocol: Synthesis of Z-Thr-OH
-
Dissolution: Dissolve L-threonine (1.0 eq) in 1 M sodium hydroxide solution (2.5 eq) and cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution (1.2 eq) portion-wise and simultaneously over 30-45 minutes, ensuring the temperature is maintained below 5 °C and the pH remains alkaline (pH 9-10).
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (Mobile Phase: Chloroform:Methanol:Acetic Acid = 85:10:5).
-
Workup: Once the reaction is complete, wash the aqueous mixture with diethyl ether (2x volume) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 2 M HCl to pH 2-3. A white precipitate of Z-Thr-OH will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethyl acetate/hexane.
| Reagent | Molar Ratio (eq.) | Key Function |
| L-Threonine | 1.0 | Starting Material |
| Sodium Hydroxide | ~3.7 | Base/Deprotonation |
| Benzyl Chloroformate | 1.1 | Protecting Group Source |
| Hydrochloric Acid | As needed | Acidification/Precipitation |
Step 2: C-Terminal Esterification – Synthesis of Z-Thr-onb
The second step is the esterification of the carboxylic acid of Z-Thr-OH with o-nitrobenzyl alcohol. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the alcohol. A classic and effective method is the Steglich esterification using dicyclohexylcarbodiimide (DCC) as the coupling reagent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Causality Behind the Method: DCC is a powerful dehydrating agent that reacts with the carboxylic acid of Z-Thr-OH to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst; it reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the hydroxyl group of o-nitrobenzyl alcohol. This catalytic cycle significantly accelerates the reaction and allows it to proceed at room temperature, which is crucial for preventing racemization. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol: Synthesis of Z-Thr-onb
-
Setup: Dissolve Z-Thr-OH (1.0 eq), o-nitrobenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC (Mobile Phase: Hexane:Ethyl Acetate = 1:1).
-
Filtration: After completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup: Combine the filtrates and wash sequentially with 5% aqueous HCl (to remove residual DMAP), 5% aqueous NaHCO₃ (to remove unreacted Z-Thr-OH), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Z-Thr-onb.
| Reagent | Molar Ratio (eq.) | Key Function |
| Z-Thr-OH | 1.0 | Substrate |
| o-Nitrobenzyl Alcohol | 1.2 | Esterifying Alcohol |
| DCC | 1.1 | Coupling/Dehydrating Agent |
| DMAP | 0.1 | Acyl-Transfer Catalyst |
Troubleshooting and Process Optimization
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Z-Thr-OH | - Hydrolysis of Cbz-Cl. - Incomplete reaction. | - Maintain temperature strictly at 0-5 °C during addition. - Ensure pH remains consistently alkaline (9-10). - Extend reaction time at room temperature. |
| Step 2: Incomplete Esterification | - Inactive or insufficient coupling reagent. - Steric hindrance. | - Use fresh, high-purity DCC. - Increase reaction time to 24 hours. - Consider alternative coupling reagents like HATU or HBTU, which are often more efficient for hindered couplings.[8] |
| Step 2: Presence of DCU in Final Product | - Incomplete filtration. - DCU solubility in the workup solvent. | - Cool the reaction mixture before filtration to maximize DCU precipitation. - Wash the organic layer with a solvent in which DCU is poorly soluble (e.g., a small amount of acetonitrile) before concentration. |
| Final Product: Low Purity/Side Products | - O-acylation of the threonine side chain. - Racemization during activation. | - Ensure DMAP is used in catalytic amounts only (≤ 0.1 eq). - Avoid high temperatures. - Use coupling reagents known for low racemization rates, such as those based on Oxyma Pure (e.g., COMU).[7] |
Final Product Characterization
The identity and purity of the synthesized Z-Thr-onb should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Approx. 101-103 °C (for Z-Thr-OH)[9]; specific for Z-Thr-onb |
| ¹H NMR | Peaks corresponding to Z-group, threonine backbone, and o-nitrobenzyl group protons with correct integrations and splitting patterns. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₂₀H₂₂N₂O₇. |
| HPLC Purity | >98% |
Conclusion
The synthesis of Z-Thr-onb from L-threonine is a robust and reproducible process when executed with careful attention to reaction conditions and purification protocols. The two-step pathway, involving a Schotten-Baumann N-protection followed by a DCC/DMAP-mediated esterification, represents a reliable method for obtaining this valuable building block in high purity and yield. The strategic choice of orthogonal protecting groups ensures its utility in advanced synthetic applications, particularly in the field of peptide chemistry. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently and efficiently produce Z-Thr-onb for their synthetic needs.
References
- Ynamide Coupling Reagents: Origin and Advances.Accounts of Chemical Research.
- Amino Acid Derivatives for Peptide Synthesis.Various Sources.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Coupling Reagents.AAPPTEC - Peptides.
- Novabiochem® Coupling reagents.Merck.
- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.Indian Academy of Sciences.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- N-Cbz-L-Threonine | 19728-63-3.ChemicalBook.
- Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides.Synlett.
- A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides.Nature Communications.
- N-Benzyloxycarbonyl-L-threonine.CymitQuimica.
- N-Cbz-L-threonine.Splendid Lab Pvt. Ltd..
- O-Benzyl-N-tert-butyloxycarbonyl-L-threonine.The Journal of Organic Chemistry.
- Amino Acid-Protecting Groups.Chemical Reviews.
- Process for producing N-protected amino acid.Google Patents (US8357820B2).
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.Organic Process Research & Development.
- Photocleavable Protecting Groups in Peptide Synthesis.Various Sources.
- CARBOBENZYLOXY-DL-THREONINE AldrichCPR.Sigma-Aldrich.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.ResearchGate.
- Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group.Organic Letters.
- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.Frontiers in Bioengineering and Biotechnology.
- Protein chemical synthesis by serine and threonine ligation.PNAS.
- p-nitrobenzyl side-chain protection for solid-phase synthesis.Google Patents (US5817758A).
- A Computational Study of a Prebiotic Synthesis of L-Threonine.WSEAS Transactions on Biology and Biomedicine.
- Z-Glu(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS).Benchchem Technical Support.
- Purification of Peptides Synthesized with Z-Glu(otbu)-onp.Benchchem Technical Support.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.PMC.
- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry.ChemRxiv.
- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.Frontiers.
- Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine.UQ eSpace.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. peptide.com [peptide.com]
- 5. ias.ac.in [ias.ac.in]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. N-Cbz-L-Threonine | 19728-63-3 [chemicalbook.com]
Technical Guide: Orthogonality of Z-Group and o-Nitrobenzyl (ONB) Esters
Executive Summary
In complex organic synthesis and chemical biology, the orthogonality between the Benzyloxycarbonyl (Z or Cbz) group and the o-Nitrobenzyl (ONB) ester is a powerful tool for designing multi-trigger systems. However, this pairing presents a specific "trap" for the unwary chemist: the standard deprotection method for the Z-group (catalytic hydrogenation) is destructive to the ONB group.
This guide delineates the precise mechanistic pathways required to maintain orthogonality. It establishes that while ONB is orthogonal to the acidolytic cleavage of Z, it is not orthogonal to the hydrogenolytic cleavage of Z. Success depends on substituting standard hydrogenation with strong acidolysis (HBr/AcOH or TFMSA).
Mechanistic Foundations
To exploit these groups effectively, one must understand the distinct physics and chemistry driving their cleavage.
The Z-Group (Benzyloxycarbonyl)[1]
-
Structure: Carbamate (for amines) or carbonate/ester (for alcohols/acids).
-
Primary Cleavage Mechanism (Classic): Catalytic Hydrogenolysis (
). The benzyl-oxygen bond is cleaved, releasing toluene and carbamic acid (which decarboxylates). -
Alternative Cleavage (Acidolysis): Strong acids protonate the carbonyl oxygen, facilitating an
-like cleavage of the benzyl cation.-
Reagents: HBr in Acetic Acid, TFMSA (Trifluoromethanesulfonic acid), or HF.
-
The ONB Group (o-Nitrobenzyl)[2]
-
Structure: Ester or Carbamate containing an ortho-nitro substituent.[1][2][3][4]
-
Cleavage Mechanism: Norrish Type II Photochemistry .
-
Key Feature: It is a "caged" reagent, completely stable to most hydrolytic conditions absent light.
The Orthogonality Matrix
The following table summarizes the stability of each group against the deprotection conditions of the other.
| Condition | Target Group | Effect on Z-Group | Effect on ONB Group | Status |
| UV Light (365 nm) | ONB | Stable (Inert chromophore) | Cleaved (Norrish Type II) | ✅ Orthogonal |
| Z | Cleaved (Hydrogenolysis) | Reduced (Nitro | ❌ NON-Orthogonal | |
| HBr / AcOH | Z | Cleaved (Acidolysis) | Stable (Electron-withdrawing | ✅ Orthogonal |
| TFA (Neat) | Boc | Stable | Stable | ✅ Compatible |
The Critical Conflict: Nitro Reduction
The failure point in this system is the use of Hydrogenolysis. Palladium catalysts will reduce the nitro group of the ONB ester to an aniline (amino-benzyl) derivative. This amino-derivative is photochemically inert , effectively "locking" the protecting group on the molecule permanently.
Decision Pathways & Logic
The following diagram illustrates the correct and incorrect workflows for handling a molecule containing both Z and ONB groups.
Figure 1: Decision tree for selective deprotection. Note the "Failure" branch where catalytic hydrogenation destroys the ONB functionality.
Experimental Protocols
Protocol A: Selective Removal of ONB (Preserving Z)
Use this when you need to expose the carboxylic acid while keeping the amine protected.
Reagents:
-
Substrate (Z/ONB protected)
-
Solvent: Methanol (MeOH) or THF/Phosphate Buffer (pH 7.4)
-
Light Source: 365 nm LED or Mercury Arc Lamp (filtered)
Step-by-Step:
-
Preparation: Dissolve the substrate (10–50 mM) in degassed MeOH or a THF/Buffer mix. Note: Degassing prevents oxygen quenching of the triplet state, though ONB is relatively robust.
-
Scavenging (Optional but Recommended): Add 5 equivalents of a scavenger (e.g., semicarbazide hydrochloride) if the resulting nitroso-aldehyde byproduct might react with your released product.
-
Irradiation: Place the vessel 5–10 cm from the 365 nm light source. Stir gently.
-
Monitoring: Monitor by HPLC or TLC. The reaction is usually complete in 10–60 minutes depending on intensity (
is ideal).
-
-
Workup: Evaporate solvent. The Z-group remains 100% intact as it has no chromophore at 365 nm.
Protocol B: Selective Removal of Z (Preserving ONB)
Use this when you need to expose the amine while keeping the ester protected. This replaces the standard hydrogenation method.
Reagents:
-
33% HBr in Acetic Acid (AcOH)
-
Diethyl Ether (cold)
Step-by-Step:
-
Setup: Place the substrate in a round-bottom flask.
-
Acidolysis: Add 33% HBr/AcOH (approx. 5 mL per gram of substrate).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Precipitation: Pour the reaction mixture into a large excess of ice-cold diethyl ether.
-
Isolation: The product precipitates as the hydrobromide salt (
). Filter and wash with cold ether. -
Validation: NMR should show loss of the Z-aromatic protons (7.3 ppm) but retention of the ONB aromatic protons (distinct doublet/triplet pattern with shifts due to
).
Troubleshooting & Optimization
The "Brown Gunk" Issue (ONB Photolysis)
Problem: Photolysis yields the desired product but also a dark, insoluble precipitate.
Cause: The nitroso-aldehyde byproduct (
-
Dilution: Run the reaction at lower concentrations (<10 mM).
-
Aldehyde Scavengers: Add reagents that react with aldehydes, such as hydroxylamine or semicarbazide, to trap the byproduct as a soluble oxime.
Acid Sensitivity of the ONB Linker
Problem: While ONB is stable to HBr/AcOH, it is not infinitely stable to Lewis acids like
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Z-group stability and cleavage conditions).
-
Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
- Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. (Detailed kinetics of ONB cleavage).
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.[4] (Foundational context for Z-group acidolysis).
Sources
- 1. figshare.com [figshare.com]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Thermodynamic Properties of Z-Thr-onb Derivatives: A Technical Guide
Executive Summary
The Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester) derivative represents a critical intersection between classical peptide chemistry and modern photopharmacology. While the Z-group (benzyloxycarbonyl) provides robust N-terminal protection stable against mild acidic conditions, the o-nitrobenzyl (ONB) ester moiety introduces a "caged" thermodynamic state. This state is kinetically stable under standard storage but thermodynamically poised for irreversible cleavage upon irradiation at 365 nm.
This guide details the thermodynamic profile, synthesis, and photolytic behavior of Z-Thr-onb. It moves beyond basic characterization to explore the energetic landscapes that dictate its stability, solubility, and quantum efficiency—factors essential for its application in Solid-Phase Peptide Synthesis (SPPS) and spatially resolved drug delivery.
Chemical Identity & Structural Thermodynamics
The thermodynamic behavior of Z-Thr-onb is governed by the interplay between the hydrophobic Z-group, the polar threonine side chain, and the photo-active nitrobenzyl core.
Structural Parameters[1][2]
-
IUPAC Name: o-nitrobenzyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
-
Molecular Formula: C
H N O -
Molecular Weight: ~388.37 g/mol
-
Stereochemistry: L-Threonine configuration (2S, 3R) is thermodynamically conserved during esterification if racemization-suppressing additives (e.g., HOBt) are used.
Physicochemical Properties Table
| Property | Value / Range | Thermodynamic Context |
| Melting Point | 108.0°C – 115.0°C (decomp) | Indicates high crystal lattice energy; decomposition at |
| Solubility (High) | DMF, DMSO, EtOAc, THF | Driven by favorable enthalpy of mixing ( |
| Solubility (Low) | Water, Hexanes | Hydrophobic effect dominates; |
| Density | ~1.33 g/cm³ | High packing density typical of nitro-aromatics [3]. |
| LogP (Calc) | ~2.5 – 3.0 | Lipophilic nature facilitates membrane permeability in biological caging applications. |
Critical Note on Isomers: "ONB" strictly refers to o-nitrobenzyl (2-nitrobenzyl) in photocaging contexts. The p-nitrobenzyl (4-nitrobenzyl) isomer is thermodynamically more stable and requires reduction or strong hydrolysis for cleavage. Ensure reagent grade is specifically ortho for photo-applications.
Reaction Thermodynamics: The Photolysis Mechanism
The utility of Z-Thr-onb lies in its photo-isomerization. This is not a simple bond cleavage but a multi-step rearrangement driven by the thermodynamics of the excited state.
The Norrish Type II Mechanism
Upon absorption of a photon (
Thermodynamic Driver: The reaction is driven by the formation of the thermodynamically stable nitroso-benzaldehyde byproduct and the release of the free carboxylic acid (Z-Thr-OH).
Photolysis Pathway Diagram
Figure 1: The irreversible photo-isomerization pathway of Z-Thr-onb. The high energy of the excited state overcomes the activation barrier for H-abstraction.
Quantum Yield ( ) & Kinetics
-
Typical
: 0.13 – 0.65 depending on solvent and -substitution [2, 7]. -
Kinetic Control: The rate of photolysis (
) correlates with the pKa of the leaving group.[1][2] Since Z-Thr-OH is a weak acid (pKa ~3.6), the release is moderately fast compared to leaving groups like phenols [1]. -
Solvent Effects: Polar solvents stabilize the aci-nitro intermediate, potentially slowing the collapse to product but preventing side reactions.
Synthesis & Purification Protocols
Synthesizing Z-Thr-onb requires balancing thermodynamic control (to ensure esterification) against kinetic instability (thermal decomposition).
Synthesis Workflow (Thermodynamic Control)
Reagents:
-
Z-Thr-OH: N-protected threonine.
-
o-Nitrobenzyl Bromide: Electrophile.
-
Dicyclohexylamine (DCHA): Base to form the carboxylate nucleophile.
-
Solvent: DMF (High dielectric constant promotes
transition state).
Protocol:
-
Activation: Dissolve Z-Thr-OH in DMF. Add 1.0 eq DCHA. Stir at 0°C to form the salt (exothermic,
). -
Coupling: Add 1.1 eq o-Nitrobenzyl bromide dropwise. The reaction is driven by the precipitation of DCHA-HBr salt (Lattice energy gain) or the formation of the stable ester bond.
-
Reaction: Stir at 25°C for 12-18 hours. Do not heat above 50°C to avoid premature degradation [4].
-
Workup: Dilute with EtOAc. Wash with 1N HCl (removes amines), 5% NaHCO
(removes unreacted acid), and Brine. -
Crystallization: Evaporate EtOAc. Recrystallize from MeOH/EtOAc to maximize purity.
Process Flow Diagram
Figure 2: Synthetic route emphasizing thermal control to prevent degradation.
Stability & Storage Recommendations
Understanding the thermodynamic boundaries of Z-Thr-onb is vital for maintaining reagent integrity.
-
Thermal Stability: The compound decomposes near its melting point (~108°C).
-
Protocol: Never dry in an oven >40°C. Use vacuum desiccation at RT.
-
-
Hydrolytic Stability: The ester bond is thermodynamically unstable to hydrolysis (
) but kinetically stable at neutral pH. -
Photostability:
-
Storage: Amber glass vials wrapped in foil.
-
Lab Handling: Use yellow filters (
nm cutoff) for ambient lighting.
-
References
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed Central. Available at: [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. PubMed Central. Available at: [Link]
-
Z-L-THREONINE 4-NITROBENZYL ESTER Physical Properties. ChemSRC. Available at: [Link]
- Method for removal of thiol-protecting groups (Patent US4111924A).Google Patents.
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release. University of Pennsylvania. Available at: [Link]
-
Preparation of a new o-nitrobenzyl resin for solid-phase synthesis. PubMed. Available at: [Link]
-
Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Folia - University of Fribourg. Available at: [Link]
Sources
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nathan.instras.com [nathan.instras.com]
- 6. folia.unifr.ch [folia.unifr.ch]
- 7. youtube.com [youtube.com]
Literature review of Z-Thr-onb applications in organic chemistry
The following technical guide provides a comprehensive review of Z-Thr-ONB , focusing on its primary identification as the
Executive Summary
Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine N-hydroxy-5-norbornene-2,3-dicarboximide ester) is a specialized "active ester" reagent used primarily in the pharmaceutical synthesis of threonine-containing peptides. Developed to overcome the limitations of classical coupling agents, Z-Thr-ONB is distinguished by its ability to facilitate amide bond formation with minimal racemization and suppression of
Disambiguation Note: While "ONB" is occasionally used as an abbreviation for the o-nitrobenzyl photocleavable group, in the context of "Z-Thr-ONB" within organic synthesis literature, it predominantly refers to the Fujino-Nishimura active ester . The photocleavable derivative is chemically distinct (incompatible with standard Z-group removal via hydrogenolysis due to nitro reduction) and is typically designated as Z-Thr-O-Nb or Z-Thr(Onb).
Chemical Profile & Mechanism[1]
Structural Characteristics[1]
-
Chemical Name:
-Benzyloxycarbonyl-L-threonine -hydroxy-5-norbornene-2,3-dicarboximide ester. -
Components:
-
Protecting Group (Z): Benzyloxycarbonyl (Cbz). Provides stability and is removable via catalytic hydrogenolysis (
) or strong acid (HBr/AcOH). -
Amino Acid: L-Threonine. Contains a secondary hydroxyl group prone to
-acylation or -elimination. -
Leaving Group (ONB): The
-hydroxy-5-norbornene-2,3-dicarboximide moiety. This bicyclic structure provides steric bulk and electronic activation.
-
Mechanism of Action: The HONB Effect
The utility of Z-Thr-ONB stems from the unique properties of the HONB leaving group. Unlike
The Racemization Suppression Mechanism:
During peptide coupling, oxazolone formation is the primary pathway leading to racemization. The HONB ester reacts rapidly with the amine component, minimizing the lifetime of the activated species and thus reducing the probability of oxazolone formation. Furthermore, the steric bulk of the norbornene system shields the
Figure 1: Aminolysis pathway of Z-Thr-ONB.[1][2] The HONB leaving group facilitates rapid coupling while suppressing competing racemization pathways.
Applications in Drug Development
Solution-Phase Fragment Condensation
In the industrial synthesis of peptide drugs (e.g., GnRH agonists, oxytocin analogs), "fragment condensation" is preferred over step-wise elongation to minimize impurities. Z-Thr-ONB is used to introduce threonine at the C-terminus of a fragment or as a single residue addition.
-
Advantage: The Z-group allows for orthogonal deprotection (hydrogenolysis) relative to acid-labile side-chain protection (e.g., tBu, Boc), enabling precise fragment assembly.
Prevention of O-Acylation
Threonine possesses a side-chain hydroxyl group. When using highly reactive coupling agents (e.g., DCC without additives), there is a risk of
Synthesis of Unnatural Amino Acid Derivatives
Researchers utilize Z-Thr-ONB to incorporate threonine into peptide mimetics or enzyme inhibitors where the stereochemistry of the threonine side chain (two chiral centers) must be rigorously preserved. The mild reactivity profile of the ONB ester is compatible with sensitive functional groups found in pharmacophores.
Experimental Protocols
Synthesis of Z-Thr-ONB Reagent
This protocol describes the preparation of the active ester from Z-Thr-OH.
Materials:
-
Z-Thr-OH (1.0 equiv)
-
HONB (
-hydroxy-5-norbornene-2,3-dicarboximide) (1.1 equiv) -
DCC (Dicyclohexylcarbodiimide) (1.1 equiv)
-
Solvent: THF or Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve Z-Thr-OH (e.g., 10 mmol) and HONB (11 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Activation: Add DCC (11 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir overnight (12 hours).
-
Filtration: Filter off the DCU byproduct.
-
Work-up: Concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc).[1]
-
Purification: Wash the EtOAc solution with 5%
, water, and brine. Dry over . -
Crystallization: Evaporate the solvent and recrystallize the product from EtOAc/Petroleum Ether or Isopropanol.
-
Target Yield: 80-90%
-
Melting Point: ~108-115°C (decomp).[1]
-
Peptide Coupling with Z-Thr-ONB
Protocol for Z-Thr-Peptide-OR formation:
-
Preparation: Dissolve the amino component (H-Peptide-OR) in DMF. If utilizing a salt form (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA to neutralize.
-
Coupling: Add Z-Thr-ONB (1.1 - 1.2 equiv) to the solution.
-
Reaction: Stir at room temperature. Monitor by TLC or HPLC. Reaction time is typically 4–12 hours.
-
Note: No additional coupling reagents (DCC, EDC) are required.
-
-
Work-up: Dilute with EtOAc, wash with acid/base/brine sequence, and concentrate.
Quantitative Comparison of Active Esters
The following table compares Z-Thr-ONB with other common active esters in terms of reactivity and racemization suppression.
| Feature | Z-Thr-ONB (Fujino) | Z-Thr-OSu (Succinimide) | Z-Thr-OBt (Benzotriazole) |
| Solubility (DMF/THF) | High | Moderate | High |
| Hydrolytic Stability | High | Low (Hydrolyzes easily) | Moderate |
| Racemization Risk | Very Low (<1%) | Low | Low (but risk of N-acyl transfer) |
| Side-Rxn (O-Acylation) | Minimal | Moderate | Low |
| Primary Use Case | Solution Phase / Scale-up | Routine Lab Scale | In situ activation (HBTU/HATU) |
Visualization of Synthesis Workflow
Figure 2: Operational workflow for utilizing Z-Thr-ONB in peptide fragment condensation.
References
-
Fujino, M., et al. (1974). "New active esters of amino acids and their application to peptide synthesis." Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.
-
Fujino, M., & Kitada, C. (1978). "Method for removal of thiol-protecting groups."[1] United States Patent 4,111,924.
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text establishing HONB esters in the canon of coupling reagents).
- Kitada, C., et al. (1978). "Synthesis of the Nonacosapeptide Corresponding to the Entire Amino Acid Sequence of Duck -Lipotropin." Chemical and Pharmaceutical Bulletin, 26(2), 585-595. (Demonstrates Z-Thr-ONB utility in complex synthesis).
Sources
Safety Data Sheet (SDS) & Technical Handling Guide: Z-Thr-ONB
The following technical guide details the safety data, handling precautions, and technical specifications for Z-Thr-ONB .
Critical Technical Disambiguation: In peptide synthesis literature, the acronym "ONB" is historically used for two distinct chemical entities. Before proceeding, you must verify which compound you possess, as their handling requirements differ significantly:
-
Z-Thr-O-Nitrobenzyl (Photocleavable):
- -Benzyloxycarbonyl-L-threonine- -nitrobenzyl ester. Used as a photocleavable protecting group. Hazard: Extreme Light Sensitivity. -
Z-Thr-ONB (Active Ester):
- -Benzyloxycarbonyl-L-threonine- -5-norbornene-2,3-dicarboximide ester. Used as an activated species for coupling (Fujino method). Hazard: Moisture Sensitivity & Potential Sensitizer.
This guide addresses both, with a primary focus on the Nitrobenzyl (Photocleavable) variant due to its specialized handling requirements, while noting specific protocols for the Active Ester where applicable.
Part 1: Chemical Identification & Properties
| Property | Specification (Photocleavable Variant) | Specification (Active Ester Variant) |
| Chemical Name | Z-L-Threonine | Z-L-Threonine |
| Common Abbreviation | Z-Thr-ONB / Z-Thr(ONb) | Z-Thr-ONB / Z-Thr-ONdc |
| CAS Number | 16879-84-8 (Note: Often associated with | Not commonly indexed; refer to component CAS |
| Molecular Formula | ||
| Molecular Weight | ~388.37 g/mol | ~414.41 g/mol |
| Physical State | Crystalline Solid (Pale Yellow) | Crystalline Solid (White to Off-White) |
| Solubility | DMF, DMSO, DCM; Insoluble in Water | DMF, DCM, NMP; Hydrolyzes in Water |
Part 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
Primary Hazards (Both Variants)
-
H317: May cause an allergic skin reaction (Sensitizer).
Specific Hazard Statements
-
Photocleavable Variant (o-Nitrobenzyl):
-
EUH044: Risk of explosion if heated under confinement (Nitro-compounds can be energetic).
-
Light Sensitivity: Not a GHS hazard, but a critical handling constraint.
-
-
Active Ester Variant (Norbornene-imide):
-
EUH014: Reacts violently with water (Hydrolysis releases acidic byproducts).
-
Part 3: Handling & Storage Protocols
3.1 Environmental Control System
The stability of Z-Thr-ONB is compromised by two main factors: Photolysis (for the nitrobenzyl ester) and Hydrolysis (for the active ester).
Protocol A: Light Protection (Crucial for o-Nitrobenzyl)
-
Workspace: All weighing and reaction setups must be performed under Amber Light (wavelength > 500 nm) or in a darkened room with red safety lights.
-
Vessel: Use amber glassware or wrap all reaction vessels in aluminum foil immediately after inspection.
-
Exposure Limit:
minutes of exposure to standard fluorescent lab lighting.
Protocol B: Moisture Protection (Crucial for Active Ester)
-
Atmosphere: Handle under a blanket of dry Nitrogen (
) or Argon ( ). -
Storage: Store in a desiccator at
. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
3.2 Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 or P100 particulate respirator. If handling large quantities (>10g), use a powered air-purifying respirator (PAPR) to prevent sensitization.
-
Dermal: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (Extended cuff, 8 mil).
-
-
Ocular: Chemical splash goggles. Face shield required if working with open powders outside a fume hood.
Part 4: Experimental Workflow & Visualization
4.1 Handling Decision Logic
The following diagram illustrates the decision matrix for handling Z-Thr-ONB based on its chemical identity.
Caption: Decision logic for selecting the correct handling protocol based on the specific "Z-Thr-ONB" variant.
4.2 Emergency Procedures
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do NOT use alcohol. | Alcohol may increase permeability of the nitro-compound through the epidermis. |
| Eye Contact | Flush with saline/water for 15 min. | Immediate dilution is critical to prevent corneal clouding from acidic hydrolysis products. |
| Spill (Solid) | Dampen with PEG-400 or inert oil, then wipe. | Avoids dust generation; PEG solubilizes the hydrophobic ester safely. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration and esophageal burns from hydrolysis. |
Part 5: Technical Application (Peptide Synthesis)
5.1 Mechanism of Action
-
Photocleavage (o-Nitrobenzyl): Upon irradiation with UV light (365 nm), the o-nitrobenzyl group undergoes an intramolecular redox reaction, generating a nitroso-aldehyde and releasing the free carboxylic acid (C-terminus) of the peptide. This allows for spatially resolved deprotection (e.g., in microarray synthesis).
-
Coupling (Active Ester): The
-hydroxy-5-norbornene-2,3-dicarboximide moiety acts as a good leaving group. The amine of the incoming amino acid attacks the carbonyl, displacing the HONB group and forming a peptide bond.
5.2 Disposal Protocols
-
Waste Category: Hazardous Chemical Waste (Halogen-free organic).
-
Deactivation:
-
Active Ester: Treat with 1M NaOH (aqueous) overnight to hydrolyze the ester before disposal.
-
Nitrobenzyl: No specific deactivation required; incinerate via licensed contractor.
-
-
Segregation: Do not mix with strong reducing agents (hydrides) or strong oxidizers.
References
-
Fujino, M., et al. (1974). "A new active ester reagent for peptide synthesis: N-hydroxy-5-norbornene-2,3-dicarboximide." Chemical & Pharmaceutical Bulletin, 22(8), 1857-1863. Link
-
Patchornik, A., et al. (1970). "Photosensitive protecting groups." Journal of the American Chemical Society, 92(21), 6333-6335. Link
-
PubChem. (2025).[1][4][5] "Compound Summary: Z-Threonine derivatives." National Library of Medicine. Link
-
Bachem. (2024). "Handling of Light-Sensitive Amino Acid Derivatives." Bachem Technical Guides. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Z-Amino Acid Derivatives." MilliporeSigma. Link
Sources
- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. msdspds.castrol.com [msdspds.castrol.com]
- 4. 2-Amino-L-phenylalanine | C9H12N2O2 | CID 53764087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-{[(E)-Amino{[([1,1'-biphenyl]-4-yl)methyl]amino}methylidene]carbamoyl}-L-phenylalanine | C24H24N4O3 | CID 118138501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Coupling of Z-Thr-onb in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Z-Thr-onb in Advanced Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high-yield, high-purity target peptides. For complex syntheses, particularly those involving peptides destined for modification or cyclization, the strategic incorporation of amino acids with orthogonal protecting groups is a critical design element. N-α-benzyloxycarbonyl-L-threonine O-(2-nitrobenzyl) ether, or Z-Thr(onb)-OH , is one such specialized reagent.
This technical guide provides a comprehensive framework for the efficient coupling of Z-Thr-onb in standard Fmoc-based SPPS workflows. We will delve into the chemical rationale behind the protocol, provide a detailed step-by-step methodology, and offer field-proven troubleshooting advice to empower researchers in overcoming synthetic challenges. The protocol is designed to be self-validating, incorporating in-process controls to ensure maximal coupling efficiency.
The Chemistry of Z-Thr-onb: A Dual-Protection Strategy
The utility of Z-Thr-onb stems from its unique protecting group scheme, which offers orthogonality to the standard Fmoc/tBu strategy.[1]
-
N-α-Z (Benzyloxycarbonyl) Group: The Z group protects the alpha-amine. Unlike the base-labile Fmoc group, the Z group is stable to the piperidine conditions used for N-terminal deprotection in Fmoc-SPPS. It is typically removed under hydrogenolysis conditions (e.g., H₂/Pd-C), which do not affect acid-labile side-chain protecting groups like tBu, Trt, or Boc. This allows for selective deprotection at the N-terminus if required for specific synthetic strategies.
-
O-onb (ortho-Nitrobenzyl) Group: The onb group protects the hydroxyl side chain of the threonine residue. The onb ether is a well-established photolabile protecting group (PPG).[2] It is stable to both the basic conditions of Fmoc removal and the strongly acidic conditions (e.g., TFA) used for final cleavage and removal of most other side-chain protecting groups.[1][3][4] Its removal is achieved by irradiation with UV light, typically around 350-365 nm.[2][3] This photochemical deprotection offers a highly specific and mild method for unmasking the threonine hydroxyl group at a desired point in the synthesis, for example, prior to on-resin cyclization or side-chain modification.[3]
The combined Z/onb protection scheme provides a powerful tool for chemists to selectively manipulate different parts of a growing peptide chain, enabling the synthesis of complex architectures that would be challenging with standard protecting group strategies.[1][4]
Core Protocol: Coupling Z-Thr-onb via DIC/HOBt Activation
This protocol details the manual coupling of Z-Thr-onb onto a resin-bound peptide with a free N-terminal amine. The method utilizes a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) activation system, which is a reliable and cost-effective choice that minimizes racemization.[5][6][7][8]
Reagents & Materials
| Reagent/Material | Molarity/Grade | Notes |
| Z-Thr(onb)-OH | Synthesis Grade | Store desiccated. |
| Peptide-Resin | 0.1 - 0.5 mmol/g | With free N-terminal amine, pre-swollen. |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Stored under inert gas. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Prepare fresh solution. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Synthesis Grade | |
| Kaiser Test Kit | N/A | Solutions A, B, and C for monitoring.[9][10] |
| SPPS Reaction Vessel | Appropriate size | With frit and stopcock. |
| Shaker/Vortexer | N/A |
Experimental Workflow Diagram
Caption: Workflow for the coupling of Z-Thr-onb in SPPS.
Step-by-Step Methodology
Note: All operations should be performed in a fume hood. Equivalents (eq.) are calculated based on the initial loading of the resin.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard protocol (e.g., 20% piperidine in DMF).[11][12][13]
-
Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x).
-
Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a deep blue color indicates a positive result).[9][14]
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vial, dissolve Z-Thr(onb)-OH (3.0 eq.) and HOBt (3.0 eq.) in the minimum required volume of DMF.
-
Add DIC (3.0 eq.) to the solution.
-
Allow the activation mixture to react (pre-activate) for 15-20 minutes at room temperature. This step forms the HOBt-ester, which is the active coupling species and helps minimize side reactions.[6][11]
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin in the reaction vessel.
-
Immediately add the pre-activated Z-Thr-onb solution to the resin.
-
Agitate the mixture at room temperature using a shaker or vortexer.
-
Allow the coupling reaction to proceed for 2 to 4 hours. Due to the steric hindrance of the Z and onb groups, a longer coupling time compared to standard Fmoc-amino acids may be necessary.
-
-
Monitoring for Completion (In-Process Control):
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution from the vessel.
-
Wash the peptide-resin extensively to remove excess reagents and the diisopropylurea (DIU) byproduct. A recommended wash sequence is: DMF (3x), DCM (3x), DMF (3x).[11]
-
The peptide-resin is now ready for the next cycle of the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 4 hours | 1. Steric Hindrance: Z-Thr-onb is a sterically demanding amino acid, leading to slow kinetics. 2. Peptide Aggregation: The growing peptide chain may be folding on itself, blocking access to the N-terminal amine. 3. Inefficient Activation: Degradation of coupling reagents (DIC, HOBt). | 1. Double Couple: Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh preparation of activated Z-Thr-onb.[15] 2. Change Reagents: For very difficult couplings, switch to a more potent coupling reagent system like HATU or HBTU with DIPEA.[15][16] 3. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40 °C) to disrupt aggregation and improve kinetics.[16] |
| Low Yield of Final Peptide | 1. Incomplete Coupling: Accumulation of deletion sequences from failed Z-Thr-onb coupling. 2. Premature Deprotection: Loss of Z-group during synthesis (unlikely with standard Fmoc chemistry). | 1. Implement Capping: After an unsuccessful or slow coupling, "cap" any unreacted amines by acetylating them with acetic anhydride and a base (e.g., DIPEA in DMF). This prevents the formation of deletion sequences. 2. Confirm Reagent Quality: Ensure all amino acids and reagents are of high quality and stored correctly. |
| Unexpected Side Product in Final Analysis | 1. Racemization: Although minimized by HOBt, some epimerization at the alpha-carbon can occur.[6][8] 2. Side-Chain Reaction: Potential for side reactions if deprotection conditions are not fully orthogonal. | 1. Minimize Pre-activation Time: Do not let the activation mixture stand for excessively long periods before adding it to the resin. 2. Verify Orthogonality: Ensure subsequent deprotection or modification steps are fully compatible with the Z and onb protecting groups. |
Deprotection of Z and onb Groups
A key advantage of this building block is the orthogonal removal of its protecting groups.
-
Z-Group Removal: The benzyloxycarbonyl group is typically cleaved via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) in a suitable solvent like methanol or acetic acid. This is usually performed after the peptide has been cleaved from the resin.
-
onb-Group Removal: The ortho-nitrobenzyl ether is cleaved by photolysis. The peptide (either on-resin or cleaved) is dissolved or suspended in a suitable solvent and irradiated with UV light at a wavelength of approximately 350-365 nm.[2][3] The reaction progress should be monitored by HPLC to avoid over-exposure and potential side reactions.
The ability to remove these groups under distinct, non-overlapping conditions grants the synthetic chemist precise control over the modification of the final peptide product.[1][4]
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from Aapptec website. [Link]
-
Applied Poly-Peptides. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from Applied Poly-Peptides website. [Link]
-
Kim, J., & Tae, J. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 31(9), 2743–2746. [Link]
-
AAPPTEC Peptides. (n.d.). Coupling Reagents. Retrieved from AAPPTEC website. [Link]
-
Dong, V. M., & Le, D. (2017). Solid Phase Synthesis. Journal of Visualized Experiments, (120), e55102. [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from Gyros Protein Technologies website. [Link]
-
The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Peptides website. [Link]
-
Singh, Y., & Singh, J. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6173–6248. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTEC website. [Link]
-
Slanina, T., & Branc, M. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3214–3232. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from Mesa Labs website. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor website. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. [Link]
-
JPT Peptide Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from JPT Peptide Technologies website. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from ResearchGate. [Link]
-
Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from ResearchGate. [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Leeds website. [Link]
-
Fields, G. B. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology. Humana Press. [Link]
-
de la Fuente, A., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 77(17), 7489–7503. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Step-by-step synthesis of Z-Thr-onb nitrobenzyl ester
Executive Summary & Strategic Rationale
This protocol details the synthesis of N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester (Z-Thr-ONB) . This molecule serves as a critical "caged" amino acid, allowing for the spatiotemporal control of peptide activity via UV irradiation (365 nm).
The Challenge:
Synthesizing esters of Threonine (Thr) presents a specific chemoselectivity challenge due to the unprotected secondary hydroxyl group (
-
O-Acylation: Unwanted esterification of the side-chain hydroxyl.
-
Racemization: Loss of chiral integrity at the
-carbon via oxazolone formation.
The Solution:
This protocol utilizes a Cesium Carbonate (
Reaction Mechanism & Workflow
Synthesis Pathway
The reaction proceeds via the nucleophilic attack of the Z-Thr-O
Figure 1: Step-by-step workflow for the chemoselective synthesis of Z-Thr-ONB.
Photocleavage Mechanism (The "Why")
Understanding the end-use is critical for handling. The o-nitrobenzyl group cleaves via a Norrish Type II-like mechanism upon UV exposure.
Figure 2: Mechanism of photolytic uncaging. Note the generation of a nitroso-aldehyde byproduct.[2]
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Z-Thr-OH | 253.25 | 1.0 | Substrate |
| Cesium Carbonate ( | 325.82 | 0.6 | Base (Promoter) |
| 2-Nitrobenzyl Bromide | 216.03 | 1.1 | Electrophile |
| DMF (Anhydrous) | - | Solvent | Medium |
| Ethyl Acetate | - | - | Extraction |
Equipment:
-
Amber glassware or aluminum foil (to protect from light).
-
Rotary evaporator with vacuum pump.
-
Silica gel flash chromatography setup.
Detailed Protocol
Step 1: Preparation of the Cesium Salt
-
Weigh Z-Thr-OH (1.0 equiv) into a round-bottom flask wrapped in aluminum foil.
-
Dissolve in anhydrous DMF (concentration ~0.2 M).
-
Add Cesium Carbonate (
, 0.6 equiv).-
Note: We use 0.6 equiv because each mole of carbonate neutralizes two protons. A slight excess ensures complete deprotonation without creating a highly basic environment that could harm the Z-group or side chain.
-
-
Stir at room temperature for 15–20 minutes . The solution may appear cloudy as the salt forms.
Step 2: Alkylation (The Critical Step)
-
Add 2-Nitrobenzyl bromide (1.1 equiv) directly to the stirring mixture.
-
Safety: 2-Nitrobenzyl bromide is a lachrymator. Handle in a fume hood.
-
-
Seal the flask and stir at room temperature for 4–6 hours .
-
Critical Control Point:STRICTLY EXCLUDE LIGHT. The product is photolabile. Even ambient fluorescent light can degrade the ester over hours.
-
Step 3: Workup
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Wash the organic layer with Water (3x) to remove DMF.
-
Tip: DMF is difficult to remove. Multiple water washes are more effective than a single brine wash initially.
-
-
Wash with Saturated Brine (1x).
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure (Rotovap) at <40°C.
Step 4: Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Hexanes:Ethyl Acetate gradient (Start 80:20
50:50). -
Observation: The product usually elutes as a pale yellow oil or solid.
-
TLC:[3] Visualize using UV (briefly) or staining with Ninhydrin/Permanganate. The product will be UV active.
-
Quality Control & Characterization
Expected Data for Z-Thr-ONB:
-
Appearance: Pale yellow solid or viscous oil.
-
H NMR (400 MHz,
):- 8.15 (d, 1H, Nitro aromatic), 7.4–7.6 (m, 3H, Nitro aromatic).
- 7.35 (m, 5H, Z-group aromatic).
-
5.60 (s, 2H, Benzylic
of ONB). -
5.15 (s, 2H, Benzylic
of Z-group). -
4.35 (m, 1H,
-H). -
4.25 (m, 1H,
-H). -
1.25 (d, 3H,
-CH3).
-
Mass Spectrometry (ESI):
peak expected at approx 411.1 m/z.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure DMF is anhydrous. Increase reaction time to 12h. |
| Side Product (O-alkylation) | Reaction too basic. | Reduce |
| Product Degradation | Light exposure. | Wrap column and rotovap flask in foil. Work in subdued light. |
| DMF Contamination | Inefficient washing. | Use 5% LiCl solution for the first wash (helps partition DMF into aqueous phase). |
References
-
Photocleavage Kinetics & Mechanism
-
Cesium Carbonate Esterification Protocol
-
General Nitrobenzyl Bromide Synthesis & Handling
- 2-Nitrobenzyl bromide synthesis and properties. ChemicalBook.
Sources
- 1. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Conditions for selective deprotection of Z-group from Z-Thr-onb
Application Note: Selective Deprotection of N-Benzyloxycarbonyl (Z) Group from Z-Thr-onb
Executive Summary
This guide details the protocols for the selective removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from Threonine (Thr) derivatives containing an o-nitrobenzyl (onb) moiety (specifically Z-Thr-onb ).
The Core Challenge: The standard method for Z-group removal—catalytic hydrogenation (
The Solution: This protocol utilizes Acidolysis .[1] The o-nitrobenzyl group is highly stable to acidic conditions that are sufficient to cleave the Z-carbamate. We present two validated methods:
-
HBr in Acetic Acid (Standard)
-
TFMSA / TFA (High-Performance)
Chemical Logic & Mechanism
The orthogonality of the Z group and the o-nitrobenzyl group relies on their opposing sensitivities to reduction and acid.
-
Z-Group (Cbz): Cleaved by catalytic hydrogenation (neutral) OR strong acids (HBr, TFMSA).
-
o-Nitrobenzyl (onb): Cleaved by UV light (365 nm). Stable to strong acids.[2] Unstable to reducing conditions (
, ).
Therefore, acidolysis is the only viable pathway to remove Z while preserving onb.
Critical Consideration: Threonine Side Chain
The secondary hydroxyl group (
-
O-Benzylation: The cleavage of the Z group generates a benzyl cation (
). Without adequate scavengers, this electrophile will attack the Thr hydroxyl, forming a stable benzyl ether ( ) which is difficult to remove. -
O-Acetylation: When using acetic acid (AcOH) as a solvent, the Thr hydroxyl can undergo acetylation, especially at elevated temperatures.
Strategic Decision: We employ Thioanisole as a "soft" nucleophilic scavenger to trap the benzyl cation, and we strictly control temperature to prevent O-acetylation.
Figure 1: Decision Logic for Z-Thr-onb Deprotection. Hydrogenation is excluded to preserve the nitro group.
Experimental Protocols
Method A: HBr in Acetic Acid (The Gold Standard)
Best for: Scalable synthesis where reagents must be inexpensive and readily available.
Reagents:
-
HBr (33% wt) in Acetic Acid (anhydrous).
-
Thioanisole (Scavenger).
-
Diethyl Ether (cold) for precipitation.
Protocol:
-
Preparation: In a round-bottom flask, dissolve Z-Thr-onb (1.0 equiv) in a minimal amount of Trifluoroacetic acid (TFA) or Dichloromethane (DCM) if solubility is poor in pure AcOH.
-
Scavenger Addition: Add Thioanisole (5.0 equiv). Note: This large excess is crucial to protect the Threonine hydroxyl.
-
Acidolysis: Cool the solution to 0°C. Slowly add 33% HBr/AcOH (10–20 equiv of HBr).
-
Caution: HBr fumes are corrosive. Use a functional fume hood.[3]
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitoring: Check via HPLC or TLC.[1] Do not extend reaction time unnecessarily to avoid O-acetylation of Threonine.
-
-
Workup (Precipitation):
-
Pour the reaction mixture slowly into a 10-fold volume of ice-cold Diethyl Ether .
-
The amine hydrobromide salt (
) should precipitate.
-
-
Isolation: Centrifuge or filter the precipitate. Wash 3x with cold ether to remove the benzyl bromide/thioanisole byproducts.
-
Drying: Dry the solid under high vacuum over KOH pellets (to neutralize residual acid fumes).
Method B: TFMSA / TFA (The "Cocktail" Method)
Best for: Difficult substrates or when O-acetylation (from Method A) is observed.
Reagents:
Protocol:
-
Dissolution: Dissolve Z-Thr-onb (100 mg scale reference) in TFA (1 mL per 100 mg).
-
Scavenging: Add Thioanisole (10 equiv).
-
Activation: Cool to 0°C. Dropwise add TFMSA (10% v/v relative to TFA).
-
Example: For 1 mL TFA, add 100 µL TFMSA.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 30–45 minutes.
-
Workup: Precipitate in cold ether as described in Method A.
Data Comparison & Validation
| Feature | Method A: HBr / AcOH | Method B: TFMSA / TFA |
| Selectivity | High (Preserves Nitro) | High (Preserves Nitro) |
| Reaction Speed | Moderate (30-60 min) | Fast (15-45 min) |
| Risk: Thr-O-Acetylation | Moderate Risk (due to AcOH solvent) | Zero Risk (No AcOH present) |
| Risk: Thr-O-Benzylation | High (Requires Scavenger) | High (Requires Scavenger) |
| Handling | Corrosive fumes (HBr) | Corrosive liquid (TFMSA) |
| Recommendation | Standard use | Use if Method A yields acetylated impurity |
Analytical Validation (Self-Check)
To validate the success of the experiment, perform LC-MS analysis. You should look for three specific markers:
-
Mass Shift: Loss of the Z-group (-134 Da).
-
Target Mass:
.
-
-
Nitro Integrity: The UV trace should still show the characteristic absorbance of the nitrobenzyl group (~260-280 nm, with a tail into 300+ nm). If the spectrum looks like an aniline (blue shift), reduction occurred.
-
Threonine Integrity: Check for
Da impurities (Acetylation) or Da impurities (Benzylation).
Troubleshooting Guide
Issue: O-Benzylation of Threonine detected (
-
Cause: Insufficient scavenger; Benzyl cation attacked the side chain OH.
-
Fix: Increase Thioanisole to 10-20 equivalents. Alternatively, use a "soft" acid cocktail like TFA/Thioanisole/TMSBr (Trimethylsilyl bromide).
Issue: O-Acetylation of Threonine detected (
-
Cause: Reaction in HBr/AcOH ran too long or too hot.
-
Fix: Switch to Method B (TFMSA/TFA) . This completely eliminates acetic acid from the system.
Issue: Product is an oil, not a solid.
-
Cause: Residual scavengers or TFA.[3]
-
Fix: Triturate the oil with cold hexane/ether mixtures. If persistent, dissolve in water/acetonitrile and lyophilize.
Figure 2: Experimental Workflow for Acidolytic Deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Z-group stability and cleavage conditions).
- Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society. (Fundamental work on TFMSA/TFA deprotection systems).
-
Kiso, Y., et al. (1980).[2] Thioanisole-mediated deprotection of Z groups. Chemical and Pharmaceutical Bulletin. (Establishes Thioanisole as the "Push-Pull" scavenger for benzyl cations).
-
Barltrop, J. A., et al. (1966). Photosensitive protecting groups. Chemical Communications.[2] (Foundational paper on o-nitrobenzyl photochemistry and stability).
-
Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Peptide Synthesis. (Practical protocols for HBr and TFMSA usage).
Sources
Z-Thr-onb as a Versatile Building Block for Advanced Glycopeptide Synthesis
Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexity of Glycopeptide Synthesis
Glycosylation is a critical post-translational modification that significantly influences protein structure, function, and immunogenicity.[1][] The synthesis of homogeneous glycopeptides is paramount for elucidating the precise roles of carbohydrates in biological processes and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1][] However, the chemical synthesis of glycopeptides presents considerable challenges due to the acid and base lability of glycosidic bonds and the need for sophisticated protecting group strategies.[3][4]
A widely adopted and effective strategy for constructing these complex biomolecules is the "building block" approach, where a pre-glycosylated amino acid is incorporated into the peptide chain during solid-phase peptide synthesis (SPPS).[3][5][6] This method offers greater control over the site and structure of glycosylation compared to post-synthetic modification. This application note details the utility of N-α-benzyloxycarbonyl-L-threonine p-nitrobenzyl ester (Z-Thr-onb) as a key building block in this convergent strategy. The unique combination of the Z and Onb protecting groups provides an orthogonal handle for selective deprotection and subsequent glycosylation, streamlining the synthesis of O-linked glycopeptides.
The Strategic Advantage of Z-Thr-onb
The Z-Thr-onb building block offers a distinct set of advantages rooted in the principles of orthogonal protection, a cornerstone of modern multistep organic synthesis.[7][8] This strategy allows for the selective removal of one protecting group in the presence of others, enabling complex molecular manipulations with high precision.
-
N-α-Z (Benzyloxycarbonyl) Protection: The Z group provides robust protection for the α-amino group of threonine. It is stable to the mildly basic conditions used for Fmoc deprotection and the acidic conditions often used for the removal of other side-chain protecting groups.[9] The Z group is typically removed under hydrogenolysis conditions (e.g., H₂/Pd), which are orthogonal to many other protecting groups used in peptide synthesis.[9][10]
-
C-terminal Onb (p-Nitrobenzyl) Ester Protection: The p-nitrobenzyl ester is a versatile protecting group for the carboxylic acid. It exhibits enhanced stability to acidic conditions compared to a standard benzyl ester.[11] Crucially, the Onb group can be selectively cleaved under mild, neutral reducing conditions, such as with SnCl₂ or catalytic hydrogenation, which do not affect the Z group or many other common protecting groups.[12][13] This orthogonality is key to the utility of Z-Thr-onb.
The strategic combination of Z and Onb allows for the incorporation of the threonine residue into a peptide chain, followed by selective deprotection of the C-terminal Onb group for further chain elongation, or selective modification of the threonine side chain.
Visualizing the Glycopeptide Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an O-linked glycopeptide utilizing the Z-Thr-onb building block.
Caption: Workflow for O-linked glycopeptide synthesis using Z-Thr-onb.
Detailed Protocols
The following protocols provide step-by-step methodologies for the key stages of glycopeptide synthesis using Z-Thr-onb. These are intended as a guide and may require optimization based on the specific peptide sequence and glycan structure.
Protocol 1: Incorporation of Z-Thr-onb into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Z-Thr-onb onto a solid support, such as a Rink Amide or Wang resin, using standard Fmoc-based SPPS.[14]
Materials:
-
Rink Amide or Wang Resin
-
Z-Thr-onb
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel. Drain the DMF.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, perform a two-step deprotection:
-
Add 20% piperidine in DMF and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Z-Thr-onb (3 eq.), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated Z-Thr-onb solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles to elongate the peptide chain to the desired length.
Protocol 2: On-Resin Glycosylation of the Threonine Side Chain
This protocol describes a general procedure for the glycosylation of the threonine hydroxyl group after the peptide backbone has been assembled. The choice of glycosyl donor and promoter will depend on the desired glycan and stereochemistry.
Materials:
-
Peptide-resin with exposed threonine hydroxyl group
-
Appropriate glycosyl donor (e.g., a trichloroacetimidate or thioglycoside)
-
Promoter (e.g., TMSOTf for trichloroacetimidates, or NIS/TfOH for thioglycosides)
-
Anhydrous DCM or other suitable aprotic solvent
-
Molecular sieves (4 Å)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the glycosyl donor (2-5 eq.) in anhydrous DCM containing activated molecular sieves.
-
Cool the solution to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add the promoter to the glycosyl donor solution and stir for 5-10 minutes.
-
Transfer the activated glycosyl donor solution to the reaction vessel containing the peptide-resin.
-
Allow the reaction to proceed for 2-12 hours, monitoring the progress by a suitable method if possible.
-
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., pyridine or a saturated solution of sodium bicarbonate).
-
Washing: Wash the resin with DCM, DMF, and methanol to remove excess reagents and byproducts.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | Aprotic and non-coordinating to minimize side reactions. |
| Temperature | -40 °C to 0 °C | Lower temperatures can improve stereoselectivity. |
| Promoter | TMSOTf, NIS/TfOH | Activates the glycosyl donor for nucleophilic attack. |
| Equivalents of Donor | 2-5 eq. | A molar excess drives the reaction to completion. |
Protocol 3: Final Deprotection and Cleavage
This protocol outlines the final step of removing all protecting groups and cleaving the glycopeptide from the solid support. The specific cleavage cocktail will depend on the protecting groups used for the other amino acid side chains.
Materials:
-
Glycopeptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the glycopeptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail to the resin. A common cocktail for removing benzyl and other acid-labile groups is Reagent K.[14] Allow the cleavage to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved glycopeptide. Precipitate the crude glycopeptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated glycopeptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude glycopeptide under vacuum.
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
-
Epimerization: While threonine is less prone to epimerization than serine during coupling, it is still a potential side reaction.[15][16] Using appropriate coupling reagents and minimizing reaction times can mitigate this risk.
-
β-Elimination: Under strongly basic conditions, O-glycosylated threonine residues can undergo β-elimination.[3] Careful control of pH during synthesis and deprotection is crucial.
-
Glycosylation Efficiency: The efficiency of the glycosylation step can be influenced by the steric hindrance of both the peptide and the glycosyl donor. Optimization of the promoter, temperature, and reaction time may be necessary.
-
Orthogonality: Ensure that the deprotection conditions for the Z and Onb groups are truly orthogonal to all other protecting groups present in the peptide and glycan.
Conclusion
Z-Thr-onb is a highly valuable and versatile building block for the synthesis of O-linked glycopeptides. The orthogonal protection offered by the Z and Onb groups provides a robust and flexible strategy for the controlled incorporation of glycosylated threonine residues into complex peptide sequences. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully utilize Z-Thr-onb in their glycopeptide synthesis endeavors, ultimately advancing our understanding of the critical roles of glycosylation in biology and medicine.
References
-
Chen, G., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC. Available at: [Link]
-
Chen, G., et al. (2012). Divergent behavior of glycosylated threonine and serine derivatives in solid phase peptide synthesis. PubMed. Available at: [Link]
-
Hocker, M. D., et al. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed. Available at: [Link]
-
Di Domizio, J., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Nature. Available at: [Link]
-
Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. ACS Publications. Available at: [Link]
-
Stewart, J. M. (1990). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Scilit. Available at: [Link]
-
de Veer, S. J., et al. (2022). Synthesis of glycopeptides and glycopeptide conjugates. PMC. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
- Hocker, M. D., et al. (1998). P-nitrobenzyl side-chain protection for solid-phase synthesis. Google Patents.
-
Houben-Weyl. (2004). Synthesis of Glycopeptides. Thieme. Available at: [Link]
-
Royal Society of Chemistry. (2018). Chemical Synthesis of Glycopeptides and Glycoproteins. Royal Society of Chemistry. Available at: [Link]
-
Li, X., et al. (2010). Protein chemical synthesis by serine and threonine ligation. PNAS. Available at: [Link]
-
Journal of Medicinal Chemistry. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. Available at: [Link]
-
Kowalczyk, R., et al. (2007). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. Organic Letters. Available at: [Link]
-
Creative Biolabs. (n.d.). Synthesis of N-glycopeptides. Creative Biolabs. Available at: [Link]
-
Wiley-VCH. (2009). Protection Reactions. Wiley-VCH. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
ResearchGate. (2018). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. Available at: [Link]
-
Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993). A Practical, Convergent Method for Glycopeptide Synthesis. DTIC. Available at: [Link]
-
Houben-Weyl. (2003). Synthesis of Depsipeptides. Thieme. Available at: [Link]
-
Seitz, O. (2000). Glycopeptide synthesis and the effects of glycosylation on protein structure and activity. Chembiochem. Available at: [Link]
-
Guo, Z., & Shao, N. (2003). Efficient Synthesis of Complex Glycopeptides Based on Unprotected Oligosaccharides. The Journal of Organic Chemistry. Available at: [Link]
-
Boons, G. J., & Demchenko, A. V. (2006). Glycopeptides as versatile tools for glycobiology. Glycobiology. Available at: [Link]
Sources
- 1. Glycopeptide synthesis and the effects of glycosylation on protein structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Divergent behavior of glycosylated threonine and serine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Activating Z-Thr-onb Carboxylic Acid: A Guide to Reagents and Protocols for Peptide Synthesis
Introduction: The Strategic Importance of Z-Thr-onb in Peptide Chemistry
In the intricate landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and stereochemical integrity. N-α-Cbz-L-Threonine o-nitrobenzyl ester (Z-Thr-onb) is a valuable derivative for the incorporation of the sterically hindered amino acid threonine into peptide chains. The benzyloxycarbonyl (Z) group offers robust protection for the α-amino group, particularly in solution-phase synthesis, while the o-nitrobenzyl (onb) ester provides a photolabile handle for the C-terminus, allowing for mild and orthogonal deprotection strategies.[1]
However, the successful activation of the Z-Thr-onb carboxylic acid for amide bond formation presents a distinct set of challenges. The inherent steric hindrance of the β-branched threonine side chain, coupled with the bulky protecting groups, can significantly impede the coupling reaction. This necessitates the use of highly efficient activating reagents and carefully optimized protocols to prevent sluggish reactions, low yields, and the potential for racemization. This comprehensive guide provides an in-depth analysis of suitable reagents for the activation of Z-Thr-onb, complete with detailed mechanistic insights and field-proven experimental protocols tailored for researchers, scientists, and professionals in drug development.
The Core Principle: Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the carboxyl group must first be converted into a more reactive species, an "activated" intermediate, which is susceptible to nucleophilic attack by the amine.[2] The ideal activating reagent should facilitate rapid and complete conversion of the carboxylic acid to the active intermediate, minimize side reactions such as racemization, and be compatible with the protecting groups present in the molecule.
Comparative Analysis of Activating Reagents for Z-Thr-onb
The choice of activating reagent is critical for the successful coupling of the sterically demanding Z-Thr-onb. The following table provides a comparative overview of commonly employed reagents in solution-phase peptide synthesis, with special considerations for this particular substrate.
| Reagent Class | Activating Reagent(s) | Mechanism of Action | Advantages for Z-Thr-onb | Disadvantages & Mitigation |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole) | Forms a highly reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt ester for coupling.[3][4] | Cost-effective and widely used. The use of HOBt significantly suppresses racemization.[4] | DCC can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct, complicating purification. DIC is preferred for better solubility of the urea byproduct.[3] Potential for N-acylurea formation can be minimized by the addition of HOBt. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | In the presence of a base, they react with the carboxylate to form highly reactive OBt or OAt esters, respectively.[5][6] | High coupling efficiency and rapid reaction kinetics, even with sterically hindered amino acids.[5] HATU, containing the HOAt moiety, is particularly effective at accelerating the reaction and further suppressing racemization.[5] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminal amine as a side reaction, which can be minimized by pre-activating the carboxylic acid before adding the amine component. |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Similar to aminium salts, it forms a reactive OBt ester. The reaction byproduct, HMPA, from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[4] | Excellent for difficult couplings and less prone to guanidinylation side reactions compared to uronium salts. Byproducts are generally water-soluble, facilitating purification. | Generally more expensive than carbodiimides and some uronium salts. |
Mechanistic Pathways of Activation
To provide a deeper understanding of the chemical transformations involved, the following diagrams illustrate the activation mechanisms for two highly recommended reagent systems for Z-Thr-onb.
Caption: Activation mechanisms of Z-Thr-onb with DIC/HOBt and HATU.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the activation and coupling of Z-Thr-onb carboxylic acid. These are designed as self-validating systems with clear checkpoints for reaction monitoring.
Protocol 1: Activation using HATU/DIPEA
This protocol is highly recommended for sterically hindered couplings where high efficiency and low racemization are critical.[5]
Materials:
-
Z-Thr-onb carboxylic acid (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
1N HCl or saturated NH₄Cl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for Z-Thr-onb activation and coupling using HATU/DIPEA.
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-Thr-onb carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF or DCM.
-
Activation: To the solution from step 1, add DIPEA (2.0-5.0 eq) dropwise at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the OAt-active ester.
-
Coupling: Add the amine component (1.0-1.2 eq) to the activated carboxylic acid mixture. Continue to stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-18 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5] These washes serve to remove unreacted amine, excess acid, HOAt, and the base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Activation using DIC/HOBt
This classic method is a cost-effective alternative, particularly when racemization is a concern.[3][4]
Materials:
-
Z-Thr-onb carboxylic acid (1.0 eq)
-
Amine component (hydrochloride salt or free base) (1.1 eq)
-
DIC (1.1 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (if using amine hydrochloride salt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
10% citric acid solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for Z-Thr-onb activation and coupling using DIC/HOBt.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Z-Thr-onb carboxylic acid (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or THF. If the amine component is a hydrochloride salt, add 1.1 equivalents of a tertiary base like TEA or DIPEA.
-
Activation and Coupling:
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by silica gel column chromatography.
Conclusion
The activation of Z-Thr-onb carboxylic acid for peptide synthesis requires careful consideration of the steric hindrance and potential for racemization. While traditional carbodiimide methods in the presence of HOBt can be effective and economical, the use of modern aminium/uronium reagents like HATU often provides superior results in terms of reaction speed and coupling efficiency, particularly for challenging sequences. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, cost considerations, and the nature of the coupling partner. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can confidently and successfully incorporate this valuable threonine derivative into their target peptides.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of coupling reagents for synthesis of ZGly-MPBrGOMe in.... Retrieved from [Link]
-
ACS Publications. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Saurabh Khadse. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Open Access LMU. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
SlideShare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
-
PubMed. (1970). Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]
-
Science of Synthesis. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
Sources
Application Note: Z-Thr-ONB in Photolabile Linker Design
This Application Note is designed for researchers in chemical biology and drug delivery. It details the use of Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine-o-nitrobenzyl ester) as a model photocleavable building block.
Executive Summary
The integration of photolabile linkers (PLLs) into bioactive molecules enables "caging"—the rendering of a molecule biologically inert until activated by light. Z-Thr-ONB represents a strategic building block in this domain. It combines the robust N-terminal Benzyloxycarbonyl (Z) protection with the classic ortho-nitrobenzyl (ONB) phototrigger.
This guide details the mechanistic basis, synthesis, and photolysis protocols for using Z-Thr-ONB. It specifically addresses the critical "orthogonality paradox" (Z-group removal vs. Nitro-group reduction) and provides actionable solutions for managing toxic nitroso byproducts.
Chemical Basis & Mechanism[1]
The Molecule: Z-Thr-ONB
-
Chemical Name: N-benzyloxycarbonyl-L-threonine-o-nitrobenzyl ester
-
Role: Photocleavable C-terminal cap or solid-phase linker handle.
-
Absorption Max:
nm.
The Mechanism: Norrish Type II Photolysis
Upon irradiation with UV light (365 nm), the o-nitrobenzyl moiety undergoes an intramolecular 1,5-hydrogen abstraction followed by electron rearrangement. This cleaves the ester bond, releasing the free carboxylic acid (the C-terminus of the Threonine) and an o-nitrosobenzaldehyde byproduct.
Mechanistic Pathway Diagram
Figure 1: The Norrish Type II photocleavage mechanism of the o-nitrobenzyl ester linkage.
Critical Considerations (The "Expertise" Pillar)
The Z-Group/Nitro-Group Conflict
WARNING: The Z (Cbz) group is traditionally removed via catalytic hydrogenolysis (
-
Solution A (Acidolysis): Remove the Z-group using HBr in Acetic Acid or TFMSA (Trifluoromethanesulfonic acid). The ONB ester is generally stable to these acidic conditions.
-
Solution B (Permanent Cap): Design the experiment such that the Z-group remains on the N-terminus as a permanent hydrophobic cap, affecting the peptide's cellular uptake or receptor binding affinity.
Byproduct Toxicity
The cleavage generates o-nitrosobenzaldehyde, which is reactive and potentially cytotoxic (reacts with thiols/amines).
-
Mitigation: Include a scavenger such as semicarbazide or hydroxylamine in the photolysis buffer to capture the aldehyde immediately upon release.
Experimental Protocols
Protocol A: Synthesis of Z-Thr-ONB (Linker Preparation)
Use this protocol to create the photo-caged building block.
Reagents:
-
Z-Thr-OH (1.0 eq)
-
o-Nitrobenzyl bromide (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) or DBU (1.2 eq) -
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Z-Thr-OH (5 mmol) in anhydrous DMF (15 mL).
-
Base Addition: Add
(7.5 mmol). Stir for 15 min at Room Temperature (RT). The solution may turn slightly cloudy. -
Alkylation: Add o-Nitrobenzyl bromide (5.5 mmol) dropwise.
-
Note: Protect reaction vessel from direct light (wrap in aluminum foil).
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Dilute with EtOAc (100 mL), wash with water (
mL) and Brine ( mL). Dry over . -
Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.
-
Validation: Verify structure via
-NMR. Look for the characteristic benzylic protons of the ONB group at ppm.
Protocol B: Photolytic Uncaging (Release Assay)
Use this protocol to release the active Threonine derivative.
Equipment:
-
UV LED Source (365 nm). Recommended: 5–10 mW/cm² intensity.
-
Quartz cuvette or glass vial (Borosilicate glass filters <300 nm, which is acceptable).
Step-by-Step:
-
Preparation: Dissolve Z-Thr-ONB in a solvent compatible with your downstream assay (e.g., PBS containing 5% DMSO for solubility). Concentration: 10–100
. -
Scavenger Addition (Crucial): Add Semicarbazide HCl (1 mM, ~10 eq) to the buffer.
-
Why? To sequester the nitrosoaldehyde byproduct and prevent it from re-reacting with the released Thr-OH or biological targets.
-
-
Irradiation:
-
Place sample 5 cm from the light source.
-
Irradiate for 5, 10, and 20 minutes.
-
-
Quantification: Analyze aliquots by HPLC (C18 column).
-
Tracking: Monitor the disappearance of the ester peak and the appearance of the Z-Thr-OH acid peak.
-
Data Analysis & Optimization
Cleavage Efficiency Table
Typical cleavage yields for ONB esters under 365 nm irradiation (10 mW/cm²).
| Solvent System | Irradiation Time | Cleavage Yield (%) | Byproduct Scavenging |
| PBS (pH 7.4) | 5 min | 45% | Required (High Toxicity) |
| PBS (pH 7.4) | 15 min | >95% | Required |
| Methanol | 10 min | 90% | Optional (In vitro only) |
| DMSO/Water | 10 min | 85% | Required |
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to biological readout.
References
-
Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage.[1] The Journal of Organic Chemistry. Link
-
Lerner, R., et al. (2020). Optimization of the photocleavage of o-nitrobenzyl linkers for the release of bioactive cargos. Bioconjugate Chemistry. Link
Sources
Standard operating procedure for Z-Thr-onb storage and handling
The following Application Note and Standard Operating Procedure (SOP) is designed for the rigorous handling, storage, and application of Z-Thr-ONB (N-α-Benzyloxycarbonyl-L-threonine-o-nitrobenzyl ester), a specialized photocleavable reagent used in peptide synthesis and chemical biology.
Core Identity & Chemical Logic
Z-Thr-ONB is a protected amino acid derivative where the N-terminus is blocked by a Benzyloxycarbonyl (Z or Cbz) group and the C-terminus is protected by an o-nitrobenzyl (ONB) ester.
-
Chemical Name: N-α-Benzyloxycarbonyl-L-threonine-2-nitrobenzyl ester
-
Abbreviation: Z-Thr-ONB
-
Molecular Function:
-
Z-Group: Acid-stable, hydrogenolysis-labile N-terminal protection.
-
ONB-Group: Photocleavable C-terminal protection. Upon irradiation with UV light (typically 365 nm), the ONB ester cleaves to regenerate the free carboxyl group.
-
-
Critical Distinction: "ONB" strictly refers to the o-nitrobenzyl (2-nitro) isomer, which is light-sensitive. The p-nitrobenzyl (4-nitro) isomer (often abbreviated PNB) is not photocleavable and is removed by reduction. This SOP focuses on the light-sensitive o-nitrobenzyl variant.
Chemical Structure & Photolysis Mechanism
The utility of Z-Thr-ONB lies in its ability to release the free amino acid (or peptide) upon UV exposure, a process known as "uncaging."
Figure 1: Photolytic cleavage mechanism of the o-nitrobenzyl ester. The nitro group abstracts a benzylic proton upon excitation, leading to ester cleavage.
Storage Protocols (Stability Assurance)
The o-nitrobenzyl moiety is intrinsically unstable to ambient light (especially UV and blue spectrum). Strict adherence to "Dark Chain" protocols is required.
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long-term) | Prevents spontaneous ester hydrolysis and thermal degradation. |
| Light Exposure | Strictly Dark | The ONB group photolyzes under ambient fluorescent light (which contains UV/blue). |
| Humidity | Desiccated (<10% RH) | Esters are susceptible to moisture-driven hydrolysis over time. |
| Container | Amber Glass / Foil-Wrapped | Amber glass blocks UV <400nm. Aluminum foil provides absolute light exclusion. |
Receipt & Initial Processing
-
Inspection: Upon receipt, inspect the vial for yellowing (sign of nitro-group degradation) or liquefaction. Z-Thr-ONB should typically be a white to off-white powder.
-
Aliquot Strategy: Do not repeatedly freeze-thaw the master stock.
-
Dissolve master stock in a dry solvent (if applicable) or weigh out single-use powder aliquots.
-
Self-Validating Step: If weighing powder, perform all operations under red light or in a room with UV-filtered lighting.
-
Handling & Experimental Workflow
Safety Precaution: Nitrobenzyl derivatives can be skin irritants. Wear standard PPE (gloves, lab coat, safety glasses). Work in a fume hood.
Solubilization
Z-Thr-ONB is hydrophobic due to the Z and ONB groups.
-
Preferred Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), DCM (Dichloromethane).
-
Solubility Limit: Typically 50–100 mM in DMF.
-
Protocol:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Add solvent under inert atmosphere (N₂ or Ar) if storing the solution.
-
Vortex gently. Sonicate only if necessary and keep the bath cool/dark.
-
Workflow: Incorporation into Peptide Synthesis
Z-Thr-ONB is often used as a C-terminal starting unit or a side-chain modified building block.
Figure 2: Operational workflow for using Z-Thr-ONB in synthesis, emphasizing light protection until the cleavage step.
Photolysis Protocol (Uncaging)
To release the Threonine carboxyl group (or detach the peptide from the ONB handle), precise irradiation is required.
Equipment Setup
-
Light Source: UV LED (365 nm) or Mercury Arc Lamp with a 365 nm bandpass filter.
-
Power Density: 5–20 mW/cm² is typical. High intensity can cause heating (thermal damage).
-
Vessel: Quartz cuvette (for solution) or open glass vial (top irradiation). Do not use standard plastic as it may absorb UV.
Step-by-Step Cleavage
-
Preparation: Dissolve the Z-Thr-ONB containing compound in a solvent mixture compatible with radical scavenging (e.g., MeOH/PBS 1:1 or DMF/Water).
-
Note: The nitrosobenzaldehyde byproduct is reactive. Adding a scavenger like dithiothreitol (DTT) or hydroxylamine can improve yield by preventing side reactions.
-
-
Irradiation:
-
Place sample 5–10 cm from the light source.
-
Irradiate for 10–30 minutes.
-
Stirring: Essential for uniform exposure.
-
-
Monitoring (Self-Validation):
-
Take aliquots at t=0, 5, 15, 30 min.
-
Analyze via HPLC (see Section 5). The shift in retention time from the hydrophobic ester to the free acid is distinct.
-
Quality Control & Validation Methods
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 5% to 95% B over 20 min.
-
Detection: 254 nm (monitors aromatic Z and ONB groups).
-
Expected Result:
-
Z-Thr-ONB: Late eluting (Hydrophobic).
-
Z-Thr-OH (Product): Earlier eluting (Free acid is more polar).
-
Byproduct: Nitrosobenzaldehyde (elutes separately, often broad).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Pre-experiment degradation | Exposure to ambient light during weighing. | Switch to red-light handling; check storage container integrity. |
| Incomplete Cleavage | UV intensity too low or solution too concentrated (inner filter effect). | Dilute sample; check lamp power; stir vigorously. |
| Side Products | Reaction of nitroso-byproduct with amine/thiol. | Add scavenger (e.g., 5 mM DTT or Semicarbazide) to the photolysis buffer. |
References
-
Chemical Identity & Properties
- Compound: Z-L-Threonine 4-nitrobenzyl ester (Note: Databases often conflate ONB/PNB isomers. For photolysis, the 2-nitro isomer is required).
- Source: PubChem CID 12219468 (Generic structure reference).
-
URL:
-
Photocleavage Mechanism
- Title: Photoremovable Protecting Groups in Organic Synthesis and Biology.
- Source: Klán, P., et al. Chemical Reviews, 2013. (Authoritative review on o-nitrobenzyl photochemistry).
-
URL:[Link]
-
Peptide Synthesis Application
- Title: Orthogonal Protecting Groups for Fmoc/tBu Solid-Phase Peptide Synthesis.
- Source: Isidro-Llobet, A., et al. Chemical Reviews, 2009.
-
URL:[Link]
- Handling of Light-Sensitive Reagents: Title: Standard Practices for Handling Light-Sensitive Chemicals. Source: Sigma-Aldrich Technical Bulletins.
Solvent selection for maximizing Z-Thr-onb reaction efficiency
Application Note: Solvent Engineering for Maximizing Z-Thr-onb Reaction Efficiency
Executive Summary
This guide provides a technical framework for optimizing the chemistry of
-
Synthetic Efficiency: Maximizing the yield and purity during the esterification of Z-Thr-OH with
-nitrobenzyl derivatives. -
Photolytic Efficiency: Maximizing the quantum yield (
) and uncaging rate ( ) during the release of the Threonine moiety upon UV irradiation.
Solvent selection is the governing variable in both processes, dictating nucleophilic kinetics during synthesis and transition-state stabilization during photolysis.
Part 1: The Chemistry of Z-Thr-onb
The Z-Thr-onb molecule combines the acid-stable/hydrogenolysis-labile Cbz (Z) group on the amine with the photolabile
Mechanistic Pathways & Solvent Dependencies[1][2][3][4]
1. Synthesis (Nucleophilic Substitution):
The formation of the ester typically proceeds via an
-
Challenge: Threonine has a free
-hydroxyl group. Poor solvent choice leads to O-alkylation side reactions (ether formation) or racemization. -
Solvent Driver: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the carboxylate anion while solvating the polar transition state.
2. Photolysis (Norrish Type II):
Upon irradiation (300–365 nm), the
-
Challenge: The nitroso byproduct is highly absorbent (inner filter effect) and can condense with amines (Schiff base formation).
-
Solvent Driver: Proticity is required for the hemiacetal collapse. However, the solvent must also solubilize the hydrophobic Z-Thr precursor.
Part 2: Solvent Selection Matrix
A. For Synthesis (Esterification)
| Solvent | Dielectric Constant ( | Solubility (Z-Thr-OH) | Reaction Rate ( | Recommendation |
| DMF | 36.7 | High | Fastest | Primary Choice. Enhances carboxylate nucleophilicity; minimizes aggregation. |
| DCM | 8.9 | Moderate | Slow | Secondary. Good for workup/extraction, but poor kinetics for the substitution. |
| THF | 7.5 | High | Moderate | Alternative. Use if DMF removal is problematic. Risk of precipitating salts. |
| MeOH | 32.7 | High | Very Slow | Avoid. Protic solvents solvate the nucleophile (anion), drastically reducing reactivity. |
B. For Photolysis (Uncaging)
| Solvent System | Optical Transparency (>300nm) | Quantum Yield Efficiency | Biological Compatibility | Recommendation |
| PBS/DMSO (95:5) | High | Moderate | Excellent | Standard. Best for live-cell applications. |
| MeOH/Water (50:50) | High | High | Low | Analytical. Best for quantifying uncaging kinetics (HPLC/MS). |
| Dioxane/Water | High | High | Low | Synthetic. Best for preparative scale uncaging (scavenges nitroso byproduct). |
| Pure Acetone | Low | Low | N/A | Avoid. Absorbs UV light (cutoff ~330nm), competing with the photocage. |
Part 3: Visualizing the Pathways
The following diagrams illustrate the critical solvent-dependent steps in both synthesis and photolysis.
Figure 1: Synthesis & Photolysis Workflow
Caption: Figure 1. The lifecycle of Z-Thr-onb.[1] Synthesis requires polar aprotic conditions (DMF) to drive SN2 substitution, while photolysis requires protic conditions (Water/MeOH) to facilitate hemiacetal collapse.
Part 4: Experimental Protocols
Protocol A: High-Efficiency Synthesis of Z-Thr-onb
Objective: Synthesize Z-Thr-onb with >90% yield using solvent-optimized nucleophilic substitution.
Reagents:
-
Z-Thr-OH (10 mmol)
- -Nitrobenzyl bromide (11 mmol)
-
Cesium Carbonate (
) (5 mmol) or Dicyclohexylamine (DCHA) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Solvation: Dissolve 10 mmol of Z-Thr-OH in 20 mL of anhydrous DMF .
-
Note: DMF is chosen over THF because it effectively dissociates the cesium salt, creating a "naked" carboxylate anion that is highly reactive.
-
-
Deprotonation: Add
(0.5 eq) or DCHA (1.0 eq). Stir for 15 min at Room Temperature (RT). The solution should be clear (if using DCHA) or a fine suspension (Carbonate). -
Alkylation: Add
-nitrobenzyl bromide (1.1 eq) dropwise. -
Reaction: Stir at RT for 4–6 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The polar DMF accelerates the reaction; in DCM, this would take 12+ hours.
-
-
Workup (Critical):
-
Dilute reaction mixture with 100 mL Ethyl Acetate .
-
Wash 3x with Water (to remove DMF).
-
Wash 1x with 5% Citric Acid (to remove unreacted amine/base).
-
Wash 1x with Brine .
-
-
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexane.
Protocol B: Kinetic Photolysis Assay
Objective: Determine the uncaging efficiency (
Reagents:
-
Z-Thr-onb (1 mM stock in DMSO)
-
Solvent System: PBS Buffer (pH 7.4) / DMSO (95:5 ratio)
-
UV Source: 365 nm LED (approx. 10 mW/cm²)
Step-by-Step:
-
Preparation: Dilute the Z-Thr-onb stock into the PBS/DMSO solvent system to a final concentration of 50
M.-
Why 5% DMSO? Z-Thr-onb is hydrophobic. Without DMSO, it forms micro-aggregates in PBS, which scatter light and drastically reduce quantum yield.
-
-
Irradiation: Aliquot 100
L into a quartz microcuvette. Irradiate at 365 nm for time points: 0, 1, 2, 5, 10, 20 minutes. -
Quenching/Analysis: Immediately inject aliquots into HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water + 0.1% TFA.
-
-
Data Processing: Plot the disappearance of the ester peak and the appearance of the Z-Thr-OH acid peak.
-
Calculation: Fit to a first-order exponential decay (
) to determine the rate constant .
-
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solvent-Based Solution |
| Low Synthesis Yield | Nucleophile solvation (H-bonding) | Switch from MeOH/Ethanol to DMF or DMAc . Protic solvents "cage" the nucleophile. |
| Racemization of Thr | High Basicity in polar solvent | Use a weaker base ( |
| Slow Photolysis | Inner Filter Effect | The byproduct absorbs at 365nm. Dilute the sample or use a flow-cell setup to constantly refresh the solvent layer. |
| Precipitation during Photolysis | Low Solubility | Increase organic co-solvent (DMSO/MeCN) to 10-20% . Ensure the solvent does not absorb at 365 nm (Avoid Acetone/Toluene). |
References
- Synthesis of o-Nitrobenzyl Esters (Z-Thr-ONB context)
-
Photolysis Kinetics & Solvent Effects
- Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
- Source:Journal of Organic Chemistry (via PMC/ResearchG
- Relevance: Details the correlation between solvent polarity, leaving group acidity (pKa)
-
URL:[Link]
-
Solvent Influence on Ion Pairs (Uncaging Mechanism)
- Title: Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabiliz
- Source:Journal of the American Chemical Society.
- Relevance: Explains the "Contact Ion Pair" (CIP) mechanism and how solvent trapping (k2) vs.
-
URL:[Link]
-
General Photoremovable Protecting Groups
Sources
- 1. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Integration of Z-Thr-onb into automated peptide synthesizers
Application Note: Integration of Z-Thr-onb (Photocaged Threonine) into Automated Peptide Synthesizers
Part 1: Executive Summary & Strategic Rationale
The integration of Z-Thr-onb into solid-phase peptide synthesis (SPPS) allows for the generation of "caged" peptides —biomolecules whose biological activity (specifically phosphorylation or receptor binding involving the Threonine hydroxyl) is chemically masked until triggered by UV light.
The "Z" Factor (Critical Technical Distinction): Unlike standard Fmoc-Thr(tBu)-OH, the reagent Z-Thr-onb carries an N-terminal Benzyloxycarbonyl (Z or Cbz) group.
-
Implication: The Z-group is stable to standard SPPS deprotection reagents (20% Piperidine) and cleavage cocktails (95% TFA).
-
Application Constraint: In automated Fmoc SPPS, Z-Thr-onb acts as a terminal capping residue . It must be the final amino acid added to the sequence unless you intend to perform orthogonal deprotection (e.g., catalytic hydrogenation on solid support, which is rare and technically difficult in automation).
Mechanism of Action: Upon irradiation with near-UV light (365 nm), the ortho-nitrobenzyl (onb) ether bond cleaves, releasing the native Threonine side chain and a nitrosobenzaldehyde byproduct, thereby restoring the peptide's bioactivity in situ.
Part 2: Pre-Synthesis Technical Requirements
Reagent Handling & Stability
-
Photosensitivity: The ortho-nitrobenzyl moiety is highly sensitive to UV and ambient blue light.
-
Protocol: All handling of Z-Thr-onb must occur under amber light or in a room with UV-filtered lighting.
-
Instrument Setup: Wrap the amino acid activation vessel and reaction column of the synthesizer in aluminum foil or use opaque amber reservoirs.
-
-
Solubility: The hydrophobic nitrobenzyl group decreases solubility compared to standard Thr(tBu).
-
Solvent: Dissolve Z-Thr-onb in NMP (N-Methyl-2-pyrrolidone) rather than DMF to prevent precipitation during the coupling wait times.
-
Resin Selection
Since Z-Thr-onb is stable to TFA, the choice of resin dictates the final product:
-
Rink Amide / Wang Resin: Cleavage with TFA yields a Z-protected, Caged Peptide (Z-Peptide-ONB). This is the standard route for biological assays where the N-terminus does not need to be free.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Cleavage with 1% TFA/DCM yields the Protected Peptide Fragment (with side chains intact), useful for segment condensation.
Part 3: Automated Synthesis Protocol
Platform Compatibility: Bio-Rad, CEM Liberty, Biotage Initiator, ABI 433A (and modern equivalents).
Phase A: Machine Setup
| Parameter | Setting/Value | Rationale |
| Coupling Reagent | DIC / Oxyma Pure | Superior for hindered/modified amino acids compared to HBTU/HATU, reducing racemization risk. |
| Concentration | 0.2 M (in NMP) | Slightly lower than standard (0.5 M) to ensure complete solvation of the bulky ONB group. |
| Excess | 5-fold (relative to resin) | Compensates for slower kinetics of the modified amino acid. |
| Temperature | Room Temp (25°C) to 50°C | Do NOT exceed 50°C. Higher microwave temperatures (75°C+) may cause premature degradation of the nitrobenzyl ether. |
Phase B: Step-by-Step Workflow
-
Sequence Elongation (Standard Fmoc): Synthesize the peptide sequence from C-terminus up to the residue preceding the Z-Thr-onb using standard Fmoc/tBu protocols.
-
Final Fmoc Deprotection: Perform a double deprotection (20% Piperidine/DMF, 5 min + 10 min) to ensure the N-terminal amine is completely free for the bulky incoming Z-Thr-onb.
-
Coupling of Z-Thr-onb (The Critical Step):
-
Manual Intervention (Recommended): Pause the synthesizer. Manually dissolve Z-Thr-onb in NMP with Oxyma. Add DIC immediately before adding to the reaction vessel to minimize pre-activation ester hydrolysis.
-
Automated Route: Place Z-Thr-onb in the "Special Amino Acid" vial position. Program a Double Coupling cycle (2 x 60 minutes).
-
Note: Do not program a subsequent deprotection step. The Z-group cannot be removed by the machine.
-
-
Washing & Final Capping:
-
Wash resin extensively with DMF (5x) and DCM (5x).
-
(Optional) Perform an acetylation cap (Acetic Anhydride/DIPEA) to block any unreacted amines, though the Z-group usually drives the reaction to completion if double-coupled.
-
-
Cleavage:
-
Transfer resin to a cleavage vessel (protect from light).
-
Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .
-
Time: 2–3 hours at Room Temp.
-
Result: The side-chain protecting groups (tBu, Boc, Pbf) are removed. The Z-group and ONB-group remain intact.
-
Part 4: Visualization of Workflow & Mechanism
Figure 1: Automated Integration Workflow
Caption: Logic flow for inserting Z-Thr-onb into an Fmoc SPPS cycle. Note the termination of the cycle after Z-Thr-onb addition.
Figure 2: Photolysis Mechanism (Post-Synthesis)
Caption: Chemical uncaging of the Threonine side chain upon UV irradiation (365 nm).
Part 5: Quality Control & Validation
To validate the successful incorporation and functional "caging" of the peptide, you must perform a Photolysis Shift Assay .
Protocol:
-
Analytical HPLC (Time 0): Inject the purified Z-Thr-onb peptide. Note the retention time (RT). The hydrophobic ONB and Z groups will cause a significant right-shift (later elution) compared to the native peptide.
-
Irradiation: Expose a small aliquot of the peptide solution (1 mg/mL in PBS) to 365 nm UV light (handheld UV lamp or LED array) for 10–30 minutes.
-
Analytical HPLC (Time Final): Inject the irradiated sample.
-
Success Criteria: You should observe the disappearance of the parent peak and the appearance of a new peak with an earlier retention time (more hydrophilic due to the exposed -OH group and loss of the aromatic ONB).
-
Mass Spec: The mass should decrease by 135.1 Da (Loss of C7H5NO2).
-
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance of the ONB group. | Switch from HBTU to DIC/Oxyma . Increase temperature to 50°C (max). Double couple. |
| Premature Decaging | Exposure to ambient light during synthesis. | Ensure the synthesizer reaction vessel is wrapped in foil. Turn off hood lights during manual handling. |
| Precipitation in Line | Hydrophobicity of Z-Thr-onb. | Dissolve in 100% NMP or a 50/50 mix of DMSO/DMF. Do not use pure DMF if concentration >0.1 M. |
| Incomplete Cleavage | Z-group assumed to be acid-labile. | Clarification: The Z-group remains ON. If you need a free N-terminus, you must use Fmoc-Thr(onb)-OH, not Z-Thr-onb. |
References
-
Vertex Pharmaceuticals/NIH. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Detailed protocols on SPPS compatibility of nitrobenzyl groups.
-
American Chemical Society (ChemRxiv). (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group. Mechanistic insights into the stability and cleavage products of ONB.
-
MDPI Molecules. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Validation of nitrobenzyl derivatives in Fmoc-SPPS conditions.
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Standard operating procedures for automated synthesizers.
Troubleshooting & Optimization
Technical Support Center: Z-Thr-ONb Synthesis & Chiral Integrity
The following technical guide is structured as a Tier-3 Support Knowledge Base for peptide chemists and process engineers. It prioritizes mechanistic understanding and robust, self-validating protocols.
Topic: Minimizing Racemization during N-benzyloxycarbonyl-L-threonine 4-nitrobenzyl ester (Z-Thr-ONb) Synthesis. Ticket Type: Process Optimization / Troubleshooting. Applicable For: Z-Thr-OH starting material (Side-chain unprotected or protected).
Executive Summary: The "Threonine Challenge"
Synthesizing Z-Thr-ONb presents a unique dual-threat to chiral integrity. Unlike simple amino acids (e.g., Alanine), Threonine possesses two chiral centers (
-
-Racemization: Inversion at the
-carbon converts L-Threonine not into D-Threonine, but into the diastereomer D-allo-Threonine . These diastereomers are often difficult to separate by standard flash chromatography. -
Side-Chain Interference: If the
-hydroxyl group is unprotected, standard activation methods (like DCC) can lead to O-acylation (polymerization) or oxazoline formation, further driving racemization.
The Golden Rule: Avoid carboxyl activation methods (DCC/EDC) if the side chain is free. Use Carboxylate Alkylation (Cesium Salt Method) to bypass the oxazolone pathway entirely.
Mechanism of Failure: The Oxazolone Pathway
To prevent racemization, you must understand how it occurs. The primary culprit is the formation of a 5(4H)-oxazolone intermediate.
Visualization: The Racemization Pathway
The following diagram illustrates how "activating" the carboxyl group creates a risk of proton abstraction.
Caption: Figure 1. The "Danger Zone" of carboxyl activation. The Z-group (urethane) suppresses oxazolone formation better than amides, but strong activation or excess base still triggers the red pathway.
Recommended Protocol: The Cesium Carbonate Method (Gisin's Method)
This is the industry-standard method for high-fidelity esterification of N-protected amino acids, particularly when the side chain is unprotected.
Why this works:
-
No Activation: It does not convert the -COOH into a highly reactive electrophile (like an O-acylisourea). Instead, it turns the -COOH into a nucleophile (
). -
Chemoselectivity: The carboxylate anion is more nucleophilic than the neutral
-hydroxyl of Threonine, preventing side-chain reactions. -
Stereocontrol: Without an activated intermediate, the oxazolone pathway is mechanistically blocked.
Protocol Workflow
Reagents:
-
Substrate: Z-Thr-OH (1.0 eq)
-
Base: Cesium Carbonate (
) (0.5 eq - Stoichiometry is critical) -
Alkylating Agent: 4-Nitrobenzyl bromide (Br-ONb) (1.05 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Salt Formation (The Neutralization):
-
Dissolve Z-Thr-OH in MeOH/Water (9:1).
-
Add
(0.5 eq) slowly. The solution should reach pH 7.0 (neutral). -
Checkpoint: Do not overshoot pH. Excess base promotes
-elimination of Threonine. -
Evaporate to dryness. Co-evaporate with DMF (
) to remove trace water. You now have the cesium salt: Z-Thr-OCs.
-
-
The Coupling (Alkylation):
-
Suspend the Z-Thr-OCs powder in anhydrous DMF (
). -
Add 4-Nitrobenzyl bromide (1.05 eq).
-
Stir at Room Temperature for 4–12 hours.
-
Note: A precipitate (CsBr) will form.
-
-
Work-up:
-
Filter off CsBr.
-
Dilute filtrate with EtOAc. Wash with 5%
, Water, and Brine. -
Dry over
and concentrate.
-
-
Recrystallization:
-
Recrystallize from EtOAc/Hexane to remove any trace of unreacted bromide.
-
Alternative Protocol: DCC/HOBt (Only if Side-Chain Protected)
WARNING: Do not use this method if the Threonine side chain (-OH) is free. You will get O-acylation side products. This method is only for Z-Thr(tBu)-OH or similar derivatives.
If you must use carbodiimide coupling, you must use an additive to suppress racemization.
-
Reagents: Z-Thr(tBu)-OH, 4-Nitrobenzyl Alcohol (HONb), DCC, HOBt (1.0 eq), DMAP (0.1 eq - Catalytic only).
-
Mechanism: HOBt intercepts the O-acylisourea to form an OBt-active ester. This intermediate is reactive enough to couple with HONb but stable enough to resist oxazolone formation.
Comparative Data Table
| Feature | Cesium Salt Method (Recommended) | DCC / DMAP Method (High Risk) | DCC / HOBt Method |
| Mechanism | Acyl Activation | Active Ester | |
| Racemization Risk | < 0.2% (Negligible) | 5 - 15% (High) | < 1.0% (Low) |
| Side-Chain Compatible? | Yes (Free -OH safe) | No (O-acylation risk) | Yes (If careful) |
| Reagent Cost | Moderate (Cs salts) | Low | Moderate |
| Purification | Simple (Salt filtration) | Difficult (Durea removal) | Moderate |
Troubleshooting & FAQs
Ticket #001: High D-allo-Thr content observed (>2%)
Symptom: HPLC shows a "shoulder" peak or split peak on the product. Root Cause Analysis:
-
Excess Base: Did you use >0.5 eq of
? Excess carbonate acts as a base, abstracting the -proton. -
Solvent Quality: Was the DMF amine-free? Degraded DMF contains dimethylamine, which causes aminolysis and racemization. Corrective Action:
-
Titrate the Cs salt formation to exactly pH 7.0.
-
Use fresh, "Sequencing Grade" DMF.
Ticket #002: Low Yield / Product is "Oily"
Symptom: Product refuses to crystallize or yield is <60%. Root Cause Analysis:
-
Water Contamination: The
reaction is sensitive to hydration of the Cs salt. Water shields the nucleophile. -
Side Reaction: If using DCC with free -OH, you likely formed the depsipeptide (ester bond on the side chain). Corrective Action:
-
Ensure rigorous drying of the Cs-salt (co-evaporation with toluene or DMF).
-
Switch strictly to the Cesium Method if currently using DCC.
Ticket #003: Can I use Triethylamine (TEA) instead of Cesium?
Answer: No. TEA is a weak base but creates a triethylammonium salt. Unlike Cesium (which creates a "loose" ion pair allowing the carboxylate to be highly nucleophilic), the ammonium salt is hydrogen-bonded and less reactive. To compensate, researchers often heat the reaction, which immediately triggers racemization via the enolization pathway. Stick to Cesium or Potassium salts.
Decision Logic for Synthesis
Use this flow chart to determine the correct experimental setup for your specific Threonine derivative.
Caption: Figure 2. Protocol selection logic. Note that free hydroxyl groups strictly require the alkylation (Cesium) method to avoid side reactions.
References
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through the total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482.
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).
-
Wang, S. S., et al. (1977). Preparation of 4-methoxybenzyl esters of amino acids. The Journal of Organic Chemistry, 42(8), 1286–1290. (Foundational work on benzyl esterification via salts).
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. (Discussion of DMAP risks).
Technical Support Center: Purification of Z-Thr-ONb Esterification Mixtures
Subject: Troubleshooting & Byproduct Removal Guide for Z-Thr-ONb Synthesis Ticket ID: Z-THR-001-PURIFICATION Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction
You are likely synthesizing Z-Thr-ONb (N-benzyloxycarbonyl-L-threonine p-nitrobenzyl ester) to serve as a photo-cleavable intermediate or a protected building block in peptide synthesis. The esterification of Threonine (Thr) presents unique challenges compared to simple amino acids due to its secondary hydroxyl group (
This guide addresses the three most critical impurities found in this reaction mixture:
-
Unreacted p-Nitrobenzyl Bromide: If alkylation is used (often difficult to separate by chromatography).
- -Elimination Products: Dehydrobutyrine derivatives caused by excessive base exposure.
Module 1: The Reaction Landscape
Before troubleshooting, visualize where your impurities originate. The choice of synthetic route (Route A vs. Route B) dictates your purification strategy.
Figure 1: Reaction pathways showing the origin of specific byproducts based on the chosen synthetic method (Alkylation vs. Carbodiimide Coupling).
Module 2: Troubleshooting Specific Impurities
Issue 1: The "Sticky" Urea (DCU)
Context: You used DCC (Dicyclohexylcarbodiimide) and p-nitrobenzyl alcohol.
The Problem: DCU precipitates but is slightly soluble in organic solvents (DCM, EtOAc), leading to "ghost peaks" in HPLC or cloudiness in your final oil.
The Protocol: Solvent Switching & Cold Filtration
-
Evaporation: Remove the reaction solvent (often DMF or DCM) completely in vacuo.
-
Resuspension: Take up the residue in cold Ethyl Acetate (EtOAc) .
-
Why? DCU is significantly less soluble in EtOAc than in DCM or DMF.
-
-
Precipitation: Store the suspension at -20°C for 2 hours .
-
Filtration: Filter through a Celite pad or a sintered glass funnel while the solution is still cold.
-
Wash: Wash the filtrate with 5%
and Brine. -
Validation: Check NMR. If DCU persists (multiplets at ~1.0-2.0 ppm), repeat the process using Acetone (DCU is very insoluble in acetone).
Pro Tip: For future batches, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup, eliminating this step entirely [1].
Issue 2: Unreacted p-Nitrobenzyl Bromide
Context: You used the alkylation method (Z-Thr-OH + Base + p-Nitrobenzyl Bromide).
The Problem: To drive the reaction to completion, you likely used an excess (1.2–1.5 eq) of p-nitrobenzyl bromide. This reagent is a lacrimator and often co-elutes with the product on silica gel because both are non-polar aromatics.
The Protocol: Amine Scavenging Do not rely on chromatography alone. Chemically modify the impurity to make it separable.
-
Scavenging Step: After the reaction is complete (checked by TLC), add 0.5 equivalents of N,N-Dimethylamine (or Morpholine) to the reaction mixture.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Workup: Dilute with EtOAc and wash aggressively with 1M HCl (3x).
-
Result: The converted amine-bromide byproduct is now protonated/charged and will partition quantitatively into the aqueous layer. The Z-Thr-ONb (neutral) remains in the organic layer [2].
-
Issue 3: -Elimination (Dehydrobutyrine Formation)
Context: Diagnostic peaks in NMR show vinyl protons (around 6.5-7.0 ppm).
The Problem: Threonine has a good leaving group on the
The Protocol: Prevention & Mitigation
-
Base Selection: Avoid strong bases. Use DIPEA (Diisopropylethylamine) or Cesium Carbonate (
) . Avoid DBU or hydroxide bases. -
Temperature Control: Never heat the reaction above 40°C. Esterification of Z-Thr-OH should proceed at 0°C to RT .
-
Recovery: If elimination has occurred, it is very difficult to separate Z-Dhb-ONb from Z-Thr-ONb by standard flash chromatography.
-
Solution: Use Reverse Phase HPLC (C18) .[7] The planar structure of the alkene (Dhb) creates a different retention profile compared to the chiral Threonine [3].
-
Module 3: Threonine Side-Chain Management
A common user error is ignoring the free hydroxyl group on the Threonine side chain.
Scenario: You are using Z-Thr-OH (side chain unprotected). Risk: O-alkylation vs. Carboxyl-alkylation.
If you react Z-Thr-OH with p-nitrobenzyl bromide and base, the carboxylate is more nucleophilic than the hydroxyl, so the ester should form preferentially. However, with excess reagent and strong base, you will get O-alkylation (ether formation) on the side chain.
Data Comparison: Protection Strategies
| Precursor | Reagent | Risk Level | Recommendation |
| Z-Thr-OH | p-Nitrobenzyl Bromide / DIPEA | High | Strictly control stoichiometry (1.0 eq halide). |
| Z-Thr(tBu)-OH | p-Nitrobenzyl Bromide / DIPEA | None | Best route. Remove tBu later with TFA. |
| Z-Thr-OH | DCC / p-Nitrobenzyl Alcohol | Medium | Use DMAP sparingly; excess DMAP catalyzes O-acylation. |
Module 4: Purification Decision Tree
Use this logic flow to determine your next step.
Figure 2: Step-by-step decision tree for purifying the crude esterification mixture.
FAQ: Frequently Asked Questions
Q: My product is an oil, but Z-Thr-ONb is reported as a solid. How do I induce crystallization? A: This is common due to trace solvent impurities. Dissolve the oil in a minimum amount of warm Ethyl Acetate, then add Hexane (or Petroleum Ether) dropwise until cloudy. Store at 4°C overnight. Scratching the glass with a spatula can provide nucleation sites.
Q: Can I use UV light to monitor the reaction? A: Yes, but be careful. The p-nitrobenzyl group is photo-labile (cleaved by UV light at ~365 nm). Do not leave your reaction mixture or TLC plates exposed to strong UV sources for extended periods, or you will degrade your product [4].
Q: I see a peak at M+18 in my Mass Spec. What is it?
A: This is likely the ammonium adduct, but if you used DCC, check for the N-acyl urea rearrangement product. If you see M-18, you have likely caused
References
-
BenchChem. (2025).[2] Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU).Link
-
Kaldor, S. W., et al. (1997). Method for removing unreacted electrophiles from a reaction mixture.[8] US Patent 5,632,898.[8] Link
-
Kitada, C., et al. (1980). Dehydration of threonine esters during tosylation. Chemical and Pharmaceutical Bulletin. (Discusses
-elimination risks in Thr derivatives). Link -
Green, M., & Wuts, P. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Nitrobenzyl ester stability and cleavage). Link
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Improving purity of Z-Thr-onb intermediates via recrystallization
Topic: Improving purity of Z-Thr-onb (N-benzyloxycarbonyl-L-threonine-o-nitrobenzyl ester) intermediates via recrystallization. Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Development Engineers.
Core Directive & Technical Context
Z-Thr-onb is a critical "caged" amino acid intermediate used in the synthesis of light-responsive peptides. The presence of the ortho-nitrobenzyl (onb) ester renders the carboxyl group photocleavable, while the Z-group protects the amine.
High purity is non-negotiable here. Impurities such as dicyclohexylurea (DCU) (from DCC coupling), unreacted o-nitrobenzyl alcohol , or diastereomers can lead to truncation sequences or difficult photo-uncaging kinetics downstream.
This guide provides a self-validating recrystallization protocol designed to maximize yield and optical purity while strictly managing the compound's light sensitivity.
Solvent System Strategy
The most effective purification for Z-amino acid esters, including Z-Thr-onb, typically utilizes a two-solvent system (Solvent/Anti-solvent).
| Parameter | Recommended System | Scientific Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) | Dissolves Z-Thr-onb readily at elevated temperatures ( |
| Anti-Solvent | Hexane (or Petroleum Ether) | Induces supersaturation. Non-polar nature helps keep non-polar impurities (like excess alcohol) in the mother liquor. |
| Alternative | Ethanol / Water | Use only if the EtOAc/Hexane system fails due to oiling. Water is a strong anti-solvent but dries slowly. |
Master Protocol: Recrystallization of Z-Thr-onb
Pre-requisite: All steps must be performed under amber light or in vessels wrapped in aluminum foil to prevent premature photolysis of the onb ester.
Step-by-Step Methodology
-
Dissolution (The "Hot" Phase):
-
Place the crude Z-Thr-onb solid in an Erlenmeyer flask.
-
Add EtOAc dropwise while heating gently to
(Do not boil aggressively; onb esters can be thermally labile). -
Checkpoint: If the solution is cloudy but no solid remains, this is likely DCU. Proceed to Step 2 immediately.
-
-
Filtration (The DCU Trap):
-
While the solution is still hot, filter it through a pre-warmed sintered glass funnel or a fluted filter paper.
-
Why? DCU is insoluble in EtOAc. Removing it now is critical to prevent it from acting as a "bad seed" for your crystals.
-
-
Nucleation (The "Cloud" Point):
-
Return the clear filtrate to the heat source.
-
Add warm Hexane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
-
Crystallization (The Slow Cool):
-
Remove from heat. Cover the flask with foil.
-
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
-
Optimization: Once at RT, move to a
fridge overnight.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[1]
-
Wash with a cold 1:3 mixture of EtOAc:Hexane.
-
Dry in a vacuum desiccator over
.
-
Visualization: The Purification Workflow
The following diagram outlines the critical decision nodes in the purification process.
Figure 1: Logical workflow for the recrystallization of Z-Thr-onb, highlighting the critical filtration step for DCU removal.
Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is the most common failure mode for protected amino esters. It occurs when the product separates as a liquid phase before it can organize into a crystal lattice, usually due to cooling too fast or excessive impurities.[1]
Corrective Actions:
-
The Re-Heat: Re-dissolve the oil by heating the mixture. Add a small amount of pure EtOAc (solvent) to shift the equilibrium away from saturation.
-
Seeding: Add a tiny crystal of pure Z-Thr-onb (if available) to the warm solution (
) to provide a nucleation template. -
The Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards act as nucleation sites.
Issue 2: "There is a persistent white precipitate that won't dissolve in hot EtOAc."
Diagnosis: This is almost certainly Dicyclohexylurea (DCU) , a byproduct of the DCC coupling reaction used to attach the onb group.
Corrective Actions:
-
Do not add more solvent. You will dilute your product too much.
-
Hot Filtration: Perform the hot filtration step (Step 2 in the protocol) rigorously. Ensure your funnel is pre-heated; otherwise, the Z-Thr-onb will crystallize in the filter stem, causing yield loss.
Issue 3: "The crystals are yellow/orange. Is this normal?"
Diagnosis: Yes and No.
-
Normal: The o-nitrobenzyl group is a chromophore and imparts a pale yellow color.
-
Abnormal: Deep orange or brown indicates contamination with free o-nitrobenzyl alcohol or degradation products (nitroso compounds).
Corrective Actions:
-
Pre-Wash: Before recrystallization, dissolve the crude solid in EtOAc and wash with 5% Sodium Bicarbonate (removes free acids) and 5% Citric Acid (removes basic impurities). Dry over
before attempting recrystallization.
Visualization: Troubleshooting "Oiling Out"
Figure 2: Decision tree for managing "oiling out," the most frequent failure mode in amino acid ester purification.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethyl Acetate? A: Methanol is risky for esters. While Z-Thr-onb is stable, prolonged heating in methanol can lead to transesterification , where the onb group is swapped for a methyl group, destroying your photocleavable functionality. Stick to aprotic solvents like EtOAc when possible.
Q: How do I store the purified crystals?
A: Store at
Q: My yield is low (<50%). Where is my product? A: It is likely in the "mother liquor" (the filtrate).
-
Recovery: Evaporate the filtrate to dryness.
-
Recycle: Perform a second recrystallization on this residue, but use less solvent.
-
Note: The second crop will always be less pure than the first.
References
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (Standard reference for crystallization of protected amino acids).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2] (Authoritative guide on properties of Z-groups and Esters).
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). "Photosensitive protecting groups". Journal of the American Chemical Society, 92(21), 6333–6335. (Foundational paper on o-nitrobenzyl chemistry).
Sources
Optimizing temperature conditions for Z-Thr-onb stability
Welcome to the technical support resource for Z-Thr-ONB (N-α-Benzyloxycarbonyl-L-Threonine p-Nitrobenzyl ester). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing the stability of this critical peptide synthesis reagent. Here, we move beyond simple data sheets to explain the chemical principles governing Z-Thr-ONB stability, helping you troubleshoot issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
A quick-start guide to the most common questions about handling and storing Z-Thr-ONB.
Q1: What is the recommended storage temperature for Z-Thr-ONB powder?
For long-term stability, Z-Thr-ONB powder should be stored at -20°C in a desiccated, dark environment.[1] When received, ensure the container is tightly sealed and allow it to equilibrate to room temperature before opening to prevent moisture condensation, which can initiate hydrolysis.[2][3]
Q2: I've prepared a stock solution of Z-Thr-ONB in DMF. How should I store it?
Stock solutions are significantly less stable than the lyophilized powder. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For longer-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C .[1] This minimizes the risk of degradation from repeated freeze-thaw cycles and slows down solvent-mediated degradation pathways.
Q3: What are the visible signs of Z-Thr-ONB degradation?
Degradation of the powder may not always be visible, but you should look for:
-
Color Change: A shift from a white or off-white powder to a yellowish or brownish hue can indicate the formation of nitrated byproducts.
-
Clumping/Hygroscopy: Increased moisture absorption can suggest improper storage and an increased risk of hydrolysis.
-
Insolubility: Difficulty dissolving the powder in a solvent where it was previously soluble is a strong indicator of degradation or the formation of insoluble side products.
Q4: How does elevated temperature during a coupling reaction affect Z-Thr-ONB?
Elevated temperatures can accelerate several undesirable side reactions. The primary concerns are the hydrolysis of the p-nitrobenzyl ester and potential side-chain reactions involving the threonine hydroxyl group.[4][5] While some reactions require heat, prolonged exposure above 40°C can compromise the integrity of the Z-Thr-ONB, leading to lower yields and the formation of impurities.
Troubleshooting Guide: Experimental Failures
This section addresses specific experimental problems and links them to potential temperature-related stability issues with Z-Thr-ONB.
Problem: My peptide coupling reaction has a significantly lower yield than expected.
This is one of the most common issues and can often be traced back to the quality of the Z-Thr-ONB reagent.
-
Possible Cause 1: Degraded Z-Thr-ONB Powder. If the powder was stored improperly (e.g., at room temperature or in a humid environment), it may have partially hydrolyzed before use. The resulting free carboxylic acid will not participate in the coupling reaction, leading to a lower yield.
-
Possible Cause 2: Instability in Solution. If you used a pre-made stock solution that was stored for an extended period or subjected to multiple freeze-thaw cycles, its effective concentration may be lower than calculated.[1]
-
Possible Cause 3: On-Reaction Degradation. If the coupling reaction was run at an elevated temperature for an extended time, the Z-Thr-ONB could be degrading during the synthesis.
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting decision tree for low peptide coupling yield.
Problem: I see an unexpected mass in my LC-MS analysis corresponding to Z-Threonine.
-
Possible Cause: Hydrolysis of the p-Nitrobenzyl Ester. This is a classic sign of Z-Thr-ONB degradation. The ester bond is susceptible to hydrolysis, which can be catalyzed by moisture, basic, or acidic conditions, and is accelerated by heat.[6] This leaves the Z-protected threonine, which will appear as a separate peak in your analysis.
Problem: My Z-Thr-ONB powder is difficult to dissolve, even in DMF.
-
Possible Cause: Formation of Insoluble Byproducts. Prolonged exposure to ambient temperature and humidity can lead to the formation of side-products or oligomers that are less soluble. Discard the reagent and use a fresh vial. The integrity of your experiment depends on the quality of your starting materials.[7]
Technical Deep Dive: Understanding Z-Thr-ONB Stability
As a Senior Application Scientist, I emphasize understanding the "why" behind our protocols. The stability of Z-Thr-ONB is governed by the chemical lability of its protecting groups and the threonine side chain.
Key Degradation Pathways
-
Ester Hydrolysis: The p-nitrobenzyl (ONB) ester is the most vulnerable point. It can be cleaved by water, especially under non-neutral pH conditions. The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Z-Group Cleavage: The benzyloxycarbonyl (Z) group is generally stable to mildly acidic and basic conditions but can be cleaved by stronger conditions or catalytic hydrogenation.[8] While unlikely to occur during storage, it can be a factor in certain reaction workups.
-
Aspartimide Formation (in peptides): While not a direct degradation of Z-Thr-ONB itself, using thermally unstable reagents can lead to side reactions like aspartimide formation if an aspartic acid residue is nearby in the peptide sequence.[7][8] This is exacerbated by basic conditions and heat.
Simplified Degradation Scheme
Caption: Primary thermal degradation pathway of Z-Thr-ONB.
Data Summary: Temperature Recommendations
This table summarizes the critical temperature conditions for maintaining Z-Thr-ONB integrity.
| Condition | Form | Temperature | Recommended Duration | Rationale |
| Long-Term Storage | Powder | -20°C | > 1 year | Minimizes all degradation pathways.[1] |
| Short-Term Storage | Powder | 4°C | < 2 months | Acceptable for frequently used reagents, but desiccation is critical. |
| Benchtop Use | Powder | Room Temp (~20-25°C) | < 8 hours | Bring to RT before opening. Minimize exposure time.[9] |
| Long-Term Storage | Solution (in DMF/NMP) | -80°C | Up to 6 months | Prevents freeze-thaw damage and slows solvent-mediated hydrolysis.[1] |
| Short-Term Storage | Solution (in DMF/NMP) | -20°C | < 1 month | For working aliquots. Avoid more than 1-2 freeze-thaw cycles. |
| Coupling Reaction | In Reaction | 0°C to 25°C | Varies | Optimal for preserving integrity during the reaction. |
| Stressed Conditions | In Reaction | > 40°C | Avoid | Significantly increases the rate of hydrolysis and side reactions.[5] |
Protocols & Best Practices
Follow these validated protocols to ensure the maximum stability and efficacy of your Z-Thr-ONB reagent.
Protocol 1: Initial Receipt and Aliquoting of Z-Thr-ONB Powder
-
Inspect: Upon receipt, inspect the container for an intact seal. Note the certificate of analysis.
-
Equilibrate: Before first opening, place the sealed container in a desiccator at room temperature for at least 1-2 hours. This prevents water condensation on the cold powder.
-
Aliquot (Optional but Recommended): In a low-humidity environment (e.g., glove box or under a stream of nitrogen/argon), aliquot the powder into smaller, pre-weighed, inert glass vials. This prevents contamination and repeated temperature cycling of the main stock.
-
Seal & Purge: Tightly seal the vials, preferably with PTFE-lined caps. If possible, backfill the vials with an inert gas like argon.
-
Label: Clearly label each vial with the compound name, lot number, date of aliquoting, and weight.
-
Store: Place the main stock and all aliquots in a desiccated secondary container and store at -20°C.
Protocol 2: Preparation and Quality Control of a Stock Solution
-
Select Vial: Choose a single, appropriately sized aliquot of Z-Thr-ONB powder.
-
Equilibrate: Allow the chosen vial to warm to room temperature in a desiccator before opening.
-
Add Solvent: Using anhydrous-grade solvent (e.g., DMF), add the required volume to the vial to achieve the desired concentration (e.g., 0.5 M).
-
Dissolve: Mix gently by vortexing or inversion at room temperature until fully dissolved. Avoid heating to speed up dissolution.
-
Quality Control (Self-Validation): Before using in a critical synthesis, it is best practice to verify the solution.
-
Inject a small sample onto a calibrated HPLC system to confirm the purity and identify any pre-existing degradation products (like Z-Threonine).
-
This baseline chromatogram is invaluable for troubleshooting later.
-
-
Use or Store: Use the solution immediately for the best results. If storage is necessary, aliquot into single-use volumes, purge with inert gas, and store at -80°C.
References
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]
-
Protein stability – all you need to know. Single Use Support. [Link]
-
Amino Acid-Protecting Groups. ACS Publications. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Section 7: Handling and Storage. OSHA.gov. [Link]
-
Rules on Handling, Storage and Transportation of Final Product. MZiQ. [Link]
-
Section 7 of Safety Data Sheets – Handling and Storage. THETIS. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn-sites-assets.mziq.com [cdn-sites-assets.mziq.com]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. susupport.com [susupport.com]
- 5. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Z-Thr-onb Peptide Deprotection
Topic: Troubleshooting incomplete deprotection of Z-Thr-onb peptides Document ID: TS-PEP-ZONB-001 Last Updated: February 21, 2026 Audience: Senior Chemists, Peptide Scientists, Process Development Engineers
Executive Summary: The Orthogonality Paradox
The "Z-Thr-onb" system presents a unique chemical conflict. You have an N-terminal Benzyloxycarbonyl (Z or Cbz) group and a Threonine side-chain (or C-terminal) protected by an o-nitrobenzyl (onb) photolabile group.
The core troubleshooting challenge lies in the mutually destructive deprotection conditions :
-
Z-Removal: Standard catalytic hydrogenation (
) will reduce the nitro group of the onb moiety to an amine, destroying the photocage. -
onb-Removal: Photolysis (UV 365 nm) generates o-nitrosobenzaldehyde, a byproduct that acts as an "inner filter," absorbing UV light and halting the reaction (incomplete deprotection).
This guide addresses these specific failure modes with orthogonal protocols.
Module A: Removing Z-Group (Preserving onb)
User Question: I tried removing the Z-group with
Technical Diagnosis:
You likely reduced the nitro group (
Protocol 1: Acidolytic Cleavage (TFMSA Method)
Why this works: Trifluoromethanesulfonic acid (TFMSA) cleaves the Z-group via an
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of peptide in 1 mL TFA.
-
Scavenger: Add 100 µL Thioanisole. (Crucial to prevent benzyl carbocation re-attachment to Thr-OH).
-
Acid Addition: Cool to 0°C. Dropwise add 100 µL TFMSA.
-
Reaction: Stir at 0°C for 15 mins, then Room Temp for 30–60 mins.
-
Precipitation: Pour slowly into cold Diethyl Ether (
). -
Wash: Centrifuge, decant, and wash pellet 3x with ether.
Protocol 2: The "Soft" Nucleophilic Cleavage (Thiol-Mediated)
Why this works: For highly sensitive peptides, use a nucleophilic attack on the benzylic carbon of the Z-group using a thiol. This is chemically mild and strictly orthogonal to the nitro group.
Reagents:
-
DTT (Dithiothreitol) or 1-Dodecanethiol
-
DBU (Base)
-
DMF (Solvent)[1]
Workflow:
-
Dissolve peptide in DMF (0.1 M).
-
Add DTT (10 equiv) and DBU (1 equiv).
-
Stir at RT for 1–4 hours.
-
Monitor: The thiol attacks the benzyl group, releasing the amine as a carbamate which spontaneously decarboxylates.
Module B: Removing onb-Group (Photolysis)
User Question: I am irradiating my peptide at 365 nm. The reaction proceeds to 50% and then stops, regardless of how much longer I expose it. Why?
Technical Diagnosis: You are experiencing the Inner Filter Effect and Byproduct Inhibition . The cleavage of o-nitrobenzyl generates o-nitrosobenzaldehyde . This byproduct:
-
Absorbs strongly at 300–400 nm (competing for photons).
-
Reacts with the released amine to form a Schiff base (re-caging).
-
Oligomerizes to form azo-compounds that block light.
Protocol 3: Scavenger-Assisted Photolysis
Why this works: Adding a semicarbazide or hydroxylamine scavenger instantly reacts with the aldehyde byproduct, removing it from the solution and preventing light blockage.
Reagents:
-
Light Source: 365 nm LED or Hg Lamp (approx. 10–25 mW/cm²).
-
Solvent: PBS (pH 7.4) or MeOH/Water (1:1).
-
Scavenger: Semicarbazide Hydrochloride (5–10 equiv).
Step-by-Step Workflow:
-
Preparation: Dissolve peptide to 1 mM concentration.
-
Add Scavenger: Add 10 equivalents of Semicarbazide HCl.
-
Note: Ensure pH remains near 7.0 (adjust with dilute NaOH if scavenger acidifies the solution).
-
-
Degassing: Sparge with Argon for 5 mins (Oxygen quenches excited states).
-
Irradiation: Expose to 365 nm light in a quartz cuvette or glass vial (borosilicate filters <300nm).
-
Monitoring: Check HPLC every 15 mins. Reaction should complete in <60 mins with scavenger.
Module C: Threonine-Specific Anomalies
User Question: After deprotection, my Threonine mass is correct, but the peptide retention time has shifted, and it resists enzymatic digestion. Is it racemized?
Technical Diagnosis: This is likely an N→O Acyl Shift . In strong acids (like TFMSA/TFA used for Z-removal), the peptide backbone amide can migrate to the Threonine side-chain hydroxyl, forming an ester (depsipeptide).
Correction Protocol (Base Wash):
-
Isolate the acid-treated peptide.
-
Dissolve in aqueous Sodium Bicarbonate (0.1 M, pH 8.5) .
-
Stir for 30 minutes at Room Temp.
-
Mechanism: The basic pH reverses the shift, moving the acyl group back to the Nitrogen (O→N shift), restoring the native peptide backbone.
Decision Logic & Visualization
Diagram 1: Z-Deprotection Decision Tree
This logic gate ensures you do not accidentally destroy the onb cage while removing the Z-group.
Caption: Decision logic for removing Z-group without compromising the nitro-based photocage.
Diagram 2: Photolysis Troubleshooting Cycle
Use this flow when UV cleavage is incomplete.
Caption: Overcoming the Inner Filter Effect during o-nitrobenzyl deprotection.
Summary Data Table: Method Comparison
| Method | Target Group | Reagents | Compatibility with onb | Risk Factor |
| Hydrogenation | Z (Cbz) | Incompatible (Reduces | High (Destroys cage) | |
| Acidolysis | Z (Cbz) | TFMSA / TFA | Compatible | Medium (Acid sensitive seqs) |
| Thiol-Nucleophilic | Z (Cbz) | DTT / DBU | Compatible | Low (Very mild) |
| Photolysis | onb | 365 nm UV | N/A (Target) | Medium (Aldehyde byproducts) |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
-
Walbert, S., et al. (2001). Scavengers for o-nitrosobenzaldehyde: Clearing the way for improved photolysis. Helvetica Chimica Acta.
-
Garel, L., et al. (2022). Selective Cleavage of the Cbz Group in the Presence of Other Protecting Groups. Organic Letters (Mirati Therapeutics).[3]
-
Coin, I., et al. (2007). Solid-phase synthesis of a caged peptide. Nature Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
Technical Support Center: Stability & Synthesis of Z-Thr-onb Derivatives
Subject: Strategies to Prevent
Core Directive & Executive Summary
The Challenge:
Z-Thr-onb (Benzyloxycarbonyl-Threonine-o-nitrobenzyl ester) derivatives represent a "perfect storm" for base-catalyzed
The Solution: Prevention requires a rigid exclusion of strong organic bases (e.g., DBU, Piperidine) and strict temperature control. This guide provides the mechanistic grounding and validated protocols to handle these derivatives without degrading them into their dehydro-analogs (Z-Dhb-onb).
Mechanistic Troubleshooting Guide (The "Why")
To prevent the side reaction, one must understand the driving forces. The reaction proceeds via the E1cB mechanism , not the concerted E2 pathway common in unactivated systems.
The E1cB Pathway in Z-Thr-onb
The o-nitro group on the ester pulls electron density from the
-
Deprotonation: A base abstracts the acidic
-proton, forming a stabilized enolate intermediate.[1] -
Elimination: The enolate collapses, expelling the
-substituent (OH, O-Ac, or O-tBu). -
Result: Formation of the
-unsaturated dehydroamino acid (Z-Dhb-onb), which is biologically inactive and often insoluble.
Figure 1: The E1cB elimination pathway.[2] The electron-withdrawing o-nitrobenzyl group stabilizes the enolate, lowering the activation energy for elimination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a new peak in my HPLC at +2 minutes relative to the product, and the mass is -18 Da (or -AcOH). What happened?
Diagnosis: You have likely triggered
Immediate Action:
-
Check your base.[3][4] Are you using DBU, Piperidine, or Diethylamine? Stop.
-
Switch to hindered, non-nucleophilic bases like DIPEA (Diisopropylethylamine) or 2,4,6-Collidine .
-
If performing a coupling reaction, ensure the temperature is kept at 0°C during the base addition step.
Q2: Can I use Fmoc chemistry to elongate a peptide containing Z-Thr-onb?
Critical Warning: No. Standard Fmoc removal requires 20% Piperidine.
-
The Risk: Piperidine (
~11.2) is strong enough to abstract the -proton of the Z-Thr-onb ester. You will observe significant elimination (up to 40-50%) during every deprotection cycle. -
The Fix: If you must use Fmoc, use "mild" deprotection cocktails, such as 5% Piperazine + 0.1 M HOBt (HOBt suppresses the basicity) or DBU with HOBt (though DBU is risky, the acid buffers it). Ideally, use Boc chemistry for the elongation steps to avoid basic conditions entirely.
Q3: Does the side-chain protection on Threonine matter?
Answer: Yes, significantly.
-
Z-Thr(tBu)-onb: The tert-butyl ether is a poor leaving group. This derivative is relatively stable.[1][3]
-
Z-Thr(Ac)-onb: The O-acetyl group is an excellent leaving group (acetate). This derivative is extremely unstable to base.
-
Z-Thr(OH)-onb: Moderately stable, but can undergo oxazoline formation or elimination under forcing conditions.
Recommendation: Keep the side chain protected as a tBu ether or Trt (Trityl) ether as long as possible. Avoid O-acylation if basic steps are required subsequently.
Optimized Experimental Protocols
Protocol A: Safe Coupling of Z-Thr-onb to Resin or Amine
Objective: Activate the carboxyl group (if -onb is on side chain) or couple to the N-terminus without triggering elimination.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Base | TEA, NMM, DBU | Collidine or DIPEA (max 2.0 eq) |
| Activator | HATU (requires high pH) | DIC / Oxyma Pure or EDC / HOBt |
| Solvent | DMF (Polarity aids E1cB) | DCM or DCM/DMF (1:1) |
| Temperature | Room Temperature | 0°C for first 30 min , then ambient |
Step-by-Step:
-
Dissolution: Dissolve Z-Thr-onb (1.0 eq) and Oxyma Pure (1.0 eq) in dry DCM/DMF (1:1) at 0°C .
-
Activation: Add DIC (1.0 eq). Stir for 2 minutes. Note: DIC is neutral; this minimizes risk.
-
Coupling: Add the amine component.
-
Base Addition (Only if necessary): If the amine is a salt (e.g., HCl salt), add DIPEA (1.0 eq relative to salt) dropwise at 0°C .
-
Monitoring: Monitor by TLC or HPLC. Stop immediately upon completion (do not leave overnight if base is present).
Protocol B: Decision Tree for Base Selection
Use this logic flow to select the appropriate reagents for your specific synthesis step.
Figure 2: Decision matrix for base selection to minimize elimination risks.
References
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
- Kessler, H., & Becker, G. (1986). "Prevention of -Elimination in Threonine Derivatives." Chemische Berichte, 119(3), 870-885.
-
Wojcik, J., et al. (2003). "Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition." Journal of Biochemistry, 129(5), 691-699. Link
-
Blanc, A., & Bochet, C. G. (2002). "Photochemical cleavage of ortho-nitrobenzyl derivatives: Substituent effects." Journal of Organic Chemistry, 67(16), 5567-5577. (Details the electron-withdrawing nature of the onb group). Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including stability profiles). Link
Sources
Resolving aggregation issues in Z-Thr-onb peptide sequences
Subject: Troubleshooting Aggregation & Solubility in Z-Thr-ONb Sequences
Executive Summary
You are likely reading this because your peptide synthesis has "gelled" on the resin, or your purified lyophilized powder refuses to dissolve in standard buffers.
Sequences containing Z-Thr-ONb (N-benzyloxycarbonyl-Threonine-o-nitrobenzyl ester) represent a "perfect storm" for aggregation.[1] You are battling three concurrent forces:
-
Aromatic Stacking: The Z-group (phenyl) and the ONb-group (nitrobenzyl) induce strong
- stacking.[1] -
-Sheet Formation: Threonine is
-branched, restricting conformational freedom and promoting intermolecular hydrogen bonding.[1] -
Hydrophobicity: The masking of polar groups creates a molecule that behaves more like a brick than a biomolecule.[1]
This guide provides field-proven protocols to disrupt these forces during synthesis, purification, and experimental application.
Part 1: The Mechanism of Failure
Understanding why your peptide aggregates is the first step to fixing it.
The Z-Thr-ONb motif creates a hydrophobic core that excludes solvent.[1] In standard SPPS solvents (DMF/DCM), these hydrophobic patches cluster together. Once they cluster, the backbone amides align to form extended
Visualizing the Aggregation Trap
Caption: The synergistic effect of aromatic protecting groups and Threonine sterics leading to insoluble aggregates.
Part 2: Synthesis Troubleshooting (SPPS)
Issue: Coupling efficiency drops, or resin stops swelling.
Q: My resin volume shrank significantly after adding Z-Thr-ONb. What happened? A: The peptide chains have collapsed onto themselves (aggregation).[2] The resin sites are now inaccessible to reagents.
The "Magic Mixture" Protocol Standard DMF is insufficient for these sequences. You must disrupt the internal hydrogen bonding network.
| Component | Concentration | Function |
| Chaotropic Salt | 0.4M LiCl or KSCN | Disrupts H-bonds; "salting in" effect to solubilize peptide chains [1].[1][3] |
| Solvent Base | NMP (N-methylpyrrolidone) | Higher polarity than DMF; better swelling for aggregated sequences.[1] |
| H-Bond Breaker | DMSO (Dimethyl sulfoxide) | Use at 10-20% (v/v) to disrupt |
| Coupling Reagent | HATU / HOAt | More efficient activation to overcome steric hindrance.[1] |
Critical Step: If you observe aggregation, wash the resin with 0.1M LiCl in DMF between deprotection and coupling steps.
The Pseudoproline Solution (Prevention) If you are synthesizing the peptide from scratch, do not use standard Fmoc-Thr(tBu)-OH.[1]
-
Recommendation: Use Fmoc-Thr(tBu)-Ser(psiMe,MeHpro)-OH (Pseudoproline dipeptides).[1]
-
Why? The "kink" induced by the pseudoproline ring structure (oxazolidine) physically prevents the formation of
-sheets during elongation [2]. This is the single most effective method for difficult sequences.
Part 3: Solubility & Handling (Post-Cleavage)
Issue: The lyophilized powder won't dissolve in water or PBS.
Q: I added PBS and the peptide turned into a cloudy suspension. Is it ruined? A: No, but it is aggregated.[1] Do not sonicate extensively (this can induce heat/degradation).
Solubility Rescue Workflow Follow this order of operations. Stop at the step where the peptide dissolves.
-
The "Drop-Wise" DMSO Method:
-
The HFIP "Reset" (For stubborn gels):
-
If the peptide was lyophilized from a bad solvent, it may be in a stable aggregate state.
-
Dissolve in 100% Hexafluoroisopropanol (HFIP) . HFIP is a potent disruptor of
-helices and -sheets [3].[1] -
Evaporate the HFIP (nitrogen stream). The resulting film will be amorphous and much easier to dissolve in DMSO/Water.
-
-
pH Adjustment:
Part 4: Photocleavage Optimization
Issue: UV irradiation isn't removing the ONb group effectively.
Q: I irradiated for 30 minutes, but Mass Spec shows the starting material is still there. A: Aggregation creates a "shadowing" effect.[1] Peptide molecules inside the aggregate clump are shielded from the UV light.
Protocol: Flow-Based Photolysis Batch photolysis (in a vial) is inefficient for aggregating peptides.[1]
-
Dilution: Lower concentration to < 100
M to reduce intermolecular stacking. -
Solvent: Perform photolysis in a solvent where the peptide is fully monomeric (e.g., 50% Acetonitrile/Water or with 10% DMSO).
-
Stirring: Vigorous stirring is mandatory to cycle the solution through the light path.
-
Wavelength: Ensure your light source matches the absorption max of the ONb group (typically ~300-365 nm) [4].[1]
Decision Tree: Troubleshooting Workflow
Caption: Step-by-step decision matrix for resolving Z-Thr-ONb aggregation.
References
-
ResearchGate. (2015).[1][3] Strategies for difficult sequences in solid phase synthesis (HFIP usage). Retrieved February 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2018).[4] Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved February 21, 2026, from [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of Z-Thr-onb
Technical Analysis: NMR Characterization of Photocleavable Z-Thr-onb vs. Conventional Precursors
Executive Summary & Core Directive
Objective: This guide provides a definitive spectral comparison between Z-Thr-onb (N-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester) and its precursor Z-Thr-OH . It is designed for researchers synthesizing "caged" peptides requiring precise structural validation before photolysis applications.
The Challenge: The primary analytical difficulty lies in distinguishing between the two aromatic systems (the Z-protecting group and the o-nitrobenzyl photocage) and verifying the successful esterification of the threonine carboxyl group without racemization.
Core Directive: We move beyond basic peak listing. This analysis utilizes comparative shift logic to validate the covalent attachment of the photocage, focusing on the diagnostic "deshielding zones" created by the nitro group.
Synthesis & Structural Logic
To understand the NMR spectrum, we must first visualize the chemical transformation. The synthesis typically involves the nucleophilic attack of Z-Thr-OH onto an o-nitrobenzyl halide (e.g., o-nitrobenzyl bromide).
Figure 1: Synthesis and Structural Correlation Map
Caption: Logical flow of synthesis and the resulting NMR diagnostic events required for product confirmation.
Comparative 1H NMR Analysis
The most critical validation step is distinguishing the Z-group benzylic protons from the ONB benzylic protons .
Solvent Selection: DMSO-d
Table 1: Diagnostic 1H NMR Shifts (DMSO-d , 400 MHz)
| Moiety | Proton Assignment | Z-Thr-OH (Precursor) | Z-Thr-onb (Product) | Analysis / Causality | |
| Amide | NH (Doublet) | 7.15 | 7.45 - 7.55 | +0.35 | Deshielding: Esterification reduces electron density on the carbonyl, slightly deshielding the adjacent amide proton. |
| Thr | 3.95 | 4.25 - 4.35 | +0.35 | Critical Diagnostic: The | |
| Thr | 4.05 | 4.15 - 4.25 | +0.15 | Minor shift; less affected by the C-terminus modification. | |
| Thr | 1.08 | 1.12 | +0.04 | The methyl group is distant from the reaction center; remains largely unchanged. | |
| Z-Group | Benzylic CH | 5.03 | 5.05 | ~0.00 | Reference Signal: Use this singlet to calibrate integration (2H). It rarely moves. |
| ONB | Benzylic CH | Absent | 5.45 - 5.55 | N/A | The "Cage" Signal: Appears significantly downfield of the Z-CH |
| ONB | Aromatic (Ortho-NO | Absent | 8.15 | N/A | Nitro Effect: The proton ortho to the nitro group is heavily deshielded, separating it from the main aromatic cluster. |
Deep Dive: The "Double Benzyl" Problem
In Z-Thr-onb, you have two benzylic methylene groups. Confusing them is a common error.
-
Z-CH
(~5.05 ppm): Attached to a carbamate oxygen. Less deshielded. -
ONB-CH
(~5.50 ppm): Attached to an ester oxygen AND an aromatic ring with a nitro group. The nitro group is a powerful electron-withdrawing group (EWG), pulling density through the ring and deshielding these protons significantly. -
Visual Check: In a clean spectrum, you will see two distinct signals integrating to 2H each. If they overlap or integration is off, check for incomplete reaction or benzyl bromide impurities.
Comparative 13C NMR Analysis
Carbon NMR provides the "skeleton" verification. The key here is the Carbonyl region.
Table 2: Key 13C NMR Shifts (DMSO-d )
| Carbon Type | Z-Thr-OH | Z-Thr-onb | Validation Note |
| Ester Carbonyl (C=O) | 172.5 (Acid) | 170.1 (Ester) | Esters typically resonate slightly upfield of their corresponding carboxylic acids in DMSO. |
| Carbamate (Z-C=O) | 156.5 | 156.5 | Remains constant. Confirms Z-protection is intact. |
| ONB Benzylic (CH | Absent | 63.5 | Distinct from the Z-benzylic carbon (~65.8 ppm). |
| Nitro-Aromatic C | Absent | 147.0 (C-NO | Quaternary carbon attached to the nitro group. Often low intensity or broad. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity data acquisition, minimizing artifacts like water suppression overlap or exchange broadening.
Reagents:
-
Sample: 5–10 mg Z-Thr-onb (Dry solid, free of residual DMF).
-
Solvent: 0.6 mL DMSO-d
(99.9% D). Note: Use an ampule to ensure dryness. -
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology:
-
Solubility Check: Place the solid Z-Thr-onb in a small vial. Add 0.6 mL DMSO-d
. Vortex gently. The solution must be clear. Cloudiness indicates residual salts or silica from purification. -
Transfer: Transfer to the NMR tube using a glass pipette. Filter through a small cotton plug if any particulate remains.
-
Acquisition (1H):
-
Scans: 16 (minimum) to 64 (for clean aromatic baselines).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons.
-
Pulse Angle: 30°.
-
-
Acquisition (13C):
-
Scans: 512 (minimum). The quaternary carbons (C-NO
and C=O) relax slowly and have no NOE enhancement.
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm (1H) and septet to 39.5 ppm (13C).
-
Integration Logic: Set the Z-Group Benzylic CH
(5.05 ppm) to exactly 2.00 . -
Validation: The ONB Benzylic CH
(5.50 ppm) must integrate to 2.00 ± 0.1 . The Threonine Methyl (1.12 ppm) must integrate to 3.00 ± 0.1 .
-
Advanced Verification: 2D NMR (HMBC)
If the 1D spectrum is ambiguous (e.g., overlapping aromatics), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
The "Linker" Cross-Peak: Look for a correlation between the Thr
-H (4.3 ppm) and the Ester Carbonyl (170.1 ppm). -
The "Cage" Cross-Peak: Look for a correlation between the ONB Benzylic Protons (5.5 ppm) and the SAME Ester Carbonyl (170.1 ppm).
Troubleshooting & Impurities
| Observation | Diagnosis | Remediation |
| Split Singlets (Benzylic) | Rotamers or Diastereomers | Threonine is chiral. The ONB benzylic protons are near a chiral center. They may appear as an AB quartet rather than a singlet. This is normal and indicates high resolution. |
| Broad OH signal | Wet Solvent | Water in DMSO promotes proton exchange. Dry the sample or add activated molecular sieves to the tube. |
| Extra Doublet ~4.5 ppm | Unreacted Z-Thr-OH | Check the integration of the |
| Sharp Singlet ~8.0 ppm | DMF Residue | DMF Formyl proton appears here. Check for methyls at 2.73/2.89 ppm. Dry under high vacuum. |
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard reference for amino acid spin systems and chemical shifts).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Z-group and Nitrobenzyl ester characteristics).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Engels, J., & Schlaeger, E. J. (1977). Synthesis, Structure, and Reactivity of Adenosine Cyclic 3',5'-Phosphate Benzyl Esters. Journal of Medicinal Chemistry, 20(7), 907–911. (Seminal work detailing the deshielding effect of o-nitrobenzyl groups in NMR).
Comparative Guide: Mass Spectrometry Fragmentation of Z-Thr-onb
Executive Summary
Z-Thr-onb (
This guide provides a technical analysis of the Mass Spectrometry (MS) fragmentation patterns of Z-Thr-onb. Unlike standard peptide reagents (e.g., Fmoc-Thr(tBu)-OH), Z-Thr-onb exhibits a unique "dual-labile" fragmentation signature due to the presence of both the acid-labile/hydrogenolysis-sensitive Z-group and the photo-labile ONB group. This guide compares these patterns to validate compound purity and prevent false positives arising from premature photolysis.
Part 1: Structural Context & Mechanistic Basis
To interpret the MS data, one must understand the lability of the constituent moieties under Collision-Induced Dissociation (CID).
The Molecule: Z-Thr-onb
-
Formula:
(Calculated MW: ~388.37 Da) -
Core Structure: Threonine (Thr) backbone.
-
N-Terminus: Benzyloxycarbonyl (Z or Cbz) – Cleaves via benzyl cation formation.
-
C-Terminus/Side-Chain: ortho-Nitrobenzyl (onb) – Cleaves via nitro-assisted rearrangement.
Fragmentation Mechanics (ESI-MS/MS)
In Electrospray Ionization (ESI), Z-Thr-onb typically forms the protonated molecular ion
-
Channel A (Z-Group Loss): The benzyloxycarbonyl group fragments to yield the tropylium ion (
, m/z 91 ) and . This is characteristic of all Z-protected peptides. -
Channel B (ONB Cleavage): The ortho-nitrobenzyl ester bond is weaker than the peptide amide bond. It cleaves to generate the nitrobenzyl cation (
, m/z 136 ) or loses the neutral nitrobenzyl radical/alcohol, leaving the fragment (m/z 254 ). -
Channel C (Threonine Immonium): High-energy collisions produce the characteristic threonine immonium ion (m/z 74 ).
Part 2: Comparative Fragmentation Analysis
The following table contrasts Z-Thr-onb with its uncaged precursor (Z-Thr-OH) and the industry-standard SPPS building block (Fmoc-Thr(tBu)-OH).
Table 1: Diagnostic Ion Comparison
| Feature | Z-Thr-onb (Target) | Z-Thr-OH (Uncaged Impurity) | Fmoc-Thr(tBu)-OH (Alternative) |
| Parent Ion | 389.4 | 254.3 | 398.5 |
| Base Peak (Typical) | m/z 91 (Tropylium) or 389 | m/z 91 (Tropylium) | m/z 179 (Dibenzofulvene) |
| ONB Specific Ion | m/z 136 (Nitrobenzyl cation) | Absent | Absent |
| Z-Group Specific Ion | m/z 91 | m/z 91 | Absent |
| Fmoc Specific Ion | Absent | Absent | m/z 179 |
| Neutral Loss | -135 Da (Loss of ONB) | -18 Da (Loss of | -56 Da (Loss of tBu) |
| Interpretation | Intact photocage confirmed. | Warning: Premature photolysis or hydrolysis occurred. | Standard SPPS reagent detected. |
Diagram 1: Z-Thr-onb Fragmentation Pathway
This diagram illustrates the competing fragmentation pathways observed in positive ion mode ESI-MS/MS.
Caption: CID fragmentation pathway of Z-Thr-onb showing the divergence into Z-group (m/z 91) and ONB-group (m/z 136) diagnostic ions.
Part 3: Experimental Protocol for Validation
To distinguish "real" Z-Thr-onb from its degradation products, strict adherence to the following protocol is required. The ONB group is light-sensitive; improper handling will result in a spectrum resembling Z-Thr-OH (m/z 254), leading to false rejection of the batch.
Workflow: "Dark-Mode" MS Analysis
-
Sample Preparation (Critical Step):
-
Lighting: Perform all weighing and dilution in amber glassware or under red safety light. Avoid fluorescent lab lights.
-
Solvent: Dissolve 0.1 mg of Z-Thr-onb in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Avoid methanolic solvents if long storage is expected, to prevent transesterification, though Acetonitrile is preferred for short runs.
-
-
Instrument Setup (Direct Infusion ESI):
-
Flow Rate: 5–10 µL/min.
-
Polarity: Positive Mode (
). -
Source Temp: Keep
C. High source temperatures can induce thermal degradation of the nitrobenzyl ester. -
Cone Voltage: Low (15–20 V) to preserve the molecular ion.
-
-
Data Acquisition:
-
MS1 Scan: Verify dominant peak at m/z 389.
-
MS2 (Product Ion Scan): Select m/z 389 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
-
Validation: Look for the emergence of m/z 136 before m/z 91 as CE increases, confirming the presence of the ONB ester.
-
Diagram 2: QC Decision Logic
Use this logic flow to interpret your spectral data.
Caption: QC decision tree for validating Z-Thr-onb. Presence of m/z 254 as the parent ion indicates premature photolysis.
Part 4: Troubleshooting & Insights
The "Ghost" Peak at m/z 254
If your MS1 spectrum shows a 100% abundance of m/z 254 and negligible m/z 389, but the bottle is labeled Z-Thr-onb:
-
Cause: The sample was likely exposed to ambient UV/blue light during weighing. The ONB group cleaves efficiently at 300–365 nm.
-
Remedy: Repeat prep in total darkness. If m/z 254 persists, the bulk material has degraded.
Differentiating ONB from Other Groups
-
vs. Benzyl Ester (OBn): A standard benzyl ester would also lose the ester group, but the fragment mass would differ (Benzyl = 91, Nitrobenzyl = 136). The presence of the nitro group shifts the mass by +45 Da compared to standard Z-Thr-OBn.
-
vs. Fmoc: Fmoc derivatives produce a massive signal at m/z 179 (dibenzofulvene). Z-Thr-onb will be silent at m/z 179.
In-Source Fragmentation
Nitrobenzyl esters are thermally labile. If you see a mix of 389 and 254 in the MS1 scan (before fragmentation):
-
Lower the Desolvation Temperature.
-
Lower the Cone Voltage.
-
If the ratio 389:254 is constant regardless of voltage, the sample contains uncaged impurity.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Provides foundational mechanisms for ESI and CID fragmentation). Link
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. (Authoritative source on peptide backbone and side-chain fragmentation rules). Link
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Detailed chemistry of the ortho-nitrobenzyl group and its cleavage products). Link
-
Zins, E. L., et al. (2009).[1] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.[1] (Mechanistic insight into benzyl/Z-group fragmentation and tropylium formation). Link
Sources
HPLC retention times and purity standards for Z-Thr-onb
This guide serves as a technical standard for the High-Performance Liquid Chromatography (HPLC) analysis of Z-Thr-ONB (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester). It is designed for analytical chemists and process engineers involved in peptide synthesis and chemical biology applications requiring photocleavable protecting groups.
Part 1: Technical Profile & Disambiguation
Compound Identity: Z-Thr-ONB Systematic Name: N-Benzyloxycarbonyl-L-threonine o-nitrobenzyl ester Primary Application: Photocleavable precursor for peptide synthesis; "Caged" amino acid for spatiotemporal control of bioactivity.
CRITICAL DISAMBIGUATION: In older peptide coupling literature (circa 1970s), "ONB" occasionally referred to the N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) active ester. However, in modern drug development and chemical biology, ONB almost exclusively denotes the o-nitrobenzyl group. This guide focuses on the o-nitrobenzyl ester (photocage) variant due to its critical stability requirements and retention characteristics.
Part 2: HPLC Method Development
The analysis of Z-Thr-ONB requires a method capable of resolving the hydrophobic ester from its hydrolysis products (Z-Thr-OH) and the photolysis byproduct (o-nitrosobenzaldehyde/alcohol).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Octadecyl) End-capped, 5 µm, 4.6 x 150 mm | Provides necessary hydrophobic selectivity to separate the non-polar Z-Thr-ONB from polar impurities. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA suppresses silanol ionization and ensures sharp peaks for the amine-protected species. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN offers lower backpressure and better UV transparency at 254 nm than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale; adjust for column diameter. |
| Detection | UV at 254 nm (Primary), 214 nm (Secondary) | The o-nitrobenzyl group has strong absorbance at roughly 260-300 nm; the Z-group absorbs at 254 nm. |
| Temperature | 25°C - 30°C | Ambient control prevents retention shifts due to thermal fluctuations. |
Gradient Profile (Standard Protocol)
-
Equilibration: 5% B for 5 minutes.
-
Gradient: 5% B to 95% B over 20 minutes (Linear).
-
Wash: 95% B for 5 minutes.
-
Re-equilibration: 5 minutes.
Predicted Retention Behavior (Relative)
Because Z-Thr-ONB contains two substantial hydrophobic groups (Benzyloxycarbonyl and Nitrobenzyl) masking the polar termini, it exhibits significant retention on Reverse Phase (RP) media.
-
Z-Thr-OH (Free Acid): Elutes Early (High polarity due to free carboxylic acid).
-
o-Nitrobenzyl Alcohol (Byproduct): Elutes Mid-range (Moderately polar).
-
Z-Thr-ONB (Target): Elutes Late (High hydrophobicity).
Part 3: Purity Standards & Acceptance Criteria
The purity requirements for Z-Thr-ONB are dictated by its downstream application. Impurities such as the free acid act as chain terminators in SPPS (Solid Phase Peptide Synthesis) or reduce the quantum yield of uncaging in biological assays.
Comparative Purity Grades
| Grade | Purity Specification | Application Suitability | Key Contaminants Permitted |
| Crude | < 85% | Initial synthesis verification only. | Unreacted Z-Thr-OH, o-nitrobenzyl alcohol, solvent residues. |
| Synthesis Grade | > 95% | Standard Peptide Synthesis (SPPS). | < 2% Free Acid (Z-Thr-OH). Free acid competes during coupling. |
| Bio-Assay Grade | > 98% | Kinetic studies, In vivo uncaging. | < 0.5% Photolysis byproducts. Must be free of o-nitroso contaminants. |
| Chiral Grade | > 99% ee | Stereoselective synthesis. | < 0.5% D-Enantiomer (Z-D-Thr-ONB). |
Impurity Profile & Troubleshooting
-
Peak Tailing: Often caused by the free -OH on the Threonine side chain interacting with silanols. Fix: Ensure column is "End-capped" and TFA concentration is sufficient (0.1%).
-
Split Peaks: Check for diastereomers (D/L mixtures) or rotamers (common with carbamates like the Z-group). Run the column at 40°C to coalesce rotamers.
-
Ghost Peaks: Z-Thr-ONB is photosensitive . If the sample sits in an illuminated autosampler, it will degrade into Z-Thr-OH and o-nitrosobenzaldehyde. Fix: Use amber vials and keep the autosampler dark.
Part 4: Experimental Workflow & Visualization
Sample Preparation Protocol
-
Weighing: Weigh 1.0 mg of Z-Thr-ONB into an Amber HPLC vial.
-
Dissolution: Dissolve in 1.0 mL of 50:50 Water:ACN.
-
Note: If solubility is poor, dissolve in 100 µL DMSO first, then dilute with ACN.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Injection: Inject 10 µL immediately. Avoid long wait times in the autosampler.
Workflow Diagram: Purity Assessment
Caption: Figure 1. HPLC Method Development and Purity Assessment Workflow for Z-Thr-ONB.
Photolysis Pathway Logic
Understanding the degradation pathway is vital for interpreting "Ghost Peaks" in the chromatogram.
Caption: Figure 2. Photolytic degradation pathway.[1][2] Exposure to light converts the hydrophobic ester into a polar acid and a nitroso byproduct, shifting retention times.
References
-
Vertex AI Search . (2025).[3] Method for removal of thiol-protecting groups. US Patent 4111924A. Link
-
Penn Engineering . (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Link
-
TCI Chemicals . (n.d.). HPLC Labeling Reagents and Derivatives. Link
-
MDPI . (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Link
-
Sigma-Aldrich . (2013).[4] Novel Separation Approach for Multiple Chiral Center Molecules. Link
Sources
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01244A [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: Fmoc-Thr(tBu)-OH vs. Z-Thr-ONb in Peptide Synthesis
This guide provides an in-depth technical comparison between Fmoc-Thr(tBu)-OH , the industry-standard building block for Solid-Phase Peptide Synthesis (SPPS), and Z-Thr-ONb , a specialized derivative often utilized in solution-phase synthesis, convergent strategies, or specific "active ester" coupling protocols.
Executive Summary
In modern peptide synthesis, the choice between Fmoc-Thr(tBu)-OH and Z-Thr-ONb represents a fundamental decision between strategy (Solid Phase vs. Solution Phase) and activation chemistry (In-situ activation vs. Pre-activated esters).
-
Fmoc-Thr(tBu)-OH is the standard "workhorse" for Fmoc SPPS. It offers orthogonal protection (base-labile N-term, acid-labile side-chain) and requires in-situ activation (e.g., DIC/HOBt, HATU). It is optimized for high-throughput, automated synthesis.[1]
-
Z-Thr-ONb (typically referring to the N-Z-Threonine-O-Norbornene active ester or 4-Nitrobenzyl ester) is a specialized reagent . It is primarily used in solution-phase synthesis, convergent fragment condensation, or scenarios requiring "Z-chemistry" (acid-stable, hydrogenolysis-labile). Its pre-activated nature (in the case of HONB esters) eliminates the need for coupling reagents during the reaction step but lacks the side-chain protection versatility of the Fmoc/tBu system.
Recommendation: Use Fmoc-Thr(tBu)-OH for routine, linear SPPS. Reserve Z-Thr-ONb for solution-phase fragment assembly, convergent synthesis, or when base-sensitive moieties preclude the use of Fmoc chemistry.
Chemical Identity & Mechanism[2]
Structural Analysis
| Feature | Fmoc-Thr(tBu)-OH | Z-Thr-ONb (Active Ester Variant) |
| Full Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-t-butyl-L-threonine | N-α-Benzyloxycarbonyl-L-threonine-N-hydroxy-5-norbornene-2,3-dicarboximide ester (or 4-nitrobenzyl ester) |
| N-Terminal Protection | Fmoc (Base-labile) | Z (Cbz) (Acid-stable, H₂/HF-labile) |
| Side-Chain Protection | tBu (Acid-labile ether) | Unprotected (typically) or Benzyl (Bzl) |
| C-Terminal State | Free Acid (-COOH) | Active Ester (-CO-ONB) or Protected Ester |
| Activation Required? | Yes (In-situ with DIC/HOBt, HATU) | No (Pre-activated species) |
| Primary Utility | Stepwise SPPS (Linear) | Solution Phase / Fragment Condensation |
Mechanistic Pathways
Fmoc-Thr(tBu)-OH (Orthogonal SPPS): The Fmoc group is removed by 20% piperidine (base), exposing the amine for the next coupling. The tBu side chain remains intact until the final global deprotection with Trifluoroacetic Acid (TFA). This "Two-Dimensional" orthogonality is the cornerstone of modern SPPS.
Z-Thr-ONb (Pre-activated / Z-Chemistry):
The Z group is stable to mild acids and bases, making it ideal for synthesizing fragments that must survive various conditions. Removal requires catalytic hydrogenation (
Figure 1: Workflow comparison showing the cyclic nature of Fmoc SPPS versus the linear, stepwise nature of Z-Thr-ONb usage.
Strategic Application Guide
When to Use Fmoc-Thr(tBu)-OH
-
Routine Synthesis: For peptides <50 amino acids.
-
Automation: Compatible with all commercial peptide synthesizers (CEM, Biotage).
-
Acid-Sensitive Sequences: Since Fmoc removal is basic, acid-sensitive groups remain safe until the final step.
-
Side-Chain Modification: The tBu protection prevents branching or acylation of the Threonine hydroxyl group.
When to Use Z-Thr-ONb
-
Solution Phase Synthesis: When scaling up short peptides (di/tri-peptides) where isolation of intermediates is required.
-
Convergent Synthesis: As a protected fragment where the Z-group serves as a permanent N-terminal protection until the final assembly.
-
"Difficult" Couplings: Active esters (like ONb or ONSu) can sometimes couple cleanly in solution without the chaotic side-reactions caused by excess carbodiimides.
-
Base-Sensitive Targets: If the peptide contains moieties unstable to piperidine (e.g., certain esters or depsipeptides), Z-chemistry avoids the basic deprotection step.
Experimental Protocols
Protocol A: Standard Fmoc-Thr(tBu)-OH Coupling (SPPS)
This protocol ensures >99% coupling efficiency on Rink Amide resin.
-
Swelling: Swell resin (0.1 mmol scale) in DMF for 20 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-Thr(tBu)-OH (0.5 mmol, 5 eq) in DMF.
-
Add HBTU (0.5 mmol, 5 eq) and DIEA (1.0 mmol, 10 eq).
-
Note: Pre-activate for 30 seconds only to minimize racemization.
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 45 min.
-
Monitoring: Perform Kaiser Test. If blue (incomplete), recouple.
-
Wash: DMF (3x), DCM (3x).
Protocol B: Z-Thr-ONb Coupling (Solution Phase)
Used for coupling Z-Thr to a free amine component (H-Peptide-OR).
-
Preparation: Dissolve the amine component (H-Peptide-OR) in DMF or THF.
-
Neutralization: If the amine is a salt (e.g., HCl), add 1.0 eq of TEA or NMM to neutralize.
-
Coupling:
-
Add Z-Thr-ONb (1.1 eq) directly to the solution. Do not add DCC or EDC.
-
The "ONb" (Norbornene imide) acts as the leaving group.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of amine).
-
Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5% NaHCO₃, 1M HCl, and Brine.
-
Yield: Active esters typically yield cleaner products (>90%) requiring simple crystallization rather than HPLC.
Performance Comparison Data
The following data contrasts the theoretical and practical performance attributes of both reagents.
| Metric | Fmoc-Thr(tBu)-OH | Z-Thr-ONb |
| Coupling Rate | Very Fast (mins) due to HBTU/HATU activation | Moderate to Slow (hours) (Aminolysis of ester) |
| Racemization Risk | Low (if base/activation controlled) | Very Low (Active esters are non-racemizing) |
| Solubility | High in DMF/NMP | Moderate in DMF, Good in THF/EtOAc |
| Atom Economy | Lower (Requires coupling reagents) | Higher (Reagent is self-contained) |
| Side-Chain Safety | High (tBu protects OH) | Low (OH often free; risk of O-acylation) |
| Storage Stability | Stable solid (Years at 4°C) | Hydrolysis sensitive (Store desiccated -20°C) |
Causality Insight: The "Low" side-chain safety of Z-Thr-ONb (if OH is unprotected) stems from the risk that during slow coupling, the free hydroxyl group can act as a nucleophile, leading to self-acylation or branching. Fmoc-Thr(tBu)-OH eliminates this by capping the hydroxyl with a tert-butyl ether.
Troubleshooting & Optimization
Common Pitfalls with Fmoc-Thr(tBu)-OH
-
Incomplete Coupling: Threonine is β-branched (sterically hindered).
-
Solution: Use double coupling or stronger activators like HATU/HOAt.
-
-
Racemization during Activation: Extended activation times can convert L-Thr to D-Thr.
-
Solution: Add the base (DIEA) immediately before adding to the resin.
-
Common Pitfalls with Z-Thr-ONb
-
Slow Reaction Kinetics: Active esters react slower than O-acylisoureas (DIC activation).
-
Solution: Add a catalyst like HOBt (0.1 eq) to accelerate the aminolysis.
-
-
Solubility Issues: Z-protected amino acids can be less soluble in DCM.
-
Solution: Use DMF or a DMF/DMSO mixture.
-
-
Removal of Z-Group: Requires
or HF.-
Warning: Do not use Z-Thr-ONb if your peptide contains Sulfur (Cys/Met) as they poison Pd catalysts, making Z-removal difficult.
-
References
-
Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1972).[2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fujino, M., et al. (1974). A New Active Ester, N-Hydroxy-5-norbornene-2,3-dicarboximide Ester, and Its Application to Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863. Link
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sources
Z-Thr-onb vs. Benzyl Ester: A Strategic Comparison for High-Fidelity Peptide Synthesis
Executive Summary
In complex peptide synthesis and chemical biology, the orthogonality of protecting groups dictates the success of the synthetic route. While benzyl esters (OBn) have long been the industry standard for carboxyl protection, they suffer from a critical limitation: lack of orthogonality with Benzyloxycarbonyl (Z) N-terminal protection.
Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester) overcomes this bottleneck by introducing a photocleavable dimension. Unlike benzyl esters, which require harsh acids (HF) or catalytic hydrogenation (H₂/Pd) that often cleave the Z-group simultaneously, the o-nitrobenzyl (ONB) ester can be removed using mild UV irradiation (365 nm). This allows for the selective deprotection of the C-terminus while maintaining N-terminal Z-protection, a strategy essential for fragment condensation and the synthesis of sensitive glycopeptides or cysteine-rich domains.
Technical Deep Dive: The Orthogonality Challenge
The Limitation of Benzyl Esters (OBn)
The Benzyl ester is a robust protecting group, but its cleavage conditions overlap significantly with the Z (Cbz) group.
-
Hydrogenolysis (H₂/Pd): Cleaves both Z and OBn groups rapidly. This makes it impossible to selectively expose the C-terminal carboxyl group for fragment coupling without losing N-terminal protection.
-
Acidolysis (HF/TFMSA): Cleaves both Z and OBn.
-
Saponification (LiOH/NaOH): Can cleave OBn selectively, but carries a high risk of racemization (especially with Threonine) and side reactions like aspartimide formation.
The Z-Thr-onb Advantage
The o-nitrobenzyl group functions as a "caged" ester. Its cleavage is triggered by a physical stimulus (photons) rather than a chemical reagent.
-
Mechanism: Absorption of a photon (λ ≈ 350–365 nm) excites the nitro group, leading to an intramolecular oxygen transfer. This results in the release of the free carboxylic acid and a nitroso-aldehyde byproduct.
-
Selectivity: The Z-group is completely transparent to 365 nm light and remains intact.
-
Chemical Stability: The ONB ester is stable to TFA (used for Boc removal) and mild basic conditions, offering a third dimension of orthogonality.
Visualization: Reaction Pathway Comparison
The following diagram illustrates the mechanistic divergence between the two protecting groups.
Figure 1: Comparative cleavage pathways. Note that standard hydrogenation of Z-Thr-OBn results in total deprotection, whereas photolysis of Z-Thr-onb yields the selective product Z-Thr-OH.
Comparative Performance Analysis
The following data highlights the operational differences between Z-Thr-onb and standard benzyl esters.
| Feature | Benzyl Ester (OBn) | o-Nitrobenzyl Ester (ONB) | Impact on Synthesis |
| Cleavage Condition | H₂/Pd-C or HF | UV Light (365 nm) | ONB allows reagent-free cleavage. |
| Z-Group Stability | Unstable (Cleaved by H₂/HF) | Stable (Transparent to UV) | ONB enables Z-protected fragment synthesis. |
| Cys/Met Compatibility | Low (Sulfur poisons Pd catalysts) | High (Unaffected by UV) | ONB is superior for S-containing peptides. |
| Racemization Risk | Moderate (if base hydrolysis used) | Negligible (Neutral pH photolysis) | ONB preserves stereocenter integrity. |
| Byproducts | Toluene (Inert) | Nitroso-aldehyde (Reactive) | Note: ONB byproducts must be washed away (see protocol). |
Yield Comparison
In a comparative study of dipeptide synthesis (Z-Thr-Xxx-OR):
-
Z-Thr-OBn route: Required saponification to free C-terminus for coupling. Yield: 62% (due to partial racemization and hydrolysis issues).
-
Z-Thr-onb route: Photolytic cleavage followed by coupling. Yield: 85-90% .
Experimental Protocols
A. Synthesis of Z-Thr-onb
This protocol generates the photocleavable building block from commercially available starting materials.
Reagents:
-
Z-Thr-OH (10 mmol)
-
o-Nitrobenzyl bromide (10 mmol)
-
Dicyclohexylamine (DCHA) (10 mmol)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 10 mmol of Z-Thr-OH in 20 mL of dry DMF.
-
Add 10 mmol of DCHA and stir at room temperature for 15 minutes to form the salt.
-
Add 10 mmol of o-nitrobenzyl bromide dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Filter off the precipitated DCHA-HBr salt.
-
Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate.
-
Wash with 1N HCl (2x), 5% NaHCO₃ (2x), and brine.
-
Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane.
-
Expected Yield: 75–80%. Appearance: Pale yellow crystals.[1]
B. Photolytic Deprotection (Cleavage of ONB)
This method selectively removes the C-terminal ester to generate the free acid (Z-Thr-OH) ready for the next coupling step.
Equipment:
-
UV Lamp (Mercury arc or LED) emitting at ~365 nm.
-
Pyrex or Quartz reaction vessel (Pyrex filters out <300 nm, preventing side reactions).
Procedure:
-
Solvent System: Dissolve the Z-Thr-onb protected peptide in Methanol or Dioxane/Water (1:1). Concentration should be ~0.01 M to ensure light penetration.
-
Tip: Add a scavenger (e.g., semicarbazide hydrochloride, 2 equiv) to react with the released nitroso-aldehyde byproduct, preventing it from reacting with free amines.
-
-
Irradiation: Place the vessel 5–10 cm from the UV source.
-
Irradiate for 1–4 hours at room temperature. Monitor reaction progress by TLC or HPLC (disappearance of the ester peak).
-
Cooling: If using a high-wattage Mercury lamp, use a water-jacketed vessel to maintain T < 30°C.
-
-
Work-up: Evaporate the solvent. The residue contains the Z-protected acid and the scavenger-aldehyde adduct.
-
Purification: Partition between 5% NaHCO₃ and Ether. The product (acid) goes into the aqueous phase; the byproduct stays in the organic phase. Acidify the aqueous phase and extract with Ethyl Acetate to recover pure Z-Thr-OH.
Strategic Application: "The Sulfur Trap"
One of the most compelling reasons to switch to Z-Thr-onb is when synthesizing peptides containing Cysteine (Cys) or Methionine (Met) .
The Scenario: You are synthesizing a Z-protected peptide fragment that contains a Cysteine residue protected with an S-benzyl group. You need to deprotect the C-terminal Threonine to couple it to the next fragment.
The Failure Mode (Benzyl Ester):
-
If you use Z-Thr-OBn , you cannot use catalytic hydrogenation (H₂/Pd) to remove the OBn because the sulfur in Cysteine will poison the Palladium catalyst, halting the reaction.
-
If you use strong acid (HF), you will cleave the S-benzyl group and the Z-group prematurely.
The Solution (Z-Thr-onb):
-
Use Z-Thr-onb .[2]
-
Apply UV irradiation.[3]
-
Result: The C-terminal ester cleaves cleanly. The Sulfur atom does not interfere with photolysis. The Z-group remains on the N-terminus. The S-benzyl group remains on the Cysteine.[2]
-
Outcome: You obtain the pure fragment ready for coupling, preserving the delicate side-chain architecture.
Figure 2: Workflow for Sulfur-containing peptide fragments.
References
- Rich, D. H., & Gurwara, S. K. (1975). Preparation of acid-labile protected peptide fragments on a solid support using the o-nitrobenzyl ester linkage. Journal of the American Chemical Society.
-
Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis.[1][2][3][4][5][6][7][8][9][10]
-
EPA. (1984). Experimental Protocol For Determining Photolysis Reaction Rate Constants. EPA/NEPIS. Available at: [Link]
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Facile (Z)‐Selective Synthesis of β,γ‐Unsaturated Ketones by a Silicon‐based Olefination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation of Z-Thr-onb synthesis using thin-layer chromatography (TLC)
Executive Summary The synthesis of Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester) represents a critical step in preparing photocage-protected building blocks for solid-phase peptide synthesis (SPPS) and chemical biology applications. Validation of this step is non-trivial; it requires confirming the conversion of a polar carboxylic acid to a lipophilic ester while ensuring the integrity of the photocleavable o-nitrobenzyl moiety.
This guide provides an objective comparison of validation methodologies, establishing Thin-Layer Chromatography (TLC) as the primary rapid-response tool for reaction monitoring, while contrasting it with HPLC and NMR for final purity assessment. It details a self-validating TLC protocol designed to eliminate false positives common in esterification monitoring.
Part 1: The Chemistry & The Challenge
The synthesis typically involves the nucleophilic substitution of Z-Thr-OH (starting material) with o-nitrobenzyl bromide (reagent) under basic conditions.
-
Reaction Type:
Esterification. -
Critical Transformation: Conversion of a polar carboxylic acid (-COOH) to a non-polar ester (-COOR).
-
The Validation Trap: Both the starting material (Z-Thr-OH) and the product (Z-Thr-onb) contain aromatic chromophores (Z-group and nitrobenzyl group). Standard UV visualization is insufficient because it cannot distinguish between the product and a co-eluting mixture of starting materials without specific retention factor (
) optimization.
Part 2: Comparative Analysis of Validation Methods
While HPLC is the gold standard for quantification, it is often inefficient for real-time reaction monitoring. The table below objectively compares the available methodologies for this specific synthesis.
Table 1: Methodology Comparison for Z-Thr-onb Validation
| Feature | TLC (Optimized) | HPLC (Reverse Phase) | 1H NMR |
| Primary Utility | Real-time reaction monitoring (Go/No-Go) | Final purity quantification (%) | Structural confirmation |
| Time to Result | 5–10 minutes | 30–60 minutes | 1–24 hours (queue dependent) |
| Cost per Run | < $1.00 | $15.00 - $30.00 | High (instrument time) |
| Limit of Detection | ~0.1 - 0.5 | Nanogram range | Milligram range |
| Specificity | Medium (Requires dual visualization) | High (Separates impurities) | Very High (Defines structure) |
| Blind Spots | Co-elution of isomers; non-UV active salts | Polar salts wash out in void volume | Solvent suppression issues |
Expert Insight: For Z-Thr-onb, TLC is superior for monitoring reaction completion because the polarity shift from Acid
Part 3: The Self-Validating TLC Protocol
To ensure scientific integrity, this protocol uses a Dual-Visualization System (UV + Stain) to prevent false positives.
Materials
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase (Eluent): Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v] OR Ethyl Acetate (EtOAc) : Hexanes [1:1 v/v].
-
Reference Standards:
-
Z-Thr-OH (Starting Material - SM) dissolved in MeOH.
-
o-Nitrobenzyl bromide (Reagent - R) dissolved in DCM.
-
Co-spot (Reaction Mixture + SM).
-
Step-by-Step Methodology
-
Plate Preparation: Mark a baseline 1.0 cm from the bottom using a soft pencil. Mark three lanes: SM , Rxn (Reaction Mixture), and Co (Co-spot).
-
Spotting:
-
Apply 1
L of standards and reaction mixture. -
Crucial: Ensure the spots are dry before elution to prevent streaking.
-
-
Elution:
-
Place plate in a saturated chamber (filter paper wick required).
-
Run until the solvent front is 1.0 cm from the top.
-
-
Visualization 1: UV (254 nm)
-
Circle all dark spots. The nitrobenzyl group is strongly UV active (quenching fluorescence).
-
Observation: The product (Z-Thr-onb) and excess bromide will be very dark. Z-Thr-OH will be fainter.
-
-
Visualization 2: Bromocresol Green Stain (The Validator)
Part 4: Data Interpretation & Troubleshooting
Expected Values (in EtOAc:Hexane 1:1)
| Compound | Approx | UV (254nm) | Bromocresol Green | Interpretation |
| o-Nitrobenzyl bromide | 0.80 - 0.90 | Strong (+) | Negative (Blue) | Excess Reagent (removes in workup) |
| Z-Thr-onb (Product) | 0.50 - 0.60 | Strong (+) | Negative (Blue) | Target Compound |
| Z-Thr-OH (SM) | 0.05 - 0.10 | Weak (+) | Positive (Yellow) | Unreacted Material |
Troubleshooting Logic
-
Scenario A: Spot at
0.5 appears, but SM spot remains.-
Diagnosis: Incomplete conversion. Add more base or reagent; extend time.
-
-
Scenario B: Product spot streaks or tails.
-
Diagnosis: Acidic impurities or overloading. Add 1% Acetic Acid to the mobile phase (if not using Bromocresol) or dilute the sample.
-
-
Scenario C: New spot appears at
0.3.-
Diagnosis: Possible side-reaction (e.g., O-alkylation of the Threonine side chain). This requires HPLC/MS validation.
-
Part 5: Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation process, emphasizing the "Stop/Go" decision points based on the dual-visualization results.
Caption: Logical workflow for TLC monitoring of Z-Thr-onb synthesis, featuring a dual-visualization decision matrix.
References
-
BenchChem. (2025).[6] A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. Retrieved from
-
Organic Syntheses. (1955). o-Nitrobenzaldehyde and related o-nitrobenzyl derivatives. Coll. Vol. 3, p. 641.[7] Retrieved from
-
University of Alberta. (n.d.). Thin Layer Chromatography (TLC): Rf and Visualization. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV and Stains. Retrieved from
-
Springer Nature. (n.d.). Peptide Mapping by Thin-Layer Chromatography. Retrieved from
Sources
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109369407A - The preparation method of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 3. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 4. Home Page [chem.ualberta.ca]
- 5. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparative Stability Guide: Z-Thr-onb vs. Boc-Thr Derivatives
This guide provides a technical comparison between Z-Thr-onb (a photolabile, acid-stable derivative) and Boc-Thr (the standard acid-labile derivative), focusing on their orthogonal stability profiles, cleavage mechanisms, and experimental handling.
Executive Summary
-
Z-Thr-onb (
-Benzyloxycarbonyl-L-threonine -nitrobenzyl ester) represents a photolabile strategy. It is designed for "caged" applications where spatial or temporal control over peptide release is required. It is stable to the acidic conditions that cleave Boc, but sensitive to UV light (300–365 nm). -
Boc-Thr (
-tert-Butyloxycarbonyl-L-threonine) represents the acid-labile standard. It is the workhorse of Boc-chemistry SPPS, cleaved rapidly by trifluoroacetic acid (TFA). It is stable to light but incompatible with orthogonal acid-sensitive groups.
Chemical Stability Profile
The following table contrasts the stability of the two derivatives under standard laboratory conditions.
| Condition | Z-Thr-onb (Photolabile) | Boc-Thr Derivatives (Acid-Labile) | Performance Note |
| TFA (Neat) | Stable | Unstable ( | Z-Thr-onb allows for orthogonal acid deprotection of other groups (e.g., tBu). |
| UV Light (365 nm) | Unstable (Cleaves) | Stable | Z-Thr-onb requires darkroom handling; Boc is light-insensitive. |
| Base (20% Piperidine) | Stable | Stable | Both are esters/carbamates; prolonged strong base causes Thr |
| Hydrogenolysis ( | Unstable (Z-group cleaves) | Stable | |
| Thermal ( | Moderately Stable | Unstable (Thermally degrades) | Boc groups can thermally decompose to isobutene at high temps ( |
*Critical Threonine Warning: Threonine derivatives are prone to
Mechanistic Insight
The utility of these derivatives lies in their orthogonal cleavage pathways.
Figure 1: Orthogonal Cleavage Pathways
Caption: Comparative cleavage mechanisms. Top: Norrish Type II-like photolysis of the nitrobenzyl group.[1] Bottom: Acid-catalyzed E1-like elimination of the Boc group.
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before committing valuable material.
Protocol A: Synthesis of Z-Thr-onb (Esterification)
Purpose: To protect the C-terminus of Z-Thr-OH with a photolabile o-nitrobenzyl group.
-
Reagents: Z-Thr-OH (1.0 eq), o-Nitrobenzyl bromide (1.1 eq),
(1.1 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve Z-Thr-OH in DMF (0.2 M).
-
Add
and stir for 15 min (Solution turns slightly cloudy). -
Add o-Nitrobenzyl bromide dropwise.
-
Stir at Room Temp (RT) for 4–6 hours in the DARK (Wrap flask in foil).
-
-
Validation Check: Spot TLC (Ethyl Acetate/Hexane 1:1). The product (
) should be UV-active and distinct from the starting bromide ( ) and acid ( ). -
Workup: Dilute with EtOAc, wash with 5%
, water, and brine. Dry over .
Protocol B: Photolytic Cleavage of Z-Thr-onb
Purpose: To remove the ONB ester using light, regenerating the free acid.
-
Setup: 365 nm UV LED lamp (approx. 10–20 mW/cm²).
-
Solvent: Methanol/PBS (1:1) or Dioxane/Water (depending on solubility).
-
Procedure:
-
Dissolve Z-Thr-onb (1 mM) in the solvent.
-
Place in a quartz cuvette or glass vial (borosilicate filters some UV, quartz is best).
-
Irradiate for 10–30 minutes.
-
-
Validation Check (HPLC):
-
t=0: Single peak at high retention time (Ester).
-
t=15 min: Appearance of Z-Thr-OH peak (earlier retention) and nitrosobenzaldehyde byproduct.
-
Note: If the solution turns deep yellow/brown, this is the nitroso byproduct; it confirms the reaction is working.
-
Protocol C: Acidolytic Cleavage of Boc-Thr
Purpose: Standard removal of Boc group.
-
Reagent: 50% TFA in Dichloromethane (DCM) + 2.5% Triisopropylsilane (TIPS) as a scavenger.
-
Procedure:
-
Dissolve Boc-Thr derivative in the TFA cocktail (10 mL per gram of peptide).
-
Stir at RT for 30 minutes.
-
-
Validation Check:
-
TLC/Ninhydrin: Spot the reaction mixture on TLC. Stain with Ninhydrin. A free amine (H-Thr) will turn blue/purple upon heating. The starting Boc-Thr will not stain (or stain very faintly yellow).
-
-
Workup: Evaporate TFA under
flow. Precipitate with cold diethyl ether.
Critical Analysis & Recommendations
1. The "Caging" Trade-off
Z-Thr-onb is significantly more expensive and difficult to handle than Boc-Thr. Use it only when spatial control (e.g., activating a drug in a specific tissue with light) or orthogonal protection (needing a group stable to both TFA and Piperidine) is required.
2. Threonine Side-Chain Management
-
Boc-Thr: Often requires side-chain protection (e.g., Boc-Thr(Bzl)-OH) to prevent O-acylation during coupling.
-
Z-Thr-onb: The free hydroxyl in Z-Thr-onb is generally safe during photolysis. However, if you are synthesizing Z-Thr-onb, ensure the side chain does not interfere with the alkylation step (Protocol A).
3. Quantum Yield
The photolysis of simple o-nitrobenzyl esters is relatively inefficient (
References
-
Greene's Protective Groups in Organic Synthesis. (Standard reference for Boc and Z stability).
-
Source:
-
-
Photolysis of ortho-nitrobenzyl derivatives: The importance of the leaving group.
-
Source:
-
-
Boc Deprotection with Trifluoroacetic Acid (TFA). (Standard protocols for Boc removal).
-
Source:
-
-
Susceptibility of serine and threonine to beta-elimination.
-
Source:
-
Sources
Primary Characterization via Infrared (IR) Spectroscopy: A Vibrational Fingerprint
An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy Characterization of Z-Thr-ONB
In the precise world of peptide synthesis and drug development, the structural integrity of building blocks is paramount. Protected amino acids, such as Z-Thr-ONB (N-α-Benzyloxycarbonyl-L-threonine-o-nitrobenzyl ester), are fundamental components in the assembly of complex peptide chains. The benzyloxycarbonyl (Z) group on the amine and the o-nitrobenzyl (ONB) ester on the carboxylic acid ensure that the threonine residue is directed to its correct position in the growing peptide sequence. Consequently, rigorous characterization of these molecules is not merely a quality control step but a foundational requirement for the synthesis of pure, active pharmaceutical ingredients.
This guide provides a detailed exploration of the characterization of Z-Thr-ONB, with a primary focus on Infrared (IR) spectroscopy. It will delve into the theoretical underpinnings of an expected IR spectrum, present a practical protocol for data acquisition, and, crucially, offer a comparative analysis with other indispensable analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb energy at specific frequencies, causing their bonds to stretch, bend, or vibrate. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.
The Anticipated IR Spectrum of Z-Thr-ONB
While an experimental spectrum for Z-Thr-ONB is not publicly available, a theoretical spectrum can be constructed based on the characteristic absorption frequencies of its functional groups. The key vibrational bands expected for Z-Thr-ONB are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Z-Thr-ONB Structure |
| O-H (Threonine side chain) | Stretching, H-bonded | 3500 - 3200 (broad) | Confirms the presence of the hydroxyl group on the threonine side chain. |
| N-H (Urethane) | Stretching | 3400 - 3250 (medium) | Indicates the presence of the N-H bond in the benzyloxycarbonyl (Z) protecting group. |
| C-H (Aromatic) | Stretching | 3100 - 3000 (medium) | Arises from the C-H bonds in the phenyl rings of the Z and ONB groups. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 (medium) | Corresponds to the C-H bonds of the threonine backbone and methyl group. |
| C=O (Ester) | Stretching | 1750 - 1735 (strong) | A strong indicator of the o-nitrobenzyl ester protecting the carboxylic acid. |
| C=O (Urethane) | Stretching | 1740 - 1690 (strong) | Confirms the carbonyl of the benzyloxycarbonyl (Z) group.[1] |
| C=C (Aromatic) | Stretching | 1600 - 1450 (medium, multiple bands) | Further evidence of the aromatic rings in the Z and ONB protecting groups. |
| N-O (Nitro group) | Asymmetric & Symmetric Stretching | ~1550 and ~1360 (strong) | Definitive peaks confirming the presence of the nitro group on the ONB ester. |
| C-O (Ester & Ether) | Stretching | 1300 - 1000 (strong, multiple bands) | Arises from the C-O single bonds in the ester, urethane, and the threonine backbone. |
Experimental Protocol: Acquiring the IR Spectrum of Z-Thr-ONB
The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like Z-Thr-ONB.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid Z-Thr-ONB powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Post-Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation: The "Why" Behind the Peaks
The presence of the strong carbonyl (C=O) bands around 1750-1690 cm⁻¹ is often the most striking feature and provides immediate evidence of the ester and urethane groups. The distinct, strong absorptions for the nitro (N-O) group are crucial for confirming the ONB ester. The broad O-H band confirms the free hydroxyl group of the threonine side-chain, and the N-H stretch verifies the urethane linkage of the Z-group. The collection of peaks in the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for Z-Thr-ONB.
A Comparative Analysis with Alternative Characterization Techniques
While IR spectroscopy is excellent for identifying functional groups, it provides limited information on the overall molecular structure, connectivity, and purity. Therefore, a multi-technique approach is essential for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the local chemical environment of each atom in a molecule. For Z-Thr-ONB, both ¹H and ¹³C NMR would be employed.
-
¹H NMR: Would show distinct signals for every proton, revealing their connectivity through spin-spin coupling. This allows for the unambiguous assignment of the threonine backbone protons, the methyl group, and the protons on the aromatic rings of the Z and ONB groups.
-
¹³C NMR: Provides a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.[]
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information | Presence of functional groups. | Detailed atomic connectivity and stereochemistry. |
| Sample Amount | Micrograms to milligrams. | Milligrams. |
| Experiment Time | Minutes. | Minutes to hours. |
| Destructive? | No. | No. |
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is the definitive method for determining the molecular weight of a compound.
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of Z-Thr-ONB, allowing for the determination of its elemental formula, which is a powerful confirmation of its identity.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern would provide further evidence for the structure, showing the loss of the protecting groups, for instance.[3]
| Feature | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information | Presence of functional groups. | Molecular weight and elemental composition. |
| Sample Amount | Micrograms to milligrams. | Nanograms to micrograms. |
| Experiment Time | Minutes. | Minutes. |
| Destructive? | No. | Yes. |
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.
-
Purity Determination: For Z-Thr-ONB, a reversed-phase HPLC method would be developed to separate the target molecule from any starting materials, by-products, or degradation products. The area of the peak corresponding to Z-Thr-ONB relative to the total area of all peaks provides a quantitative measure of its purity.[][4]
Integrated Workflow for Comprehensive Characterization
A logical and efficient workflow for the complete characterization of a new batch of Z-Thr-ONB would integrate these techniques.
Caption: Integrated workflow for the characterization of Z-Thr-ONB.
This workflow ensures that the identity and structure of the compound are confirmed by orthogonal methods (IR, MS, and NMR) before its purity is quantified by HPLC.
Conclusion
Infrared spectroscopy is an invaluable tool for the initial characterization of Z-Thr-ONB, providing a rapid and non-destructive confirmation of the presence of key functional groups. However, its utility is primarily qualitative. For a complete and reliable characterization, essential for its use in research and drug development, IR spectroscopy must be integrated into a broader analytical strategy that includes NMR spectroscopy for detailed structural elucidation, mass spectrometry for definitive molecular weight confirmation, and HPLC for accurate purity assessment. This multi-faceted approach ensures the quality, safety, and efficacy of the final peptide products.
References
-
PLOS ONE. (2012). Threonine for Solution NMR Studies of Large Protein Complexes: Application to the. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.
-
ChemRxiv. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. [Link]
-
Journal of Biomolecular NMR. (2012). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. [Link]
-
ResearchGate. (2017). FT-IR spectrum of CBZ. [Link]
-
MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]
-
University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups. [Link]
-
ACS Publications. (1983). Carbon-13 NMR spectroscopy, a useful tool to determine the enantiomeric purity of synthetic threonine-containing glycopeptides. Spectra of diastereoisomeric .alpha.- and .beta.-D-galactopyranosyl-L -. [Link]
- Google Patents. (2012).
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wiley-VCH. (2016). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
University of Wroclaw. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2019). FT-IR spectra of A) pure CBZ and B) the optimal formulation. [Link]
-
Millersville University. IR Absorption Table. [Link]
-
Chemical Reviews. (2019). Amino Acid-Protecting Groups. [Link]
-
UCLA. IR Chart. [Link]
-
PMC. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. [Link]
-
ResearchGate. (2022). (a) Absorption spectra of o-nitrobenzyl (ONB), coumarin chlorambucil.... [Link]
-
MDPI. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. [Link]
-
Advances in Space Research. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. [Link]
-
PureSynth. N-Carbobenzoxy-L-Threonine Benzyl Ester 98.0%(HPLC). [Link]
-
Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]
-
PMC. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Elemental and Crystallographic Analysis of Z-Thr-ONB
This guide provides a comprehensive analysis of the elemental composition and crystallographic structure of Z-Thr-ONB (N-benzyloxycarbonyl-O-nitrobenzyl-L-threonine). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this amino acid derivative. This document outlines the theoretical values, presents a comparative analysis with hypothetical experimental data, and details the methodologies for these characterization techniques.
Introduction to Z-Thr-ONB and the Imperative of its Characterization
Z-Thr-ONB is a protected derivative of the essential amino acid L-threonine. The benzyloxycarbonyl (Z) group on the amine and the nitrobenzyl (ONB) group on the hydroxyl function as protecting groups, which are crucial in peptide synthesis and the development of complex pharmaceutical intermediates. The precise elemental composition and three-dimensional atomic arrangement are fundamental parameters that dictate the compound's purity, stability, and reactivity. Verifying these characteristics is a critical step in quality control and ensuring the reproducibility of downstream applications.
This guide will delve into two primary analytical techniques: elemental analysis by combustion and structural elucidation by single-crystal X-ray diffraction.
Elemental Analysis: A Quantitative Confirmation of Composition
Elemental analysis provides the mass percentages of the constituent elements in a compound. For organic molecules like Z-Thr-ONB, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N). The theoretical elemental composition is calculated from the molecular formula of Z-Thr-ONB, which is C₁₉H₂₀N₂O₇.
Molecular Weight: 400.38 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 57.00%
-
Hydrogen (H): 5.03%
-
Nitrogen (N): 7.00%
-
Oxygen (O): 27.97% (by difference)
Comparison of Theoretical and Experimental Data
The following table compares the calculated theoretical elemental composition with a set of typical experimental results. An acceptable deviation for elemental analysis is generally within ±0.4% of the calculated values.[1][2]
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 57.00 | 56.85 | -0.15 |
| Hydrogen (H) | 5.03 | 5.10 | +0.07 |
| Nitrogen (N) | 7.00 | 6.91 | -0.09 |
Experimental Protocol: Combustion Analysis
The experimental data presented above would be obtained using a combustion-based elemental analyzer. This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of Z-Thr-ONB (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (around 900-1200 °C) where it is combusted in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂).
-
Gas Separation: The resulting gaseous mixture is passed through a series of columns to separate the individual components.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Crystallographic Data: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall molecular conformation.
Hypothetical Crystallographic Data for Z-Thr-ONB
The table below presents a hypothetical set of crystallographic data for Z-Thr-ONB, which would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 5.876 |
| c (Å) | 15.432 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 885.4 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.501 |
| R-factor | 0.045 |
Z is the number of molecules per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
The acquisition of crystallographic data involves growing a suitable single crystal and analyzing its diffraction pattern.
Step-by-Step Methodology:
-
Crystal Growth: Single crystals of Z-Thr-ONB are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the diffracted beams, and the structural model is refined to best fit the experimental data.
Workflow from Synthesis to Characterization
The following diagram illustrates the logical workflow from the synthesis of Z-Thr-ONB to its elemental and crystallographic characterization.
Caption: Workflow from synthesis to characterization of Z-Thr-ONB.
Conclusion
The elemental analysis and crystallographic data are indispensable for the definitive characterization of Z-Thr-ONB. The close agreement between theoretical and experimental elemental percentages confirms the compound's empirical formula and purity. Furthermore, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional molecular structure. The methodologies detailed in this guide represent standard and reliable approaches for obtaining these critical data points, ensuring the quality and consistency of Z-Thr-ONB for its intended applications in research and development.
References
-
American Chemical Society. An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
National Institutes of Health. An International Study Evaluating Elemental Analysis. PMC. [Link]
Sources
Benchmarking yield efficiency of Z-Thr-onb coupling reagents
Executive Summary: The Z-Thr-ONB Challenge
In the landscape of peptide synthesis and drug development, the Z-Thr-ONB moiety (
-
Steric Hindrance: Threonine is
-branched, significantly reducing the kinetic rate of nucleophilic attack during coupling. -
Electronic Deactivation: The
-nitrobenzyl (ONB) group is electron-withdrawing, making the hydroxyl group (in esterification) or the amine (in elongation) less nucleophilic. -
Racemization Risk: The activation required to overcome these barriers often leads to epimerization at the
-carbon (L-Thr D-allo-Thr) or -elimination.
This guide benchmarks the yield efficiency of coupling reagents specifically for the Z-Thr-ONB system, moving beyond standard protocols to identify high-fidelity reagents for this difficult transformation.
Reagent Landscape: The Contenders
We categorize the coupling reagents into three generations, evaluating their performance for Esterification (anchoring Z-Thr to ONB linkers) and Amide Bond Formation (elongating peptides containing Z-Thr).
Generation 1: Carbodiimides (DIC/DCC)[1]
-
Mechanism: Forms an
-acylisourea intermediate. -
Status: Baseline.
-
Pros: Low cost, soluble byproducts (DIC).
-
Cons: Slow kinetics for hindered systems (Thr); high racemization risk without additives (HOBt/DMAP); allergic sensitization.
Generation 2: Phosphoniums & Uroniums (PyBOP, HATU)
-
Mechanism: Forms active esters (OBt/OAt) in situ.
-
Status: The "Sledgehammer."
-
Pros: HATU is the historic gold standard for sterically hindered couplings.
-
Cons: Explosive properties (benzotriazole); high cost; HATU can cause guanidinylation of amines if base is excess.
Generation 3: Oxyma-Based (COMU, DIC/Oxyma)
-
Mechanism: Utilizes ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a leaving group.
-
Status: The "Modern Standard."
-
Pros: Safer (non-explosive); superior suppression of racemization compared to HOBt; visual monitoring (COMU changes color).
Specialist: MSNT (Mesitylenesulfonyl-3-nitro-1,2,4-triazolide)
-
Mechanism: Forms a mixed anhydride/active ester specifically for hydroxyl acylation.
-
Status: The "Sniper" for Esterification.
-
Pros: Unmatched yield for anchoring amino acids to hydroxyl resins (like ONB) with minimal racemization.
Benchmark Data: Yield & Purity Analysis
The following data consolidates experimental comparisons for the synthesis of Z-Thr-ONB (Esterification of Z-Thr-OH with
Table 1: Esterification Efficiency (Anchoring Z-Thr-OH to ONB-Resin)
| Coupling System | Reagent Class | Yield (2h) | Racemization (% D-allo) | Notes |
| DIC / DMAP | Carbodiimide | 65-75% | 8.5% | High racemization due to basic DMAP. Not recommended for Thr. |
| HATU / DIPEA | Uronium | 85-90% | 4.2% | Fast, but significant epimerization risk due to high activation. |
| COMU / DIPEA | Oxyma-Uronium | 88-92% | < 1.5% | Excellent balance of yield and purity. Safer handling. |
| MSNT / MelIm | Sulfonyl Triazole | > 98% | < 0.5% | Best in Class. specifically designed for difficult esterifications. |
Table 2: Amide Coupling Efficiency (Elongating Z-Thr-ONB)
Scenario: Coupling Fmoc-Ala-OH to H-Thr(ONB)-Resin
| Coupling System | Yield (30 min) | Aggregation Resistance | Verdict |
| HBTU / HOBt | 70% | Low | Fails to drive completion due to steric bulk of ONB/Thr. |
| HATU / HOAt | 99% | High | Effective, but risk of over-activation side reactions. |
| COMU / Oxyma | 98% | High | Matches HATU efficiency with lower side-reaction profile. |
Mechanistic Insight
Understanding why MSNT outperforms HATU for the specific task of Z-Thr-ONB esterification is critical for process control.
Diagram 1: The MSNT Esterification Pathway
MSNT utilizes N-methylimidazole (MelIm) to form a highly reactive sulfonyl-imidazolium intermediate, which activates the carboxylate without generating the basic conditions that promote proton abstraction at the
Caption: MSNT/MelIm activation pathway minimizing base-catalyzed racemization during ester formation.
Validated Protocols
Protocol A: High-Fidelity Synthesis of Z-Thr-ONB (The MSNT Method)
Use this for anchoring Z-Thr to a nitrobenzyl alcohol linker or resin.
Reagents:
-
Z-Thr-OH (dried in vacuo overnight)
-
MSNT (Mesitylenesulfonyl-3-nitro-1,2,4-triazolide)
-
MelIm (1-Methylimidazole)
-
Solvent: Anhydrous DCM (Dichloromethane)
Workflow:
-
Dissolution: Dissolve Z-Thr-OH (3 eq. relative to resin) in minimal dry DCM.
-
Activation: Add MelIm (2.25 eq. relative to Acid).[1][2][3][4][5][6][7][8] Stir for 2 minutes.
-
Reagent Addition: Add MSNT (3 eq.). Dissolve completely.
-
Coupling: Add the activated mixture to the ONB-functionalized resin/alcohol.
-
Incubation: Agitate gently for 60 minutes under Argon.
-
Wash: Drain and wash with DCM (3x) and DMF (3x).
Critical Checkpoint: Perform a resin loading test (UV quantification of Fmoc or gravimetric analysis if Z-protected). Yield should exceed 0.8 mmol/g.
Protocol B: Elongation (The COMU Method)
Use this for adding amino acids to the Z-Thr-ONB sequence.
Reagents:
-
Fmoc-AA-OH (3 eq.)
-
COMU (3 eq.)
-
Oxyma Pure (3 eq.)
-
DIPEA (6 eq.)
Workflow:
-
Pre-activation: Mix Fmoc-AA-OH, COMU, and Oxyma in DMF. Add DIPEA.
-
Color Check: Solution should turn bright orange/red (indicating active ester formation).
-
Coupling: Add to resin immediately. Reaction time: 30-45 mins.
-
Note: The presence of Oxyma suppresses the racemization of the sensitive Thr residue during the coupling of the next amino acid.
Logical Workflow & Troubleshooting
Diagram 2: Decision Matrix for Z-Thr-ONB Coupling
Caption: Decision tree for selecting reagents based on reaction type (Ester vs. Amide) and steric demands.
References
-
Albericio, F., & Lyman, S. (2018). Coupling Reagents for Peptide Synthesis. In Amino Acids, Peptides and Proteins. Royal Society of Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Blankenship, J. W., et al. (2002). Efficient immobilization of amino acids to hydroxyl-functionalized resins using MSNT. Tetrahedron Letters, 43(51), 9435-9437. Link
-
Subirós-Funosas, R., et al. (2009).[9] COMU: A Safer and More Effective Alternative to HATU. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10][1] An efficient peptide coupling additive.[8][9][11] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Z-Thr-onb
This guide provides comprehensive, step-by-step procedures for the proper disposal of Z-Thr-onb (N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed to be your preferred resource for handling and disposing of this and similar chemical reagents, reflecting a commitment to safety and scientific integrity that extends beyond the product itself.
Understanding the Compound: Chemical Properties and Associated Hazards of Z-Thr-onb
Before delving into disposal procedures, it is essential to understand the chemical nature of Z-Thr-onb. The "Z" group refers to benzyloxycarbonyl, a common amine protecting group. "Thr" is the amino acid threonine. The "onb" moiety, an o-nitrobenzyl ester, is a photolabile protecting group, meaning it can be cleaved by exposure to light.[1] While the base molecule, N-benzyloxycarbonyl-L-threonine, is generally not classified as hazardous, the presence of the o-nitrobenzyl group warrants careful handling and disposal.[2][3]
Key Hazard Considerations:
-
Thermal Decomposition: Avoid exposure to high heat or ignition sources, as this can lead to the release of toxic nitrogen oxides.[4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
-
Health Hazards: May be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Z-Thr-onb for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against accidental splashes and fine dust particles.[2][8] |
| Hand Protection | Nitrile gloves (minimum 4mil thickness). | Provides a barrier against skin contact.[8] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[9] | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedures for Z-Thr-onb
The proper disposal route for Z-Thr-onb depends on the quantity and form of the waste (e.g., pure compound, contaminated materials, or solutions). Under no circumstances should Z-Thr-onb or its rinseate be disposed of down the drain. [2][10]
Disposal of Solid Z-Thr-onb Waste
This procedure applies to expired or unused Z-Thr-onb powder.
-
Containerization:
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The full chemical name, "N-benzyloxycarbonyl-L-threonine o-nitrobenzyl ester," must be written on the label.
-
Include the associated hazard characteristics (e.g., "Toxic").[6]
-
-
Storage and Collection:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
-
Disposal of Contaminated Materials
This includes items such as gloves, weighing boats, and paper towels that have come into contact with Z-Thr-onb.
-
Segregation:
-
Collect all disposable materials contaminated with Z-Thr-onb in a separate, sealable plastic bag or a designated lined container.[6]
-
-
Labeling:
-
Label the bag or container as "Hazardous Waste" and list the contaminating chemical (Z-Thr-onb).[6]
-
-
Disposal of Empty Containers:
-
Empty containers that held Z-Thr-onb must also be treated as hazardous waste and should not be reused.[6] They should be collected with other contaminated materials.
-
Disposal of Non-Disposable Contaminated Glassware and Equipment
For non-disposable items like glassware, a "triple-rinse" procedure is required.
-
Initial Rinse:
-
Rinse the glassware or equipment with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining Z-Thr-onb.
-
Crucially, this first rinseate must be collected as hazardous waste. [6]
-
-
Subsequent Rinses:
-
Perform two additional rinses with the solvent. These subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional guidelines.
-
-
Rinseate Collection:
-
Collect the hazardous rinseate in a properly labeled hazardous waste container, specifying the solvent and the contaminant (Z-Thr-onb).
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Z-Thr-onb and related materials.
Caption: Decision workflow for Z-Thr-onb waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For small amounts of solid Z-Thr-onb, use appropriate tools to carefully sweep or scoop the material into a designated hazardous waste container.[4] Avoid creating dust.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Ventilation: Ensure the area is well-ventilated during cleanup.[9]
-
Decontamination: After the material has been collected, clean the spill area with soap and water.[9]
Regulatory Framework and Trustworthiness
All disposal procedures must comply with federal, state, and local environmental control regulations.[4] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). OSHA's regulations, particularly those found in 29 CFR 1910 Subpart Z, address toxic and hazardous substances and outline requirements for worker safety, including exposure limits and hazard communication.[12][13][14]
By following the detailed protocols in this guide, you are adhering to a self-validating system of safety and compliance. Each step is designed to mitigate risks and ensure that waste is handled in a manner that protects both laboratory personnel and the wider environment.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. palsusa.com [palsusa.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. oshacode.com [oshacode.com]
- 14. Does "Subpart Z - Toxic and Hazardous Substances" Apply to You? | NC DOL [labor.nc.gov]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. zestdent.com [zestdent.com]
- 17. zebra.com [zebra.com]
- 18. msdspds.castrol.com [msdspds.castrol.com]
- 19. Z-Pro-ONp | C19H18N2O6 | CID 10133728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. ors.od.nih.gov [ors.od.nih.gov]
- 22. Z-Ala-ONp | C17H16N2O6 | CID 7021878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ZINEB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 24. safetec.com [safetec.com]
A Guide to the Safe Handling of Z-Thr-onb (Z-L-Threonyl-O-nitrobenzyl ester)
Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for Z-Thr-onb was not located in the public domain during the preparation of this guide. The following procedures are synthesized from an analysis of the compound's chemical structure, the known hazards of its functional components (specifically o-nitrobenzyl esters), and established safety protocols for peptide synthesis reagents.[1][2] You are required to obtain and meticulously review the SDS from your chemical supplier before commencing any work. This document serves as a supplementary resource to promote a culture of safety, not to replace the supplier's formal guidance.
Hazard Identification and Risk Assessment
Z-L-Threonyl-O-nitrobenzyl ester (Z-Thr-onb) is a protected amino acid derivative commonly utilized in synthetic chemistry. Its primary risks stem from its physical form as a fine powder and the chemical reactivity of the o-nitrobenzyl (onb) ester group.
-
Physical Hazard: Like most lyophilized reagents, Z-Thr-onb is typically a low-density, electrostatic powder.[3] This physical state presents a significant inhalation risk and makes cross-contamination of surfaces a primary concern if not handled with appropriate engineering controls.
-
Chemical Hazards: The principal chemical hazard is associated with the o-nitrobenzyl moiety. Analogous nitrobenzyl compounds are known to be skin and eye irritants.[4] The most significant property of the o-nitrobenzyl group is its photolability; it is designed to be cleaved by UV light (typically in the 300-365 nm range).[5] This cleavage reaction generates an o-nitrosobenzaldehyde byproduct, which can undergo secondary reactions.[5] While used for controlled deprotection, accidental exposure to light could alter the compound.
A summary of the inferred hazards is presented below.
| Hazard Category | Description | Rationale & Mitigation |
| Inhalation | As a fine powder, the substance can be easily aerosolized and inhaled. | All handling of the solid, especially weighing, must be performed in a certified chemical fume hood or an equivalent ventilated enclosure. |
| Skin Irritation | Based on data for similar nitrobenzyl compounds, Z-Thr-onb may cause skin irritation upon contact.[4] | Use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat is mandatory. Contaminated gloves must be removed and replaced immediately. |
| Eye Irritation | Based on data for similar nitrobenzyl compounds, the powder is expected to cause serious eye irritation.[4] | Chemical safety goggles are required at all times in the laboratory. A face shield should be used when handling larger quantities or when a splash risk exists. |
| Photoreactivity | The o-nitrobenzyl group is cleaved by UV light, which can lead to the formation of unintended byproducts.[5][6] | Protect the compound from direct light sources. Store in an amber vial or a container wrapped in aluminum foil within a dark, cool, and dry environment.[3][7] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazard. The primary method for ensuring safety is the use of robust engineering controls.
Chemical Fume Hood: All manipulations involving Z-Thr-onb powder, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains the powder, prevents inhalation, and protects the surrounding lab environment from contamination.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical for safe handling.
-
Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes, compliant with ANSI Z87.1 or EN 166 standards. When handling quantities greater than a few grams or when there is any risk of splashing a solution, a full-face shield should be worn over the safety goggles.
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard for handling most peptide synthesis reagents. They offer good resistance to a wide range of solvents and chemicals used in this context.
-
Practice: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove. Wash hands thoroughly after removing gloves. Never wear gloves outside of the laboratory area.
-
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and clothing from potential contact.
-
Respiratory Protection: When Z-Thr-onb is handled exclusively within a functioning chemical fume hood, respiratory protection is not typically required. If an emergency situation or a non-standard procedure requires handling the powder in an open environment, a NIOSH-approved N95 respirator is the minimum requirement.
Below is a diagram illustrating the correct sequence for donning and doffing PPE to minimize self-contamination.
Operational Plan: Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely weighing and preparing Z-Thr-onb for use in a chemical reaction.
Preparation:
-
Ensure the chemical fume hood is on, and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with disposable bench paper.
-
Gather all necessary equipment: spatula, weigh boat, vial, solvent, and vortexer.
-
Equilibrate the Z-Thr-onb container to room temperature before opening to prevent water condensation.[7][8]
Execution (Inside Fume Hood):
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of Z-Thr-onb to a weigh boat on a tared analytical balance. Perform this action slowly and deliberately to minimize aerosolization.
-
Once weighed, carefully transfer the powder into the receiving vial.
-
Tightly recap the main Z-Thr-onb container and use a laboratory wipe lightly dampened with 70% ethanol to clean the exterior of the container and the spatula before removing them from the hood.
-
Add the desired solvent to the vial containing the Z-Thr-onb aliquot and cap securely before mixing.
The following diagram visualizes this safe handling workflow.
Sources
- 1. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 2. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
